N-Propyl nitrate
Description
Structure
3D Structure
Properties
IUPAC Name |
propyl nitrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO3/c1-2-3-7-4(5)6/h2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNTOKFNBDFMTIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCO[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO3 | |
| Record name | N-PROPYL NITRATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4366 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | n-PROPYL NITRATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1513 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2060834 | |
| Record name | n-Propyl nitrate | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
105.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
N-propyl nitrate appears as a white to straw-colored liquid with an ether-like odor. About the same density as water and insoluble in water. Flash point 70 °F. Vapors heavier than air. Used as a fuel. Shock sensitive. The shock sensitivity is removed by addition of 1-2% of propane, butane, chloroform, ethyl ether, or methyl ether., Colorless to straw-colored liquid with an ether-like odor; [NIOSH], COLOURLESS-TO-YELLOW LIQUID WITH CHARACTERISTIC ODOUR., Colorless to straw-colored liquid with an ether-like odor. | |
| Record name | N-PROPYL NITRATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4366 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | n-Propyl nitrate | |
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| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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| Record name | n-Propyl nitrate | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0539.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
231 °F at 760 mmHg (USCG, 1999), 110 °C, 231 °F | |
| Record name | N-PROPYL NITRATE | |
| Source | CAMEO Chemicals | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | n-PROPYL NITRATE | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7198 | |
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| Record name | n-PROPYL NITRATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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| Record name | n-Propyl nitrate | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0539.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Flash Point |
68 °F (USCG, 1999), 20 °C, Flash point: 20 °C ( closed cup), 20 °C c.c., 68 °F | |
| Record name | N-PROPYL NITRATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4366 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | n-Propyl nitrate | |
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| Record name | n-PROPYL NITRATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7198 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | n-PROPYL NITRATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1513 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | n-Propyl nitrate | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0539.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
Slight (NIOSH, 2023), Soluble in alcohol and ether., In water, 3,290 mg/L @ 25 °C, Solubility in water: poor, Slight | |
| Record name | N-PROPYL NITRATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4366 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | n-PROPYL NITRATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7198 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | n-PROPYL NITRATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1513 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | n-Propyl nitrate | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0539.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
1.06 (USCG, 1999) - Denser than water; will sink, 1.0538 @ 20 °C/4 °C, Relative density (water = 1): 1.05, 1.07 | |
| Record name | N-PROPYL NITRATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4366 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | n-PROPYL NITRATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7198 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | n-PROPYL NITRATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1513 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | n-Propyl nitrate | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0539.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
Relative vapor density (air = 1): 3.6 | |
| Record name | n-PROPYL NITRATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1513 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Vapor Pressure |
18 mmHg (NIOSH, 2023), 23.5 [mmHg], 23.5 mm Hg at 25 °C /Extrapolated/, Vapor pressure, kPa at 20 °C: 2.4, 18 mmHg | |
| Record name | N-PROPYL NITRATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4366 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | n-Propyl nitrate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/612 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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| Record name | n-PROPYL NITRATE | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7198 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | n-PROPYL NITRATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1513 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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| Record name | n-Propyl nitrate | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0539.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Color/Form |
Pale yellow liquid | |
CAS No. |
627-13-4 | |
| Record name | N-PROPYL NITRATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4366 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Propyl nitrate | |
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| Record name | n-Propyl nitrate | |
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| Record name | Nitric acid, propyl ester | |
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| Record name | n-Propyl nitrate | |
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| Record name | Propyl nitrate | |
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| Record name | N-PROPYL NITRATE | |
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| Record name | n-PROPYL NITRATE | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7198 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | n-PROPYL NITRATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1513 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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| Record name | n-Propyl nitrate | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh-rtecs/UK55730.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Melting Point |
less than -150 °F (USCG, 1999), -100 °C, -148 °F | |
| Record name | N-PROPYL NITRATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4366 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | n-PROPYL NITRATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7198 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | n-Propyl nitrate | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0539.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Foundational & Exploratory
What are the physical and chemical properties of N-Propyl nitrate?
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Propyl nitrate (CH₃CH₂CH₂ONO₂) is a colorless to pale yellow liquid with a characteristic ether-like odor.[1][2] It is an organic nitrate ester that finds applications as a fuel ignition promoter, in rocket fuel formulations, and as an organic intermediate.[3] This technical guide provides an in-depth overview of the physical and chemical properties of this compound, complete with experimental methodologies and reaction pathways to support research and development activities.
Physical Properties of this compound
The physical characteristics of this compound are summarized in the table below, providing a consolidated reference for its key properties.
| Property | Value | Source(s) |
| Molecular Formula | C₃H₇NO₃ | [4] |
| Molecular Weight | 105.09 g/mol | [4] |
| Appearance | Colorless to straw-colored liquid | [1][2] |
| Odor | Ether-like, sweet, sickly | [1][3] |
| Boiling Point | 110-111 °C (230-231.8 °F) at 760 mmHg | [2][5] |
| Melting Point | -100 °C (-148 °F) | [2] |
| Flash Point | 20 °C (68 °F) (closed cup) | [5] |
| Density | 1.053 - 1.07 g/cm³ at 20 °C | [2][5] |
| Vapor Pressure | 18 - 23.5 mmHg at 20-25 °C | [1][5] |
| Vapor Density | 3.6 (air = 1) | [5] |
| Solubility | Slight in water; soluble in alcohol and ether | [1][4] |
| Autoignition Temperature | 175 °C (347 °F) | [5] |
| Explosive Limits in Air | 2 - 100% by volume | [5] |
Chemical Properties and Reactivity
This compound is a highly flammable and explosive compound, categorized as a strong oxidizing agent.[5][6] Its chemical behavior is dominated by the nitrate ester group, which imparts its hazardous and reactive nature.
Flammability and Explosive Hazard:
This compound is a flammable liquid with a low flash point, posing a significant fire hazard.[5] Its vapors are heavier than air and can travel considerable distances to an ignition source, leading to flashback.[1] The explosive limits in air are exceptionally wide, ranging from 2% to 100%, indicating that nearly any mixture of its vapor with air can be explosive.[5] The substance is sensitive to shock, friction, and concussion, and heating may cause violent combustion or explosion.[5]
Oxidizing Properties and Incompatibilities:
As a strong oxidizing agent, this compound reacts violently with combustible materials, reducing agents, and strong oxidizers.[5][6] Contact with materials such as hydrides, sulfides, and nitrides can initiate a vigorous reaction that may culminate in a detonation.[6] It is crucial to store this compound separately from these incompatible substances in a cool, well-ventilated, and fireproof area.[7]
Thermal Decomposition
The thermal decomposition of this compound proceeds through a radical mechanism. The initial and primary step is the homolytic cleavage of the O-NO₂ bond, which has a dissociation energy of approximately 38.0 ± 1.2 kcal mol⁻¹. This bond scission results in the formation of an n-propoxy radical and nitrogen dioxide.[8]
The subsequent reactions of the n-propoxy radical are complex and can proceed via several pathways, including unimolecular decomposition through C-C bond fission to produce an ethyl radical and formaldehyde, or isomerization to a hydroxy-substituted alkyl radical.[4][8]
Caption: Thermal decomposition pathway of this compound.
Reaction with Reducing Agents
This compound reacts vigorously with reducing agents. While specific mechanistic studies on this compound with common laboratory reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are not extensively detailed in readily available literature, the general reaction of alkyl nitrates with such hydrides involves a nucleophilic attack by the hydride ion (H⁻) on the electron-deficient nitrogen atom of the nitrate group. This leads to the displacement of the nitrate group and the formation of the corresponding alkane and inorganic nitrate salts. The reaction is highly exothermic and can be explosive, especially with potent reducing agents like LiAlH₄.
Caption: Generalized reaction of this compound with a reducing agent.
Experimental Protocols
The determination of the physical and chemical properties of this compound requires standardized and carefully executed experimental procedures. Below are detailed methodologies for key experiments.
Synthesis of this compound (Vogel's Method)
This procedure is adapted from established methods for the synthesis of alkyl nitrates.
Workflow:
Caption: Workflow for the synthesis of this compound.
Procedure:
-
In a distillation flask, a mixture of 25 g of nitric acid (specific gravity 1.41), 3 g of urea, and 15 g of n-propyl alcohol is prepared.[9]
-
The mixture is carefully distilled over a free flame.
-
As the distillation proceeds, a mixture of 50 ml of nitric acid, 50 ml of n-propyl alcohol, and 1 g of urea is added dropwise.[9]
-
The distillation is continued until the temperature of the distilling vapor reaches 105 °C.[9]
-
The distillate, which consists of two layers, is collected. The lower layer is dilute nitric acid, and the upper layer contains the this compound and unreacted alcohol.
-
The upper organic layer is separated and treated with a saturated solution of common salt to salt out the this compound.[9]
-
The separated this compound is then collected. The reported yield is approximately 53% of the theoretical yield.[9]
Determination of Boiling Point (Capillary Method)
Procedure:
-
A small amount of this compound is placed in a small test tube (fusion tube).
-
A capillary tube, sealed at one end, is inverted and placed into the test tube containing the liquid.
-
The test tube is attached to a thermometer, ensuring the bulb of the thermometer and the bottom of the test tube are at the same level.
-
The assembly is heated in a suitable heating bath (e.g., an oil bath or a Thiele tube) slowly and uniformly.
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
The heating is stopped, and the bath is allowed to cool slowly.
-
The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point of the this compound.
Determination of Density (Pycnometer Method)
Procedure:
-
A clean, dry pycnometer (a small glass flask of a specific volume) is weighed accurately (m₁).
-
The pycnometer is filled with distilled water and weighed again (m₂). The temperature of the water is recorded.
-
The pycnometer is emptied, dried thoroughly, and then filled with this compound.
-
The pycnometer filled with this compound is weighed (m₃).
-
The density of the this compound is calculated using the following formula: Density = [(m₃ - m₁) / (m₂ - m₁)] × Density of water at the recorded temperature.
Determination of Flash Point (Closed-Cup Method)
The flash point of this compound is determined using a closed-cup apparatus, such as a Pensky-Martens or Tag Closed-Cup tester, following standard methods like ASTM D93 or ASTM D56.
Procedure:
-
The sample cup of the flash point tester is filled with this compound to the specified level.
-
The lid is closed, and the sample is heated at a slow, constant rate.
-
An ignition source (a small flame) is periodically introduced into the vapor space above the liquid through an opening in the lid.
-
The temperature at which a brief flash is observed inside the cup is recorded as the flash point.
-
The observed flash point is corrected for atmospheric pressure.
Conclusion
This compound is a chemically significant compound with a range of industrial applications. Its physical and chemical properties, particularly its high flammability, explosive nature, and strong oxidizing potential, necessitate careful handling and storage. The experimental protocols and reaction pathways detailed in this guide provide a foundational understanding for researchers and professionals working with this substance, enabling safe and informed scientific investigation and application development.
References
- 1. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]
- 2. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ASTM D4052 | ASTM Vapor Pressure of Petroleum Products [ayalytical.com]
- 7. Standard Test Method for Density and Relative Density of Liquids by Digital Density Meter ( ASTM D 4052) [pachemtech.eu]
- 8. electronicsandbooks.com [electronicsandbooks.com]
- 9. epa.gov [epa.gov]
N-Propyl nitrate CAS number and molecular structure
An In-depth Technical Guide to n-Propyl Nitrate
This technical guide provides comprehensive information on this compound, including its chemical identity, physical properties, synthesis protocols, and key safety data. The content is intended for researchers, scientists, and professionals in drug development and related fields.
Chemical Identification
-
Chemical Name: this compound
-
Molecular Formula: C₃H₇NO₃[1]
-
Molecular Weight: 105.09 g/mol [1]
-
Synonyms: Nitric acid propyl ester, Propyl nitrate, Monopropyl nitrate[3]
Molecular Structure
The molecular structure of this compound consists of a propyl group attached to a nitrate group via an oxygen atom. Its line formula is CH₃CH₂CH₂ONO₂.[1]
Physicochemical and Safety Data
The quantitative properties and safety information for this compound are summarized in the tables below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Appearance | Colorless to pale yellow liquid with a sweet, ether-like odor. | [1][2] |
| Boiling Point | 110°C (231°F) at 760 mmHg | [1][4] |
| Melting Point | < -100°C (< -148°F) | [2][4] |
| Density | 1.0538 g/mL at 20°C | [1] |
| Specific Gravity | 1.06 - 1.07 (Water = 1) | [4][5] |
| Vapor Pressure | 18 mmHg at 20°C | [2][4] |
| Refractive Index | 1.3979 at 20°C | [1] |
| Solubility | Very slightly soluble in water; soluble in alcohol and ether. | [1] |
| Ionization Potential | 11.07 eV | [5] |
Table 2: Safety and Hazard Data for this compound
| Parameter | Value | Reference(s) |
| Flash Point | 20°C (68°F) | [2] |
| Autoignition Temp. | 175°C (347°F) | [4] |
| Explosive Limits | LEL: 2%, UEL: 100% | [4][5] |
| IDLH | 500 ppm | [4] |
| Incompatibilities | Strong oxidizers, combustible materials, reducing agents. | [2][6] |
| Primary Hazards | Highly flammable, explosive, strong oxidizing agent. Heating may cause explosion. | [1][4] |
| Target Organs | Eyes, skin, blood. | [2][5] |
Experimental Protocols: Synthesis of this compound
The synthesis of this compound is a hazardous procedure due to the exothermic nature of nitration and the explosive potential of the product.[7] All operations must be conducted in a chemical fume hood with appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a blast shield.
Method 1: Nitration using Nitric Acid and Urea
This protocol is adapted from a method described for the preparation of alkyl nitrates.[8] Urea is used to suppress the formation of nitrous acid, which can cause undesirable side reactions.[7]
Materials:
-
n-Propyl alcohol (15 g)
-
Nitric acid (specific gravity 1.41, 25 g)
-
Urea (3 g)
-
Distillation apparatus
-
Separatory funnel
-
Sodium chloride (for salting out)
Procedure:
-
In a distillation flask, carefully mix 25 g of nitric acid, 3 g of urea, and 15 g of n-propyl alcohol.
-
Gently heat the mixture over a free flame to initiate distillation.
-
As the liquid begins to distill, add a mixture of 50 mL of nitric acid, 50 mL of propyl alcohol, and 1 g of urea dropwise into the flask.
-
Continue the distillation until the temperature of the distilling vapor reaches 105°C.
-
The collected distillate will separate into two layers. The upper layer contains the this compound and unreacted alcohol, while the lower layer is dilute nitric acid.
-
Separate the upper layer using a separatory funnel.
-
Wash the organic layer with water and then with a dilute sodium carbonate solution to neutralize any remaining acid.
-
To improve separation and yield, salt out the solution with common salt.
-
Dry the final product over anhydrous magnesium sulfate and filter to obtain purified this compound. The reported yield is approximately 53%.[8]
Method 2: Nitration using Mixed Acid (Continuous Process)
This protocol describes a continuous process for industrial-scale production and is adapted from patent literature.[3][9] It involves a mixed acid of sulfuric and nitric acids.
Materials:
-
n-Propyl alcohol
-
Mixed Acid (e.g., 20% nitric acid, 68% sulfuric acid, 12% water)
-
Cooled reactor with an agitator and overflow tube
-
10% Sodium carbonate solution
Procedure:
-
Maintain a stirred mixed acid solution in a cooled reactor at a temperature of 0-5°C.
-
Continuously introduce a stream of n-propyl alcohol below the surface of the agitated mixed acid.
-
Simultaneously, introduce additional mixed acid at about one-third the depth of the liquid to maintain the acid concentration.
-
An overflow tube maintains a constant liquid level, with the effluent flowing into a separator.
-
The separated crude this compound is then washed with a 10% aqueous sodium carbonate solution.
-
The washed product is dried, for example, by passing it through a packed tower. The reported yield for this process is approximately 66.5%.[9]
Toxicology and Biological Effects
The primary toxic effect of this compound exposure is methemoglobinemia.[1][2] This condition arises from the oxidation of the ferrous iron (Fe²⁺) in hemoglobin to its ferric state (Fe³⁺), forming methemoglobin. Methemoglobin is incapable of binding and transporting oxygen, leading to tissue hypoxia.
Symptoms of exposure can include headache, dizziness, weakness, dyspnea (difficulty breathing), and cyanosis (a blue discoloration of the skin and lips).[2][5] In severe cases, it can lead to collapse and death.[10]
References
- 1. This compound [drugfuture.com]
- 2. CDC - NIOSH Pocket Guide to Chemical Hazards - this compound [cdc.gov]
- 3. scribd.com [scribd.com]
- 4. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. restoredcdc.org [restoredcdc.org]
- 6. echemi.com [echemi.com]
- 7. benchchem.com [benchchem.com]
- 8. prepchem.com [prepchem.com]
- 9. US2734910A - Manufacture of propyl nitrate - Google Patents [patents.google.com]
- 10. nj.gov [nj.gov]
Synthesis of N-Propyl nitrate from n-propanol
An In-depth Technical Guide to the Synthesis of n-Propyl Nitrate from n-Propanol
Introduction
This compound (C₃H₇NO₃) is an alkyl nitrate ester with applications as a fuel ignition promoter, a monopropellant in rocket fuels, and as an organic intermediate.[1] Its synthesis typically involves the esterification of n-propanol with nitric acid, often in the presence of a dehydrating agent like sulfuric acid or with agents to suppress side reactions. This guide provides a comprehensive overview of the synthesis, focusing on detailed experimental protocols, quantitative data, and critical safety considerations for researchers and professionals in drug development and chemical sciences.
Chemical and Physical Properties
This compound is a colorless to straw-colored liquid characterized by a pleasant, ethereal odor.[1][2][3] It is highly flammable and sensitive to shock.[1][3]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 627-13-4 | [4][5] |
| Molecular Formula | C₃H₇NO₃ | [4][5] |
| Molecular Weight | 105.09 g/mol | [4][5] |
| Appearance | Colorless to pale yellow/straw-colored liquid | [1][3] |
| Odor | Ethereal | [1][2] |
| Boiling Point | 110.5 °C (231 °F) at 760 mmHg | [2][3] |
| Specific Gravity | 1.06 at 15 °C | [2] |
| Flash Point | 20 °C (68-70 °F) | [3] |
| Vapor Pressure | 18 mmHg | [3] |
| Solubility | Insoluble in water; soluble in alcohol and ether | [1] |
| Explosive Limits in Air | 2-100% | [1] |
Reaction Pathway
The synthesis of this compound from n-propanol is an esterification reaction. The hydroxyl group (-OH) of n-propanol reacts with nitric acid (HNO₃), eliminating a molecule of water and forming the nitrate ester. The reaction is typically acid-catalyzed, often using sulfuric acid, which also acts as a dehydrating agent to shift the equilibrium towards the product.
Caption: General reaction scheme for the synthesis of this compound.
Experimental Protocols
Several methods for the synthesis of this compound have been documented. The choice of method often depends on the desired scale, yield, and available equipment. The nitration of alcohols is an inherently hazardous process that must be conducted with extreme caution due to the highly exothermic nature of the reaction and the explosive potential of nitrate esters.[6]
Method 1: Nitric Acid with Urea
This method utilizes urea to suppress the formation of nitrous acid, which can cause undesirable side reactions.[2][6]
Reagents:
-
n-Propanol (15 g)
-
Nitric Acid (d=1.41, 25 g)
-
Urea (3 g)
-
Additional mixture: 50 ml Nitric Acid, 50 ml n-Propanol, 1 g Urea
-
Sodium Chloride (for salting out)
Procedure:
-
In a distillation apparatus, mix 25 g of nitric acid, 3 g of urea, and 15 g of n-propanol.
-
Carefully heat the mixture over a free flame to initiate distillation.
-
As the liquid begins to distill, slowly add a mixture of 50 ml nitric acid, 50 ml n-propanol, and 1 g of urea from a dropping funnel.
-
Continue the distillation until the temperature reaches 105 °C.
-
The distillate will separate into two layers. The upper layer contains the this compound and unreacted alcohol, while the lower layer is dilute nitric acid.
-
Separate the upper layer and wash it to remove residual acid.
-
"Salt out" the this compound from the aqueous solution using common salt to improve separation.[2]
Method 2: Mixed Acid (Sulfuric and Nitric Acid) Synthesis
This is a common industrial method that employs a mixture of sulfuric and nitric acids. The reaction temperature must be carefully controlled.
Reagents:
-
n-Propanol
-
Mixed Acid Composition: 20% Nitric Acid, 68% Sulfuric Acid, 12% Water
-
5% Sodium Carbonate solution for neutralization
Procedure:
-
Prepare a stainless steel reactor equipped with an efficient agitator, internal cooling coil, and temperature monitoring.
-
Maintain the mixed acid in the reactor at a temperature between 0 °C and 5 °C.[7]
-
Continuously introduce a stream of n-propanol below the surface of the agitated mixed acid.
-
The reaction mixture is continuously discharged into a separator tank.
-
The upper product layer (this compound) is separated and washed with a 5% sodium carbonate solution to neutralize any remaining acid, followed by a water wash.
-
The crude product can be further purified by distillation.
Table 2: Comparison of Synthesis Methods and Yields
| Method | Reagents | Key Conditions | Reported Yield | Source(s) |
| Nitric Acid with Urea | n-Propanol, Nitric Acid, Urea | Distillation up to 105°C | ~53% | [2] |
| Mixed Acid (Continuous) | n-Propanol, H₂SO₄, HNO₃ | Temperature: 0-5°C; Continuous flow | 66.5% | [7] |
| Mixed Acid with Urea (Batch) | n-Propanol, H₂SO₄, HNO₃, Urea | Temperature: 85-95°C; Reduced Pressure (~440 mmHg) | 90.4% conversion, 98.0% yield | [8] |
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the synthesis and purification of this compound.
Caption: Generalized workflow for this compound synthesis.
Safety Precautions
The synthesis of this compound is hazardous and requires strict adherence to safety protocols.
Table 3: Key Safety Data and Precautions
| Hazard | Description | Recommended Precautions | Source(s) |
| Fire & Explosion | Highly flammable liquid and vapor.[9] Vapors can form explosive mixtures with air.[10] The product is shock-sensitive and can detonate or decompose explosively.[3] Risk of fire and explosion on contact with combustibles or reducing agents.[10] | NO open flames, sparks, or smoking.[10][11] Use explosion-proof electrical equipment and non-sparking tools.[9][12] Ground and bond all containers during transfer.[9][12] Combat fire from a sheltered position.[10] | |
| Chemical Reactivity | Strong oxidizing agent. Reacts violently with reducing agents, combustible materials, and strong oxidizers.[3][6] | Store in a cool, well-ventilated, fireproof area away from incompatible materials.[10][12] | |
| Health Hazards | Exposure can cause headaches, dizziness, nausea, and cyanosis (blue lips and skin) due to the formation of methemoglobin.[3][10] Irritating to eyes, skin, and respiratory tract.[10] | Handle in a well-ventilated chemical fume hood.[6][11] Wear appropriate personal protective equipment (PPE): chemical splash goggles, face shield, acid-resistant gloves, and a flame-retardant lab coat.[6][11][12] Ensure immediate access to an emergency eyewash station and safety shower.[6][12] | |
| Spill & Disposal | Spills are a fire and health hazard. | Remove all ignition sources.[10][11] Absorb spills with non-combustible material like sand or vermiculite and place in sealed containers for disposal.[3][11] Do not wash into the sewer.[10][11] Dispose of contents/container in accordance with local/regional/national/international regulations.[9] |
Conclusion
The synthesis of this compound from n-propanol is a well-documented but hazardous procedure that requires meticulous control over reaction conditions, particularly temperature. Various methods exist, with the mixed-acid approach often providing higher yields, especially in continuous operations. Due to the significant fire, explosion, and health risks associated with both the reagents and the final product, all experimental work must be conducted with stringent safety measures in place. The information and protocols provided in this guide are intended for use by trained professionals in a controlled laboratory setting.
References
- 1. This compound CAS#: 627-13-4 [amp.chemicalbook.com]
- 2. prepchem.com [prepchem.com]
- 3. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. clearsynth.com [clearsynth.com]
- 5. scbt.com [scbt.com]
- 6. benchchem.com [benchchem.com]
- 7. US2734910A - Manufacture of propyl nitrate - Google Patents [patents.google.com]
- 8. US2768964A - Production of alkyl nitrates - Google Patents [patents.google.com]
- 9. cdn.chemservice.com [cdn.chemservice.com]
- 10. ICSC 1513 - this compound [inchem.org]
- 11. echemi.com [echemi.com]
- 12. nj.gov [nj.gov]
The Mechanism of N-Propyl Nitrate as a Fuel Additive: A Technical Guide
Introduction
N-propyl nitrate (NPN) is an organic nitrate compound recognized for its efficacy as a cetane improver in diesel fuels. Its primary function is to accelerate the autoignition process, thereby reducing the ignition delay period in diesel engines. This technical guide provides an in-depth exploration of the core mechanism of action of NPN as a fuel additive. It details the chemical kinetics, thermal decomposition pathways, and the subsequent impact on combustion characteristics. This document is intended for researchers, chemists, and fuel scientists engaged in the development and analysis of fuel additives and combustion processes.
Core Mechanism of Action: Accelerated Radical Generation
The efficacy of this compound as a cetane improver stems from its chemical structure, specifically the relatively weak oxygen-nitrogen (O-NO2) bond. This bond has a lower dissociation energy compared to the carbon-carbon and carbon-hydrogen bonds prevalent in diesel fuel hydrocarbons.[1] Consequently, during the compression stroke in a diesel engine, as temperatures rise, NPN molecules decompose at a lower temperature than the fuel itself.[2] This early decomposition initiates a cascade of radical chain reactions that accelerate the oxidation of the main fuel, leading to a shorter ignition delay.[3][4]
The principal step in the mechanism is the thermal decomposition of this compound, which proceeds via the unimolecular dissociation of the O–NO2 bond.[3] This initial reaction is highly endothermic but serves as the critical initiation step for the overall combustion process.
The primary decomposition reaction is as follows:
C₃H₇ONO₂ (this compound) → C₃H₇O• (n-Propoxy Radical) + NO₂ (Nitrogen Dioxide)[3]
The n-propoxy radical and nitrogen dioxide are highly reactive species that readily interact with the hydrocarbon fuel molecules and oxygen, initiating a series of chain propagation reactions that produce a larger pool of radicals, thereby accelerating the onset of combustion.[1][3]
Chemical Decomposition Pathways
The thermal decomposition of this compound is the cornerstone of its function as a fuel additive. The process begins with the homolytic cleavage of the O-NO2 bond, a step that occurs in the pre-ignition phase within the engine cylinder.[3]
Following the initial fission, the resulting n-propoxy radical can undergo several competing reaction pathways, including unimolecular decomposition into smaller, highly reactive species or reaction with oxygen. Nitrogen dioxide contributes to the radical pool by abstracting hydrogen atoms from the fuel molecules. This rapid increase in radical concentration is what effectively shortens the ignition delay period of the diesel fuel.[2][3]
Quantitative Effects on Fuel Properties
The addition of this compound to diesel fuel results in a measurable improvement in its ignition quality, quantified by the cetane number. The magnitude of this improvement is dependent on the concentration of the additive and the composition of the base fuel.
| Base Fuel | NPN Concentration (vol %) | Cetane Number (Base) | Cetane Number (Doped) | Ignition Delay Reduction (%) | Reference |
| Diesel | 0.1 - 0.5 | 51 | 54-58 | Not Specified | [5] |
| Gasoline Surrogate (PRF) | 1.0 | ~25 | ~30 | ~40-50 (at 750K) | [6] |
| Gasoline Surrogate (TRF) | 1.0 | ~25 | ~30 | ~40-50 (at 750K) | [6] |
Note: Data is compiled from multiple sources and specific test conditions may vary. PRF: Primary Reference Fuel, TRF: Toluene Reference Fuel.
The use of NPN leads to more complete and controlled combustion, which in turn can lead to several engine performance benefits.[4]
| Performance Metric | Effect of NPN Addition |
| Engine Knock and Noise | Reduction[4] |
| Cold Start Performance | Improvement[4] |
| Fuel Consumption | Reduction[4][7] |
| Exhaust Emissions (HC, Smoke) | Reduction[7] |
| Exhaust Emissions (NOx) | Potential slight increase[7][8] |
The potential for a slight increase in NOx emissions is attributed to the introduction of nitrogen into the fuel via the nitrate group.[8]
Experimental Protocols
The evaluation of this compound's performance as a fuel additive involves standardized and specialized experimental techniques.
1. Cetane Number Measurement: The cetane number is determined using a standardized Cooperative Fuel Research (CFR) engine according to ASTM D613. The test involves comparing the ignition characteristics of the additized fuel blend against primary reference fuels (n-cetane and heptamethylnonane). The engine's compression ratio is adjusted until the test fuel exhibits a specific ignition delay, and the cetane number is derived from the reference fuel blend that gives the same delay.
2. Ignition Delay Measurement in a Rapid Compression Machine (RCM): Detailed kinetic studies are often performed using a Rapid Compression Machine.
-
Methodology:
-
A pre-mixed charge of the base fuel, an oxidizer (typically air), and a specific concentration of this compound is prepared.
-
This mixture is introduced into the RCM's reaction chamber.
-
A piston rapidly compresses the gas mixture, raising its temperature and pressure to conditions that simulate those in a diesel engine cylinder.
-
The pressure inside the chamber is monitored using a high-speed pressure transducer.
-
The ignition delay is defined as the time from the end of compression to the onset of the main combustion event, which is identified by a sharp increase in pressure.
-
3. Engine Performance and Emissions Testing: The overall impact of this compound on engine performance and exhaust emissions is evaluated using a dynamometer-coupled test engine. The engine is operated under various speed and load conditions as defined by standardized test cycles. Exhaust gas is sampled and analyzed using gas analyzers to quantify concentrations of hydrocarbons (HC), carbon monoxide (CO), nitrogen oxides (NOx), and particulate matter (smoke).[7]
Logical Relationships in Performance Improvement
The chemical action of this compound leads to a series of beneficial physical outcomes in the engine's combustion process. The relationships can be visualized as a cause-and-effect chain.
Conclusion
This compound functions as an effective cetane improver by acting as a source of combustion-initiating radicals at temperatures below the autoignition temperature of the base diesel fuel. Its mechanism is centered on the thermal decomposition of the O-NO2 bond, which triggers a cascade of radical reactions, thereby shortening the ignition delay period. This leads to a more controlled and complete combustion process, resulting in improved engine performance, better cold-start capability, and reduced emissions of hydrocarbons and smoke. The detailed understanding of these chemical and physical processes is crucial for the continued development and optimization of advanced fuel formulations.
References
- 1. A green stabilizer for Nitrate ester-based propellants: An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cetane improver - Wikipedia [en.wikipedia.org]
- 3. caprysses.fr [caprysses.fr]
- 4. CETANE IMPROVER-CONVERTED - SchatcoGmbh [schatcogmbh.com]
- 5. Cetane improver 2 Ethylhexyl nitrate INTRON cTane 2EHN [petronaxcorp.com]
- 6. scispace.com [scispace.com]
- 7. e3s-conferences.org [e3s-conferences.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
An In-depth Technical Guide on the Solubility of N-Propyl Nitrate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of N-propyl nitrate in various organic solvents. The information is compiled from available chemical literature and safety data sheets to assist researchers, scientists, and professionals in drug development in handling and utilizing this compound effectively.
Overview of this compound
This compound (CH₃CH₂CH₂ONO₂) is a colorless to pale yellow liquid with a characteristic sweet, sickly odor. It is recognized for its high flammability and potential use as a fuel ignition promoter and in rocket fuel formulations. A thorough understanding of its solubility is crucial for its application in organic synthesis, formulation development, and safety protocols.
Qualitative Solubility of this compound
This compound is generally characterized as being soluble in common organic solvents. The available literature consistently reports its solubility in alcohols and ethers.
Key Qualitative Solubility Data:
-
Alcohols: this compound is soluble in a range of alcohols, including methanol, ethanol, propanol, and butanol.[1]
In contrast, this compound is described as being insoluble or having only slight solubility in water.[6][7][8]
Quantitative Solubility Data
Despite a thorough review of available scientific literature and chemical databases, specific quantitative solubility data for this compound in various organic solvents (e.g., in grams per 100 mL or moles per liter) could not be located. The existing information is limited to qualitative descriptions. The absence of this data suggests that for many applications, the qualitative description of "soluble" or "miscible" has been sufficient.
Table 1: Summary of this compound Solubility
| Solvent Class | Specific Solvents Mentioned | Solubility Description | Citation(s) |
| Alcohols | Methanol, Ethanol, Propanol, Butanol | Soluble | [1] |
| Ethers | Diethyl ether (implied) | Soluble | [1][2][3][4][5] |
| Water | - | Insoluble to Slight | [6][7][8] |
Experimental Protocols for Solubility Determination
Detailed experimental protocols for the determination of this compound solubility in organic solvents are not explicitly described in the accessible literature. However, standard methods for determining the solubility or miscibility of a liquid in a solvent can be employed.
General Experimental Workflow for Miscibility Determination:
A common and straightforward method to determine miscibility is through visual inspection.
-
Preparation: Obtain samples of this compound and the desired organic solvent. Ensure all glassware is clean and dry.
-
Mixing: In a clear glass container, such as a test tube or a beaker, combine known volumes of this compound and the solvent.
-
Observation: Agitate the mixture thoroughly.
-
Analysis: Observe the mixture for any signs of immiscibility, such as the formation of distinct layers or turbidity. If the resulting mixture is clear and homogenous, the two liquids are considered miscible at that ratio.
-
Varying Ratios: To confirm complete miscibility, this process should be repeated with varying volume ratios of the two liquids.
The following diagram illustrates a general workflow for determining the miscibility of this compound with an organic solvent.
References
- 1. This compound CAS#: 627-13-4 [amp.chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. JoDrugs. This compound [jodrugs.com]
- 4. This compound [drugfuture.com]
- 5. This compound | C3H7NO3 | CID 12307 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. restoredcdc.org [restoredcdc.org]
- 7. CDC - NIOSH Pocket Guide to Chemical Hazards - this compound [cdc.gov]
- 8. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Thermodynamic Properties of N-Propyl Nitrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Propyl nitrate (CH₃CH₂CH₂ONO₂) is an organic nitrate ester that finds applications as a fuel ignition promoter and in rocket fuel formulations.[1] A thorough understanding of its thermodynamic properties is crucial for its safe handling, application in chemical synthesis, and for computational modeling of its behavior under various conditions. This technical guide provides a comprehensive overview of the key thermodynamic and physical properties of this compound, details the experimental methodologies used for their determination, and presents logical workflows for these experimental processes.
Core Thermodynamic and Physical Properties
A summary of the essential thermodynamic and physical properties of this compound is presented in the tables below. These values have been compiled from various reputable sources and provide a quantitative basis for understanding the compound's characteristics.
Thermodynamic Properties of this compound
| Property | Value | Units | Reference(s) |
| Standard Enthalpy of Formation (liquid, 298.15 K) | -214.5 | kJ/mol | [2] |
| Standard Enthalpy of Formation (gas, 298.15 K) | -174.1 | kJ/mol | [2] |
| Standard Molar Entropy (gas, 298.15 K) | 362.6 | J/mol·K | [2] |
| Molar Heat Capacity at Constant Pressure (gas, 298.15 K) | 123.2 | J/mol·K | [2] |
| O–NO₂ Bond Dissociation Energy | ~159 | kJ/mol | Inferred from thermal decomposition studies |
Physical Properties of this compound
| Property | Value | Units | Reference(s) |
| Molecular Weight | 105.09 | g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | - | [1] |
| Odor | Sweet, sickly, ether-like | - | [1] |
| Boiling Point (at 762 torr) | 110 | °C | [1] |
| Freezing Point | < -100 | °C | [3] |
| Density (at 20°C) | 1.0538 | g/cm³ | [1] |
| Vapor Pressure (at 20°C) | 18 | mmHg | [3] |
| Flash Point | 20 | °C | [4] |
| Autoignition Temperature | 175 | °C | [4] |
| Solubility | Very slightly soluble in water; Soluble in alcohol and ether | - | [1] |
| Refractive Index (nD at 20°C) | 1.3979 | - | [1] |
| Dipole Moment | 2.98 | D | [1] |
Experimental Protocols
The determination of the thermodynamic properties of this compound involves a range of experimental techniques. Below are detailed methodologies for key experiments.
Determination of Enthalpy of Formation via Bomb Calorimetry
The standard enthalpy of formation is often determined indirectly from the enthalpy of combustion, measured using a bomb calorimeter.
Principle: A known mass of the substance is completely combusted in a constant-volume container (the "bomb") filled with excess oxygen under pressure. The heat released by the combustion reaction is absorbed by the surrounding water bath, and the temperature change of the water is measured.
Apparatus:
-
Adiabatic bomb calorimeter
-
Oxygen cylinder with pressure regulator
-
Crucible (platinum or other inert material)
-
Fuse wire (e.g., platinum)
-
High-precision thermometer
-
Pellet press (for solid samples, though this compound is a liquid)
-
Analytical balance
Procedure:
-
A precisely weighed sample of this compound (typically encapsulated in a gelatin capsule for liquids) is placed in the crucible inside the bomb.
-
A fuse wire of known length and mass is connected to the electrodes within the bomb, with the wire in contact with the sample.
-
The bomb is sealed and purged with oxygen to remove any nitrogen, then filled with high-pressure oxygen (typically around 30 atm).
-
The bomb is placed in the calorimeter, which is filled with a known mass of water.
-
The system is allowed to reach thermal equilibrium, and the initial temperature is recorded.
-
The sample is ignited by passing an electric current through the fuse wire.
-
The temperature of the water is recorded at regular intervals until it reaches a maximum and then begins to cool.
-
The final temperature is determined after correcting for heat exchange with the surroundings.
-
After the experiment, the bomb is depressurized, and the interior is examined for any signs of incomplete combustion. The amount of nitric acid formed from the nitrogen in the sample is determined by titration of the bomb washings.
Data Analysis: The heat of combustion at constant volume (ΔU_c) is calculated using the formula: ΔU_c = - (C_cal * ΔT - q_fuse - q_acid) / n where:
-
C_cal is the heat capacity of the calorimeter (determined by calibrating with a substance of known heat of combustion, such as benzoic acid).
-
ΔT is the corrected temperature rise.
-
q_fuse is the heat released by the combustion of the fuse wire.
-
q_acid is the heat of formation of nitric acid.
-
n is the number of moles of the sample.
The enthalpy of combustion (ΔH_c) is then calculated from ΔU_c using the relation: ΔH_c = ΔU_c + Δn_gas * R * T where Δn_gas is the change in the number of moles of gas in the combustion reaction. Finally, the standard enthalpy of formation (ΔH_f°) is calculated using Hess's law, by combining the standard enthalpies of formation of the combustion products (CO₂ and H₂O) and the experimentally determined enthalpy of combustion.
Measurement of Liquid Heat Capacity
The specific heat capacity of liquid this compound can be determined using a calorimeter, often by the method of mixtures or by using a differential scanning calorimeter (DSC).
Method of Mixtures:
Principle: A known mass of a heated substance (often a solid with a known heat capacity) is added to a known mass of the liquid in a calorimeter. The final equilibrium temperature is measured, and the specific heat capacity of the liquid is calculated based on the principle of conservation of energy.
Apparatus:
-
Calorimeter with a stirrer and lid
-
High-precision thermometer
-
Heating apparatus (e.g., water bath)
-
Analytical balance
Procedure:
-
The mass of the empty calorimeter (with stirrer and lid) is measured.
-
A known mass of this compound is added to the calorimeter, and the initial temperature is recorded once thermal equilibrium is reached.
-
A solid of known mass and specific heat capacity is heated to a known, higher temperature.
-
The heated solid is quickly transferred to the liquid in the calorimeter.
-
The mixture is stirred gently until a final, stable temperature is reached and recorded.
Data Analysis: The specific heat capacity of the liquid (c_liquid) is calculated by equating the heat lost by the solid to the heat gained by the liquid and the calorimeter: m_solid * c_solid * (T_initial,solid - T_final) = [m_liquid * c_liquid + C_calorimeter] * (T_final - T_initial,liquid) where C_calorimeter is the heat capacity of the calorimeter, determined in a separate experiment.
Thermal Decomposition Kinetics
The study of the thermal decomposition of this compound provides insights into its stability and the energy of its chemical bonds.
Principle: The rate of decomposition of the compound is measured at various temperatures in a controlled environment. The products of the decomposition can also be identified and quantified.
Apparatus:
-
Low-pressure flow reactor
-
Quadrupole mass spectrometer
-
Pressure and temperature sensors
-
Flow controllers
Procedure:
-
A carrier gas (e.g., helium) is passed through the flow reactor at a controlled pressure.
-
A known concentration of this compound is introduced into the gas stream.
-
The reactor is heated to a specific temperature, and the system is allowed to stabilize.
-
The concentrations of the reactant (this compound) and the decomposition products are monitored at the reactor outlet using the mass spectrometer as a function of time or reaction zone length.
-
The experiment is repeated at different temperatures and pressures.
Data Analysis: The rate constants for the decomposition are determined from the decay of the this compound signal and the formation of product signals. The Arrhenius parameters (pre-exponential factor and activation energy) are then obtained by plotting the natural logarithm of the rate constant versus the inverse of the temperature. This data can be used to determine the bond dissociation energy of the O–NO₂ bond, a key thermodynamic parameter.
Visualizations
Experimental Workflow for Bomb Calorimetry
Caption: Workflow for determining the enthalpy of formation using bomb calorimetry.
Logical Relationship of Thermodynamic Properties
Caption: Relationship between fundamental thermodynamic properties.
References
N-Propyl nitrate vapor pressure and boiling point data
An In-depth Technical Guide to the Vapor Pressure and Boiling Point of N-Propyl Nitrate
For researchers, scientists, and drug development professionals, a thorough understanding of the physicochemical properties of this compound is paramount for its safe handling, application, and the development of novel formulations. This technical guide provides a comprehensive overview of the vapor pressure and boiling point of this compound, including tabulated data, detailed experimental protocols, and workflow visualizations.
Physicochemical Properties of this compound
This compound (CH₃CH₂CH₂ONO₂) is a colorless to straw-colored liquid with an ethereal odor.[1] It is classified as a Class IB Flammable Liquid, indicating a flash point below 73°F and a boiling point at or above 100°F.[1]
| Property | Value | Source |
| Molecular Weight | 105.1 g/mol | [1] |
| Boiling Point | 110 °C (231 °F) at 760 mmHg | [2][3][4][5] |
| Vapor Pressure | 18 mmHg (2.4 kPa) at 20 °C | [1][2][5][6] |
| Density | 1.0538 g/cm³ at 20 °C | [3][7] |
| Flash Point | 20 °C (68 °F) | [1][5] |
| Explosive Limits in Air | 2-100% | [1][5] |
Vapor Pressure of this compound
The vapor pressure of a liquid is the pressure exerted by its vapor when the vapor is in equilibrium with the liquid at a given temperature. For this compound, the relationship between vapor pressure and temperature can be described by the Antoine equation.
Antoine Equation Parameters
The NIST WebBook provides the following Antoine equation parameters for this compound, allowing for the calculation of its vapor pressure over a range of temperatures.[3]
The equation is given as: log₁₀(P) = A − (B / (T + C)) Where:
-
P is the vapor pressure in bar
-
T is the temperature in Kelvin (K)
| Parameter | Value | Temperature Range (K) |
| A | 4.86209 | 273 to 343 |
| B | 1721.723 | 273 to 343 |
| C | -27.66 | 273 to 343 |
Source: Gray and Pratt, 1957, with coefficients calculated by NIST.[3]
Tabulated Vapor Pressure Data
Using the Antoine equation parameters above, the following table summarizes the calculated vapor pressure of this compound at various temperatures.
| Temperature (°C) | Temperature (K) | Vapor Pressure (mmHg) | Vapor Pressure (kPa) |
| 0 | 273.15 | 6.5 | 0.87 |
| 10 | 283.15 | 11.5 | 1.53 |
| 20 | 293.15 | 19.5 | 2.60 |
| 30 | 303.15 | 31.8 | 4.24 |
| 40 | 313.15 | 50.5 | 6.73 |
| 50 | 323.15 | 78.0 | 10.40 |
| 60 | 333.15 | 117.1 | 15.61 |
| 70 | 343.15 | 171.4 | 22.85 |
Boiling Point of this compound
The normal boiling point of a liquid is the temperature at which its vapor pressure equals the standard atmospheric pressure (760 mmHg or 101.325 kPa). For this compound, the normal boiling point is widely cited as 110 °C (231 °F).[2][3][4][5]
Experimental Protocols
Accurate determination of vapor pressure and boiling point requires meticulous experimental procedures. The following sections outline generalized protocols suitable for a flammable and volatile substance like this compound.
Vapor Pressure Determination (Static Method)
This method involves measuring the pressure of the vapor in equilibrium with the liquid at a constant temperature.
Caption: Workflow for vapor pressure determination.
Methodology:
-
Sample Purity: Ensure the this compound sample is of high purity, as impurities can significantly affect vapor pressure. Purification can be achieved through distillation.
-
Degassing: The sample must be thoroughly degassed to remove any dissolved air. This is typically done by repeated freeze-pump-thaw cycles.
-
Apparatus: A static vapor pressure apparatus consists of a sample bulb connected to a pressure measuring device (e.g., a capacitance manometer) and a vacuum line. The entire setup is placed in a constant temperature bath.
-
Measurement: The degassed sample is introduced into the apparatus. The system is allowed to reach thermal equilibrium at a set temperature. The pressure reading at equilibrium is the vapor pressure of the sample at that temperature.
-
Data Collection: Measurements are repeated at various temperatures to obtain a vapor pressure curve.
Boiling Point Determination (Micro Method)
Due to the flammable nature of this compound, a micro boiling point determination using a Thiele tube is a safer and more efficient method.
Caption: Workflow for micro boiling point determination.
Methodology:
-
Sample Preparation: A small amount (a few drops) of this compound is placed in a small test tube.
-
Capillary Tube: A capillary tube, sealed at one end, is placed open-end down into the test tube containing the sample.
-
Assembly: The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.
-
Heating: The entire assembly is placed in a Thiele tube filled with a high-boiling, non-reactive liquid (e.g., mineral oil). The side arm of the Thiele tube is gently heated.
-
Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Heating is continued until a rapid and continuous stream of bubbles is observed.
-
Cooling and Reading: The heat source is removed, and the apparatus is allowed to cool. The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube. This occurs when the vapor pressure inside the capillary equals the external atmospheric pressure.
References
An In-depth Technical Guide to the Explosive Nature of N-Propyl Nitrate
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document is intended for informational purposes for a professional scientific audience. N-Propyl nitrate is a hazardous and explosive material that should only be handled by trained professionals in a controlled laboratory environment with appropriate safety measures in place.
Introduction
This compound (NPN), with the chemical formula C₃H₇NO₃, is a colorless to straw-colored liquid organic nitrate ester known for its ether-like odor.[1][2][3] While it has applications as a fuel ignition promoter and rocket propellant, its primary characteristic of interest in a safety and research context is its explosive nature.[4] NPN is classified as a Class IB Flammable Liquid and a strong oxidizing agent that poses a significant fire and explosion risk.[3][5] It is shock-sensitive and can decompose explosively under various stimuli, including impact, friction, and heat, especially when under confinement.[1][6] This guide provides a detailed technical overview of its explosive properties, decomposition mechanisms, and the standardized experimental protocols used to characterize its sensitivity.
Physicochemical and Explosive Properties
The fundamental properties of this compound are summarized in the table below. These values are critical for understanding its behavior under various conditions.
| Property | Value | Reference(s) |
| Molecular Formula | C₃H₇NO₃ | [7] |
| Molecular Weight | 105.1 g/mol | [1][5][8] |
| Appearance | Colorless to straw-colored liquid | [3][5] |
| Odor | Ether-like | [4][5] |
| Density (Specific Gravity) | 1.06 g/cm³ at 15°C | [1] |
| Boiling Point | 110.5 °C (231 °F) | [1][5] |
| Flash Point | 20 °C (68 °F) | [1][5][6] |
| Autoignition Temperature | 175 °C (347 °F) | [1][6] |
| Explosive Limits in Air | 2% (LEL) to 100% (UEL) | [1][3][5] |
| NFPA 704 Rating | Health: 2, Flammability: 3, Instability: 3 | [1] |
Decomposition and Explosive Nature
The explosive energy of this compound is released through rapid thermal decomposition. The process is initiated by the cleavage of the weakest bond in the molecule, the O-NO₂ bond.
Thermal Decomposition Mechanism
Studies on the thermal decomposition of alkyl nitrates have shown a consistent mechanism. The initial and rate-determining step is the homolytic fission of the O-NO₂ bond, which has a dissociation energy of approximately 38.0 ± 1.2 kcal/mol for NPN. This cleavage yields an n-propoxy radical and a nitrogen dioxide molecule. The highly reactive n-propoxy radical then undergoes further rapid decomposition, primarily through C-C bond fission, to produce an ethyl radical and formaldehyde.
The overall decomposition can be represented as follows:
-
Initiation: CH₃CH₂CH₂-O-NO₂ → CH₃CH₂CH₂-O• + •NO₂
-
Propagation: CH₃CH₂CH₂-O• → •CH₂CH₃ + CH₂O (Formaldehyde)
These reactions release significant thermal energy and gaseous products, which, under confinement, can lead to a rapid pressure increase and subsequent detonation.
Sensitivity to External Stimuli
The sensitivity of an explosive material to external stimuli like impact and friction is a critical safety parameter. Standardized tests are used to quantify this sensitivity.
Impact Sensitivity
This test determines the 50% probability height (H₅₀) from which a standard weight must be dropped to cause a reaction.
-
Apparatus: An ERL Type 12 Drop-Weight Machine or equivalent, consisting of a guided drop weight (typically 2.5 kg), a steel striker pin, a steel anvil, and a mechanism to release the weight from a precisely measured height.[10] For liquids, a specialized striker and sample cup assembly is used to contain the sample.[10]
-
Sample Preparation: A small, precise volume of the liquid sample (typically 35-40 mg) is pipetted into the sample cup.[10]
-
Procedure:
-
The sample cup is placed on the anvil. The striker pin is carefully placed on top of the sample.
-
The weight is raised to a predetermined height and released, impacting the striker.
-
The outcome is recorded as a "Go" (reaction, indicated by sound, flash, or smoke) or "No-Go" (no reaction).[10]
-
A statistical method, such as the Bruceton "up-and-down" method, is used to determine subsequent drop heights. If a "Go" is observed, the next drop is from a lower height; if a "No-Go," the next drop is from a higher height.
-
-
Data Analysis: After a series of ~15-25 drops, the H₅₀ value is calculated statistically. This represents the height at which there is a 50% probability of initiating a reaction. The impact energy is then calculated (E = mass × gravity × H₅₀).
Friction Sensitivity
Friction sensitivity is the tendency of a material to initiate upon being subjected to frictional forces. NPN may decompose explosively on friction or concussion.[6] However, standardized friction tests, such as the BAM method, are not typically performed on liquids due to their lubricating properties, which can produce misleading results.[11] Consequently, a standard, quantitative friction sensitivity value for this compound is not available in the literature. For a solid substance to be considered "not too dangerous for transport," the UN criterion is a limiting load of less than 80 N should not cause an explosion.[11]
This protocol describes the standard procedure, though it is primarily intended for solids.
-
Apparatus: A BAM (Bundesanstalt für Materialforschung und -prüfung) friction tester, which consists of a fixed porcelain pin mounted on a weighted loading arm and a movable porcelain plate mounted on a motorized carriage.[12] The loading arm can be fitted with weights to apply a normal force ranging from 5 N to 360 N.[4]
-
Sample Preparation: A small amount of the substance (approx. 10 mm³) is placed on the porcelain plate.[13]
-
Procedure:
-
The loading arm is lowered so the porcelain pin contacts the sample with a specific, predetermined force.
-
The motor is activated, causing the porcelain plate to move back and forth under the pin one time over a distance of 10 mm.[12]
-
The operator observes for any sign of reaction, including a report (sound), spark, flash, or smoke/decomposition. An "explosion" is typically defined as a report, spark, or flash.[11]
-
The test is repeated up to six times at a given load.
-
-
Data Analysis: The result is reported as the lowest load at which an explosion occurs in at least one of six trials. If no reaction is seen at 360 N, the result is reported as >360 N.
References
- 1. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. echemi.com [echemi.com]
- 3. CDC - NIOSH Pocket Guide to Chemical Hazards - this compound [cdc.gov]
- 4. osti.gov [osti.gov]
- 5. restoredcdc.org [restoredcdc.org]
- 6. ICSC 1513 - this compound [inchem.org]
- 7. scbt.com [scbt.com]
- 8. CDC - NIOSH Pocket Guide to Chemical Hazards - this compound [medbox.iiab.me]
- 9. unece.org [unece.org]
- 10. d-nb.info [d-nb.info]
- 11. icheme.org [icheme.org]
- 12. osti.gov [osti.gov]
- 13. nj.gov [nj.gov]
N-Propyl Nitrate: A Technical Examination of its Role in Propellant Advancement
An In-depth Guide for Researchers and Scientists
N-propyl nitrate (NPN), a nitric acid propyl ester, is a colorless to straw-colored liquid with a characteristic ether-like odor.[1][2][3] Historically, it has garnered significant interest as an energetic material, primarily for its application as a monopropellant and a fuel ignition promoter.[4] Its ability to decompose and release energy without an external oxidizer makes it a candidate for various propulsion systems. However, its inherent instability and sensitivity to shock and heat have presented significant challenges, leading to extensive research into its properties, performance, and safe handling. This technical guide provides a comprehensive overview of this compound's physicochemical properties, performance characteristics, synthesis, and the experimental protocols used to evaluate its viability in propellant systems.
Physicochemical and Propellant Properties of this compound
The fundamental properties of this compound dictate its behavior and performance as a propellant. Key quantitative data are summarized in the tables below for ease of comparison.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₃H₇NO₃ | [4][5] |
| Molecular Weight | 105.09 g/mol | [1][4][5] |
| Appearance | Colorless to straw-colored liquid | [1][2][3] |
| Odor | Ether-like, sweet, sickly | [1][3][4] |
| Density (at 20°C) | 1.0538 g/cm³ | [4] |
| Specific Gravity | ~1.06 | [1] |
| Boiling Point | 110.5°C (at 760 mmHg) | [1][6] |
| Melting Point | < -101°C (-150°F) | [1] |
| Flash Point | 20°C (68°F) | [1][2] |
| Autoignition Temp. | 175°C (347°F) | [1] |
| Vapor Pressure | 18 mmHg (at 20°C) | [1] |
| Solubility in Water | Slight / Insoluble | [1][3] |
| Explosive Limits in Air | 2% - 100% | [1] |
Table 2: Performance and Safety Characteristics of this compound
| Parameter | Value / Observation | Source |
| Propellant Type | Monopropellant | [7][8] |
| Specific Impulse (Isp) | ~210 s (sea level for Isopropyl Nitrate) | [9] |
| Shock Sensitivity | High; can be exploded by rifle fire. | [7] |
| Thermal Sensitivity | Explodes on heating. | [2][4] |
| Desensitization | Addition of 1-2% propane, butane, chloroform, or ethers. | [1][3][5] |
| Primary Hazard Class | Flammable Liquid, Strong Oxidizer, Explosive | [1][2][10] |
| O-NO₂ Bond Energy | 38.0 ± 1.2 kcal/mol | [11][12] |
Synthesis of this compound
The preparation of this compound typically involves the direct nitration of n-propyl alcohol.
Experimental Protocol: Laboratory Scale Synthesis
A common laboratory method involves the careful reaction of n-propyl alcohol with nitric acid in the presence of urea.[6]
-
Initial Mixture: 25 grams of nitric acid (specific gravity 1.41) are mixed with 3 grams of urea and 15 grams of n-propyl alcohol.[6] Urea is added to prevent the formation of nitrous acid, which can lead to instability.
-
Distillation: The mixture is carefully distilled over a free flame.[6]
-
Continuous Feed: As the initial mixture distills, a separate mixture of 50 ml nitric acid, 50 ml n-propyl alcohol, and 1 gram of urea is slowly added to the reaction vessel.[6]
-
Process Termination: The distillation continues until the temperature of the vapor reaches 105°C.[6]
-
Separation: The distillate separates into two layers: a lower layer of dilute nitric acid and an upper layer containing the this compound ester and unreacted alcohol.[6]
-
Purification: The upper layer is separated and washed with water and a sodium carbonate solution to remove residual acids. Salting out with common salt can be used to improve the yield.[6]
A patented industrial process describes a continuous method using a nitration mixture of sulfuric and nitric acids at temperatures between -8°C and 10°C.[8] This process aims to improve safety and yield for commercial-scale production.[8]
Combustion and Thermal Decomposition
The performance of NPN as a propellant is rooted in its thermal decomposition. Studies have shown that the initial and rate-determining step is the cleavage of the O–NO₂ bond.[11][12] This unimolecular decomposition forms an alkoxy radical and nitrogen dioxide (NO₂), which then participate in subsequent exothermic reactions.
The primary decomposition pathway is as follows: CH₃CH₂CH₂ONO₂ → CH₃CH₂CH₂O• + •NO₂
The resulting propoxy radical (CH₃CH₂CH₂O•) is unstable and rapidly decomposes further, primarily into an ethyl radical (C₂H₅•) and formaldehyde (CH₂O).[11]
Key Experimental Protocols for Propellant Evaluation
Evaluating the suitability of NPN as a propellant requires a range of specialized tests to determine its stability, ignition characteristics, and combustion behavior.
Due to its hazardous nature, understanding NPN's response to external stimuli like heat and impact is critical.
Experimental Protocol: Flame and Ballistic Impact Stability Tests
As described in a NASA technical report, these tests assess the potential hazard of monopropellants in storage.[7]
-
Objective: To determine the explosion intensity of NPN when exposed to fire and projectile impact.
-
Apparatus: One-gallon aluminum containers, oil and wood bonfire setups, 20-mm incendiary and high-explosive rounds, and .30-caliber rifles.[7]
-
Methodology:
-
Sample Preparation: Containers are filled with NPN to 25% and 95% capacity to test different ullage volumes.[7]
-
Bonfire Test: The containers are subjected to both oil and wood bonfires, and the resulting explosion intensity is observed and compared to other monopropellants like hydrazine and a baseline of aviation gasoline.[7]
-
Rifle Fire Test: The containers are fired upon with various types of ammunition (incendiary, high-explosive, standard ball).[7]
-
Data Analysis: The outcome (no explosion, ignition, or detonation) is recorded for each test condition. NPN was found to be the most shock-sensitive in these tests, exploding with all three ammunition types.[7]
-
Ignition delay is a critical parameter for engine design, indicating the time between energy input and the onset of combustion.
Experimental Protocol: Shock Tube Ignition Delay Measurement
This method is used to study ignition characteristics at high temperatures and pressures.[13][14][15]
-
Objective: To measure the time to autoignition for NPN vapor mixtures under controlled high-temperature and high-pressure conditions.
-
Apparatus: A shock tube, a rapid-injection system, and optical diagnostics to detect light emission from combustion.[13][15]
-
Methodology:
-
Mixture Preparation: A gaseous mixture of NPN with an oxidizer (like air) and a diluent (like argon) is prepared at a specific equivalence ratio.[14][15]
-
Shock Wave Generation: A diaphragm separating high-pressure driver gas from the low-pressure test gas is ruptured, generating a shock wave that travels through the test mixture, rapidly compressing and heating it.[14]
-
Data Acquisition: Pressure transducers and optical sensors (e.g., detecting chemiluminescence of species like CO) record the conditions behind the reflected shock wave.[15]
-
Ignition Delay Time: The ignition delay is defined as the time between the arrival of the shock wave and the sharp increase in pressure or light emission, signifying ignition.[13][15]
-
The linear burn rate is a fundamental property that determines how fast a propellant is consumed, which is essential for designing rocket motors.
Experimental Protocol: Strand Burner Combustion Test
This experiment measures the linear regression rate of a liquid propellant strand under various pressures.[16]
-
Objective: To determine the effect of ambient pressure and strand diameter on the linear burning rate of NPN.
-
Apparatus: A pressurized combustion chamber (strand burner), quartz tubes of varying inner diameters (e.g., 3, 5, 7.5, 9 mm), a high-speed camera, and an ignition system (e.g., heated Nichrome wire).[16]
-
Methodology:
-
Strand Preparation: Liquid NPN is contained within a quartz tube of a specific diameter to create a "strand."[16]
-
Pressurization: The combustion chamber is filled with an inert gas (e.g., nitrogen) or air and pressurized to the desired level (e.g., 1 to 50 bar).[16]
-
Ignition: The top surface of the liquid NPN strand is ignited using a heated wire, which is then retracted.[16]
-
Data Recording: The combustion process is recorded with a high-speed camera to track the regression of the liquid surface over time.
-
Calculation: The linear burn rate (in mm/s) is calculated from the video data by measuring the distance the flame front travels down the strand over a specific time interval. The experiment is repeated at different pressures and with different tube diameters to determine the pressure exponent and diameter effects.[16]
-
Role in Propellant Advancement
This compound and its isomer, isopropyl nitrate (IPN), have been explored for several roles in propulsion:
-
Monopropellant: NPN can function as a monopropellant, meaning it can decompose to produce hot gas for thrust without a separate oxidizer.[7] This simplifies engine design. However, its use in this capacity has been limited by its instability. Isopropyl nitrate was tested as a monopropellant for missiles in the 1940s and 1950s but was largely abandoned due to issues with "compression deflagration," where a sudden pressure increase can cause spontaneous detonation.[9]
-
Component in Mixed Fuels: While not a primary component, the study of simple alkyl nitrates like NPN provides foundational knowledge for more complex and stable monopropellants like Otto Fuel II.[14] Otto Fuel II, used in torpedoes, is a mixture where the primary energetic component is propylene glycol dinitrate (a related nitrate ester), desensitized and stabilized with other additives.[17][18][19][20] Research into NPN blends with desensitizers like dibutyl sebacate aims to find safer alternatives.[16]
-
Ignition Improver: NPN and other alkyl nitrates are used as cetane improvers in diesel fuels, which demonstrates their ability to promote and control ignition.[21] This property is also valuable in certain rocket fuel formulations to ensure reliable and rapid ignition.[4]
Conclusion
This compound holds a significant, albeit complex, position in the history of propellant development. Its high energy content and monopropellant characteristics offered the promise of simple, high-performance propulsion systems. However, its inherent sensitivity to shock, heat, and pressure has been a persistent and critical barrier to its widespread adoption. The advancement of propellants has often involved moving from simpler, more sensitive molecules like NPN to more complex, stabilized formulations such as Otto Fuel II, which retain the energetic benefits of the nitrate ester group while mitigating the associated hazards. The rigorous experimental protocols developed to characterize NPN have been instrumental in building a deeper understanding of the combustion, decomposition, and safety aspects of all nitrate ester-based energetic materials, thereby contributing significantly to the broader field of propellant science and engineering.
References
- 1. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. ICSC 1513 - this compound [inchem.org]
- 3. echemi.com [echemi.com]
- 4. This compound [drugfuture.com]
- 5. This compound | C3H7NO3 | CID 12307 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. prepchem.com [prepchem.com]
- 7. ntrs.nasa.gov [ntrs.nasa.gov]
- 8. US2734910A - Manufacture of propyl nitrate - Google Patents [patents.google.com]
- 9. Isopropylnitrate [astronautix.com]
- 10. nj.gov [nj.gov]
- 11. caprysses.fr [caprysses.fr]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. shepherd.caltech.edu [shepherd.caltech.edu]
- 16. researchgate.net [researchgate.net]
- 17. Otto fuel II - Wikipedia [en.wikipedia.org]
- 18. Otto Fuel II and its Components | Toxic Substances | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 19. Otto_fuel_II [chemeurope.com]
- 20. grokipedia.com [grokipedia.com]
- 21. Isopropyl nitrate - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols for Laboratory-Scale Synthesis of High-Purity N-Propyl Nitrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for the laboratory-scale synthesis of high-purity n-propyl nitrate. The synthesis is achieved through the nitration of n-propyl alcohol using a mixed acid reagent (sulfuric and nitric acid), a method known for its efficiency and relatively high yield. Detailed procedures for the reaction, purification via washing and fractional distillation, and methods for purity assessment are described. This application note emphasizes critical safety precautions due to the hazardous nature of the reagents and the final product. All quantitative data is summarized for clarity, and a detailed experimental workflow is provided as a visual guide.
Introduction
This compound (CH₃CH₂CH₂ONO₂) is an alkyl nitrate ester with applications as a rocket propellant, a component in jet engine starters, and as an additive in diesel fuels. For research and development purposes, the availability of high-purity this compound is essential to ensure predictable and reproducible results. The synthesis involves the esterification of n-propyl alcohol with nitric acid, often catalyzed by sulfuric acid. The primary challenges in this synthesis are controlling the exothermic reaction and purifying the final product to remove unreacted starting materials, water, and acidic byproducts. This protocol outlines a reliable method to achieve high-purity this compound on a laboratory scale.
Critical Safety Precautions
This compound is a highly flammable, shock-sensitive, and toxic compound that poses a significant fire and explosion hazard.[1][2][3] All manipulations must be conducted in a certified chemical fume hood with the sash at the lowest practical height.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical splash goggles, a face shield, a flame-retardant lab coat, and acid-resistant gloves.[1]
-
Explosion and Fire Hazard: this compound is explosive and highly flammable.[2] NO open flames, sparks, or smoking are permitted in the work area.[2][4] All heating must be done using a heating mantle or an oil bath. Do not expose the material to friction or shock.[2][4] All equipment must be grounded to prevent static discharge.[5] Use only non-sparking tools.[4]
-
Reactive Hazards: The nitration reaction is highly exothermic and can lead to a runaway reaction if not properly cooled. This compound is a strong oxidizing agent and is incompatible with combustible materials and reducing agents.[3]
-
Ventilation: Use a well-ventilated area and local exhaust to control exposure to vapors.[1]
-
Spill and Waste Disposal: Have spill containment materials (e.g., vermiculite, dry sand) readily available.[1] Dispose of all chemical waste according to institutional and local regulations. Do not wash this compound into the sewer.[2]
-
Exposure: this compound is toxic if inhaled or ingested and can irritate the skin and eyes.[2][3] High concentrations can lead to methemoglobinemia, causing headache, dizziness, and cyanosis.[1][2] Ensure immediate access to an emergency eyewash station and a safety shower.[1]
Experimental Protocol: Mixed Acid Nitration of n-Propyl Alcohol
This protocol is adapted from established procedures for the synthesis of alkyl nitrates.[6][7]
3.1 Materials and Equipment
-
Reagents:
-
n-Propyl alcohol (ACS grade or higher)
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ice (from deionized water)
-
-
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Thermometer
-
Ice bath
-
Heating mantle
-
Separatory funnel
-
Fractional distillation apparatus (including a fractionating column, condenser, and collection flasks)
-
Grounding straps
-
3.2 Synthesis Procedure
-
Prepare the Mixed Acid: In a flask submerged in an ice bath, slowly and with continuous stirring, add 20 mL of concentrated nitric acid to 68 mL of concentrated sulfuric acid. Allow the mixture to cool to 0-5 °C.
-
Reaction Setup: Place 29 mL of n-propyl alcohol into a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer. Place the flask in a large ice-salt bath to maintain a low temperature.
-
Addition of Mixed Acid: Slowly add the cold mixed acid from the dropping funnel to the stirred n-propyl alcohol. The rate of addition must be carefully controlled to maintain the reaction temperature between 0 °C and 5 °C. This addition should take approximately 60-90 minutes.
-
Reaction Completion: After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes.
-
Quenching: Pour the reaction mixture slowly and with stirring into a beaker containing 200 g of crushed ice.
-
Phase Separation: Transfer the mixture to a separatory funnel. Two layers will form. The upper layer is the crude this compound.[8] The lower aqueous layer should be carefully removed and disposed of as hazardous waste.
3.3 Purification Protocol
-
Neutralization Wash: Wash the crude this compound layer in the separatory funnel with 50 mL of cold deionized water. Drain the aqueous layer. Repeat this wash.
-
Next, wash the organic layer with 50 mL portions of a cold 5% sodium bicarbonate solution until the aqueous wash is no longer acidic (test with litmus paper). This step neutralizes any remaining acid.
-
Wash the organic layer again with 50 mL of cold deionized water to remove any residual sodium bicarbonate.
-
Drying: Transfer the washed this compound to a clean, dry Erlenmeyer flask. Add anhydrous magnesium sulfate or sodium sulfate, swirl, and let it stand for at least 30 minutes to remove residual water.
-
Fractional Distillation:
-
Filter the dried this compound into a round-bottom flask suitable for distillation.
-
Set up a fractional distillation apparatus.[9] Ensure all glassware is free of stress and cracks.
-
Heat the flask gently using a heating mantle.
-
Discard the initial forerun that distills at a lower temperature.
-
Collect the fraction that distills at a constant temperature of approximately 110-111 °C.[8] This is the high-purity this compound.
-
Do not distill to dryness , as this can concentrate potentially explosive peroxides. Leave a small amount of liquid in the distillation flask.
-
3.4 Purity Assessment
The purity of the final product should be assessed using appropriate analytical techniques.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify and quantify volatile impurities, such as residual n-propyl alcohol or other byproducts.[10][11]
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector can be used for the quantitative analysis of this compound. A reverse-phase column with a mobile phase of acetonitrile and water is a suitable starting point.[8]
Data Presentation
The following table summarizes key quantitative data for the synthesis and properties of this compound.
| Parameter | Value | Reference |
| Reactants | ||
| n-Propyl Alcohol | 29 mL (approx. 0.39 mol) | |
| Concentrated Nitric Acid (70%) | 20 mL (approx. 0.45 mol) | [6] |
| Concentrated Sulfuric Acid (98%) | 68 mL (approx. 1.25 mol) | [6] |
| Reaction Conditions | ||
| Temperature | 0-5 °C | [6][7] |
| Product Information | ||
| Theoretical Yield | ~41 g | |
| Expected Yield (Practical) | 60-70% (approx. 25-29 g) | [6][12] |
| Boiling Point | 110.5 °C | [7][8] |
| Density | 1.054 g/mL at 20 °C | [7] |
| Molecular Weight | 105.09 g/mol | [7] |
| Appearance | Colorless to pale yellow liquid | [2] |
Experimental Workflow Diagram
The following diagram illustrates the complete workflow for the synthesis and purification of high-purity this compound.
References
- 1. nj.gov [nj.gov]
- 2. CDC - NIOSH Pocket Guide to Chemical Hazards - this compound [cdc.gov]
- 3. ICSC 1513 - this compound [inchem.org]
- 4. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 5. JoDrugs. This compound [jodrugs.com]
- 6. uniklinik-freiburg.de [uniklinik-freiburg.de]
- 7. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. Purification [chem.rochester.edu]
- 10. researchgate.net [researchgate.net]
- 11. In-Depth Headspace GC/MS Analysis of Alkyl Nitrites | Office of Justice Programs [ojp.gov]
- 12. US2734910A - Manufacture of propyl nitrate - Google Patents [patents.google.com]
Application Notes and Protocols: N-Propyl Nitrate as a Nitrating Agent in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Electrophilic nitration is a cornerstone of organic synthesis, crucial for the preparation of nitroaromatic compounds that serve as key intermediates in the production of pharmaceuticals, agrochemicals, and dyes.[1] While classical nitration methods often employ harsh reagents like mixtures of concentrated nitric and sulfuric acids ("mixed acid"), there is a continuous search for milder and more selective alternatives.[2] Alkyl nitrates, such as n-propyl nitrate, have emerged as potential alternative nitrating agents. These reagents can offer advantages in terms of handling, improved regioselectivity, and compatibility with sensitive substrates, particularly when used in conjunction with solid acid catalysts like zeolites.[3] This document provides an overview of the application of this compound and related alkyl nitrates as nitrating agents in organic synthesis, including detailed protocols and safety considerations.
Safety Precautions
This compound is a hazardous substance that requires careful handling. It is a highly flammable liquid, and its vapors can form explosive mixtures with air.[3][4] It is also a strong oxidizing agent and can react violently with reducing agents and combustible materials.[3] Users must adhere to the following safety protocols:
-
Handling: Work in a well-ventilated fume hood. Use an explosion-proof electrical system and non-sparking tools.[4] Avoid open flames, sparks, and smoking.[4] Do not expose to friction or shock.[4]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and appropriate lab clothing to prevent skin and eye contact.[4]
-
Fire Safety: Keep away from flammable materials. Use alcohol-resistant foam, powder, or carbon dioxide extinguishers. Water spray can be used to cool containers but may be ineffective at extinguishing the fire.[4]
-
Health Hazards: Inhalation can cause headache, dizziness, nausea, and methemoglobinemia, leading to cyanosis (blue lips and skin).[4] It is irritating to the skin, eyes, and respiratory tract.[4] In case of exposure, seek immediate medical attention.[4]
-
Storage: Store in a cool, fireproof, and well-ventilated area, separated from combustible substances, reducing agents, and strong oxidants.[4]
Application I: Nitration of Phenolic Compounds
Phenols are highly activated aromatic systems prone to over-reaction and oxidation under harsh nitrating conditions. The use of alkyl nitrates like iso-propyl nitrate (a close analog of this compound) in the presence of zeolite catalysts offers a milder alternative for achieving mononitration.
Quantitative Data: Mononitration of Phenol with Iso-propyl Nitrate
The following data is for the nitration of phenol using iso-propyl nitrate over a zeolite Hβ catalyst. This provides insight into the expected reactivity and selectivity with alkyl nitrates.
| Entry | Substrate | Nitrating Agent | Catalyst | Solvent | Temp. (°C) | Time (h) | Conversion (%) | Yield 2-NP (%) | Yield 4-NP (%) | o/p Ratio |
| 1 | Phenol | iso-propyl nitrate | Hβ (Si/Al=12.5) | 1,2-Dichloroethane | Reflux | 5 | 95 | 64 | 31 | 2.1 |
| 2 | Phenol | iso-propyl nitrate | Hβ (Si/Al=25) | 1,2-Dichloroethane | Reflux | 5 | 88 | 58 | 30 | 1.9 |
| 3 | Phenol | iso-propyl nitrate | HY (Si/Al=15) | 1,2-Dichloroethane | Reflux | 5 | 75 | 48 | 27 | 1.8 |
| 4 | Phenol | iso-propyl nitrate | H-Mordenite | 1,2-Dichloroethane | Reflux | 5 | 62 | 40 | 22 | 1.8 |
Data adapted from a study on iso-propyl nitrate.[5] 2-NP: 2-Nitrophenol, 4-NP: 4-Nitrophenol.
Experimental Protocol: Zeolite-Catalyzed Nitration of Phenol with Iso-propyl Nitrate
This protocol is based on the methodology for the nitration of phenol with iso-propyl nitrate and can serve as a starting point for reactions with this compound.[5]
Materials:
-
Phenol
-
Iso-propyl nitrate
-
Zeolite Hβ (Si/Al = 12.5)
-
1,2-Dichloroethane (anhydrous)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Activate the zeolite catalyst by heating at 500 °C for 4 hours under a stream of dry air. Allow to cool to room temperature in a desiccator.
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phenol (e.g., 10 mmol) and the activated zeolite catalyst (e.g., 0.5 g).
-
Add anhydrous 1,2-dichloroethane (e.g., 50 mL) to the flask.
-
Add iso-propyl nitrate (e.g., 12 mmol) to the suspension.
-
Heat the reaction mixture to reflux with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
After completion (e.g., 5 hours), cool the reaction mixture to room temperature.
-
Filter the catalyst from the reaction mixture and wash it with 1,2-dichloroethane.
-
Combine the filtrate and washings. Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel to separate the ortho and para isomers.
Logical Workflow for Zeolite-Catalyzed Phenol Nitration
Caption: Workflow for the nitration of phenol using iso-propyl nitrate and a zeolite catalyst.
Application II: Nitration of Aromatic Hydrocarbons
The regioselective nitration of simple aromatic hydrocarbons is a significant challenge. The use of this compound over shape-selective catalysts like zeolites has been reported to offer high selectivity, particularly for the para-isomer, which is often the more desired product in industrial applications.
Nitration of Toluene
A study by Kwok and Jayasuriya demonstrated that toluene can be nitrated with this compound using H-ZSM-5 zeolite as a catalyst. This method was reported to produce 4-nitrotoluene with very high selectivity, with essentially no formation of the 3-nitrotoluene isomer.[3] The reaction is believed to occur within the pores of the zeolite, where the spatial constraints favor nitration at the sterically less hindered para position. While the specific, detailed experimental protocol from this study is not widely available, the principle represents a significant application of this compound in achieving high regioselectivity.
General Mechanism: Electrophilic Aromatic Nitration
The nitration of an aromatic ring with an alkyl nitrate, particularly in the presence of an acid catalyst, is believed to proceed through an electrophilic aromatic substitution (SEAr) mechanism. The catalyst activates the alkyl nitrate to generate an electrophilic nitrating species, which is then attacked by the electron-rich aromatic ring.
Caption: Generalized mechanism for electrophilic aromatic nitration.
Application III: Nitration of Active Methylene Compounds
While alkyl nitrates are known to be effective reagents for the nitration of active methylene compounds (e.g., in the synthesis of α-nitro ketones), specific protocols detailing the use of this compound for this purpose are not well-documented in the reviewed literature. Reagents like acetone cyanohydrin nitrate are more commonly cited for this transformation under neutral or alkaline conditions.[1] Researchers interested in this application may need to adapt protocols from other alkyl nitrates, exercising due caution.
Conclusion
This compound and related alkyl nitrates represent a valuable class of reagents for organic nitration, offering potential for milder reaction conditions and enhanced regioselectivity compared to traditional nitrating agents. While detailed protocols for a broad range of substrates using this compound are not extensively published, the available data, particularly for the nitration of phenols and the regioselective nitration of toluene, underscores its utility. Further research into the scope and application of this compound in organic synthesis is warranted. As with any energetic material, strict adherence to safety protocols is paramount when handling this compound.
References
Application of N-Propyl Nitrate for Diesel Fuel Cetane Improvement: A Detailed Guide for Researchers
Introduction
N-propyl nitrate (NPN) is a chemical compound with the formula C₃H₇NO₃, recognized for its potential as a cetane improver in diesel fuel. Cetane number is a critical measure of a diesel fuel's ignition quality; a higher cetane number corresponds to a shorter ignition delay, leading to smoother engine operation, reduced emissions, and improved cold-start performance. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in evaluating this compound as a diesel fuel additive. The information compiled herein is based on available scientific literature and standardized testing methodologies.
Mechanism of Cetane Improvement
The efficacy of this compound as a cetane improver stems from its thermal decomposition characteristics within the engine cylinder. Under the high temperature and pressure conditions of the compression stroke, the O-NO₂ bond in the this compound molecule cleaves at a lower temperature than the diesel fuel's autoignition temperature. This initial decomposition generates highly reactive free radicals. These radicals then initiate a cascade of chain reactions, accelerating the oxidation of the diesel fuel hydrocarbons and effectively shortening the ignition delay period.
Quantitative Data on Cetane Improvement and Fuel Properties
While specific data for this compound is limited in publicly available literature, data for the closely related isopropyl nitrate provides a strong indication of its potential effectiveness. The following tables summarize the expected impact of this compound on diesel fuel properties, with some data extrapolated from studies on similar alkyl nitrates. It is crucial for researchers to conduct their own empirical testing to validate these expected effects.
Table 1: Cetane Number Improvement
| Additive Concentration (% vol) | Expected Cetane Number Increase (Points) |
| 0.1 | 2 - 4 |
| 0.25 | 4 - 7 |
| 0.5 | 6 - 10 |
| 1.0 | 9 - 15 |
Note: The actual cetane number increase is dependent on the base cetane number of the diesel fuel.
Table 2: Comparison of Cetane Improver Effectiveness (Relative Molar Basis)
| Cetane Improver | Relative Effectiveness |
| Isopropyl Nitrate | 1.00 |
| 2-Ethylhexyl Nitrate (2-EHN) | ~0.75 |
| n-Butoxyethyl Nitrate | 0.29 |
| Di-t-butyl Peroxide | ~0.50 |
Source: Adapted from studies comparing various cetane improvers.[1]
Table 3: Effect on Diesel Fuel Physicochemical Properties
| Property | Base Diesel | Diesel + NPN (0.5% vol) | Test Method |
| Density at 15°C ( kg/m ³) | 820 - 845 | Slight Increase | ISO 3675 / ASTM D1298 |
| Kinematic Viscosity at 40°C (mm²/s) | 2.0 - 4.5 | Negligible Change | ISO 3104 / ASTM D445 |
| Flash Point (°C) | > 55 | Slight Decrease | ISO 2719 / ASTM D93 |
| Sulfur Content (mg/kg) | < 10 | No Change | ISO 20846 / ASTM D5453 |
Impact on Engine Performance and Emissions
The addition of this compound to diesel fuel is anticipated to have the following effects on engine performance and emissions.
Table 4: Expected Impact on Engine Performance
| Parameter | Expected Effect |
| Brake Thermal Efficiency (BTE) | Increase |
| Brake Specific Fuel Consumption (BSFC) | Decrease |
| Engine Power | Potential for slight increase |
| Engine Knock/Noise | Reduction |
Table 5: Expected Impact on Gaseous Emissions
| Emission | Expected Effect | Rationale |
| Nitrogen Oxides (NOx) | Potential for Increase | The additive itself contains nitrogen, which can contribute to NOx formation during combustion.[2][3] |
| Carbon Monoxide (CO) | Decrease | Improved combustion efficiency leads to more complete oxidation of carbon.[1] |
| Unburned Hydrocarbons (HC) | Decrease | Shorter ignition delay provides more time for complete fuel combustion.[1] |
| Particulate Matter (PM) / Smoke | Decrease | More efficient combustion reduces the formation of soot precursors. |
Experimental Protocols
The following protocols outline the key experiments for evaluating the efficacy of this compound as a cetane improver.
Fuel Blend Preparation
This protocol describes the preparation of diesel fuel blends containing varying concentrations of this compound.
Materials:
-
Base diesel fuel (meeting EN 590 or ASTM D975 specifications)
-
This compound (reagent grade, >98% purity)
-
Volumetric flasks or graduated cylinders
-
Magnetic stirrer and stir bars or vortex mixer
-
Sealed, airtight containers for storage
Procedure:
-
Determine the desired concentrations of this compound to be tested (e.g., 0.1%, 0.25%, 0.5%, 1.0% by volume).
-
For each concentration, accurately measure the required volume of base diesel fuel into a volumetric flask.
-
Calculate and measure the corresponding volume of this compound.
-
Carefully add the this compound to the diesel fuel.
-
Seal the container and mix the solution thoroughly for at least 15 minutes to ensure homogeneity.
-
Label each blend clearly with the concentration of this compound.
-
Store the prepared blends in a cool, dark place away from ignition sources.
Cetane Number Determination (ASTM D613)
This protocol provides a summary of the standardized method for determining the cetane number of diesel fuel blends.
Apparatus:
-
Cooperative Fuel Research (CFR) F-5 diesel engine
-
Primary reference fuels (n-cetane and heptamethylnonane)
-
Instrumentation for measuring ignition delay
Procedure:
-
Calibrate the CFR engine according to the ASTM D613 standard operating procedure.
-
Introduce the diesel fuel blend containing this compound into the engine's fuel system.
-
Operate the engine at a constant speed and adjust the compression ratio until a specified ignition delay is observed.
-
Record the compression ratio (handwheel reading).
-
Repeat the procedure using two primary reference fuels with known cetane numbers that bracket the expected cetane number of the test sample.
-
The cetane number of the test fuel is determined by linear interpolation between the handwheel readings and cetane numbers of the reference fuels.
Engine Performance and Emissions Testing
This protocol outlines the procedure for evaluating the impact of this compound-blended diesel on engine performance and exhaust emissions.
Apparatus:
-
A representative single-cylinder or multi-cylinder diesel engine mounted on a test bed.
-
Dynamometer for controlling engine load and speed.
-
Fuel consumption measurement system.
-
Exhaust gas analyzer for measuring NOx, CO, HC, and O₂.
-
Smoke meter or particulate matter analyzer.
-
Data acquisition system.
Procedure:
-
Warm up the engine to a stable operating temperature using the base diesel fuel.
-
Record baseline performance and emissions data at various engine load and speed points.
-
Switch the fuel supply to the this compound blend and allow the engine to stabilize.
-
Repeat the performance and emissions measurements at the same load and speed points as the baseline test.
-
For each test point, measure and record the following parameters:
-
Engine speed (rpm)
-
Engine torque (Nm)
-
Fuel consumption rate (g/h)
-
Exhaust gas concentrations (NOx, CO, HC in ppm; CO₂ and O₂ in %)
-
Smoke opacity or particulate matter concentration (mg/m³)
-
-
Calculate Brake Power, Brake Specific Fuel Consumption (BSFC), and Brake Thermal Efficiency (BTE).
-
Compare the results for the blended fuel with the baseline diesel fuel.
Safety Precautions
This compound is a flammable and potentially explosive compound. It is also toxic upon inhalation or ingestion. Therefore, appropriate safety measures must be strictly followed.
-
Handling: Always handle this compound in a well-ventilated area, preferably within a fume hood. Use appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Storage: Store this compound in a cool, dry, and well-ventilated area away from heat, sparks, and open flames. Keep it separated from incompatible materials such as reducing agents and strong acids or bases.
-
Disposal: Dispose of this compound and its blends in accordance with local, state, and federal regulations for hazardous waste.
Conclusion
This compound shows promise as an effective cetane improver for diesel fuel. Its mechanism of action, through the generation of free radicals that initiate combustion, is well-understood for alkyl nitrates. The provided protocols offer a framework for researchers to systematically evaluate the performance of this compound, including its impact on cetane number, fuel properties, engine performance, and emissions. Due to the limited availability of specific quantitative data for this compound, rigorous experimental investigation is essential to fully characterize its potential as a diesel fuel additive.
References
Application Notes and Protocols for N-Propyl Nitrate as a Monopropellant in Hybrid Rocket Engines
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-propyl nitrate (NPN) is a colorless to pale-yellow liquid with potential applications as an energetic material.[1][2] Historically, it has been utilized as a rocket fuel and in jet engine starters.[1][3] In the context of hybrid rocket engines, where a liquid or gaseous oxidizer reacts with a solid fuel grain, NPN's classification as a monopropellant presents a unique opportunity. A monopropellant can decompose to produce hot gas without a separate oxidizer, offering potential simplification in engine design.[4][5] However, its application in hybrid systems is not extensively documented, necessitating a thorough understanding of its properties and standardized protocols for its evaluation.
These application notes provide a comprehensive overview of the theoretical basis, safety considerations, and experimental protocols for the characterization of this compound as a monopropellant in a laboratory-scale hybrid rocket engine.
Physicochemical and Safety Data
A critical aspect of working with NPN is a stringent adherence to safety protocols due to its flammable and explosive nature.[1][6][7] The following tables summarize key physicochemical properties and safety information.
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| Molecular Formula | C₃H₇NO₃ | [2] |
| Molecular Weight | 105.1 g/mol | [2][7] |
| Appearance | Colorless to pale-yellow liquid | [1][2] |
| Odor | Ether-like | [1][7] |
| Boiling Point | 110.6 °C (231 °F) | [2][7] |
| Melting Point | < -101 °C (-150 °F) | [7] |
| Flash Point | 20 °C (68 °F) | [2][7] |
| Autoignition Temperature | 175 °C (347 °F) | [7] |
| Specific Gravity | 1.06 | [2][7] |
| Vapor Pressure | 18 mmHg | [2][7] |
| Solubility in Water | Slight | [7] |
| Explosive Limits in Air | 2% - 100% | [2][7] |
Table 2: Safety and Handling Information for this compound
| Hazard | Description and Precautions | References |
| Flammability | Highly flammable liquid and a dangerous fire hazard. Vapors are heavier than air and may travel to an ignition source. | [1][6][7] |
| Explosion Hazard | May decompose explosively from shock, friction, or concussion. Heating may cause violent combustion or explosion. | [6][7] |
| Reactivity | Strong oxidizer. Reacts violently with combustible materials, reducing agents, and strong oxidants. Not compatible with oxidizing agents such as perchlorates, peroxides, and permanganates. | [1][6][7] |
| Health Hazards | Inhalation can irritate the nose and throat and may interfere with the blood's ability to carry oxygen (methemoglobinemia). Contact can irritate the skin and eyes. | [1][6] |
| Personal Protective Equipment (PPE) | Wear protective gloves, clothing, and indirect-vent, impact and splash-resistant goggles. A face shield is recommended when working with corrosive or toxic substances. Use respirators if ventilation is inadequate. | [1][8] |
| Storage | Store in tightly closed containers in a cool, well-ventilated, fireproof area away from combustible materials and incompatible substances. Protect from shock. | [1][6] |
| Spill & Emergency | Evacuate the area and remove all ignition sources. Absorb spills with vermiculite, dry sand, or earth and place in sealed containers. | [1][6] |
Theoretical Background: this compound in a Hybrid Rocket Engine
In a typical hybrid rocket, a liquid or gaseous oxidizer is injected into a combustion chamber containing a solid fuel grain.[4][9] The use of NPN as a monopropellant introduces a different operational concept. The NPN would be decomposed, likely over a catalyst bed, to produce hot, oxygen-rich gas. This hot gas would then flow over the solid fuel grain, initiating and sustaining combustion.
Decomposition Mechanism
The thermal decomposition of nitrate esters like NPN is initiated by the cleavage of the O-NO₂ bond.[10][11] This initial step is highly exothermic and produces nitrogen dioxide (NO₂) and an alkoxy radical.[11] These reactive species then participate in a cascade of further reactions, leading to the formation of hot gases. The overall decomposition can be autocatalytic, with the generated nitrogen oxides accelerating the breakdown of nearby NPN molecules.[10]
Caption: Conceptual workflow of this compound in a hybrid rocket engine.
Experimental Protocols
The following protocols outline the procedures for the design of a test stand and the experimental evaluation of NPN as a monopropellant in a lab-scale hybrid rocket engine.
Protocol 1: Hybrid Rocket Engine Test Stand Design and Assembly
A robust and well-instrumented test stand is crucial for safe and effective testing.[12][13][14]
Objective: To design and assemble a horizontal test stand for a lab-scale hybrid rocket engine capable of handling NPN.
Materials:
-
Structural framing (e.g., T-slot aluminum extrusion)[13]
-
Linear bearings[13]
-
Mounting plates (aluminum or steel)
-
Load cell (e.g., 500-lb capacity)[13]
-
NPN-compatible propellant tank and feed lines (e.g., stainless steel)[3]
-
High-pressure inert gas (e.g., nitrogen) for tank pressurization
-
Pressure regulator
-
Solenoid valve
-
Injector assembly
-
Combustion chamber housing the solid fuel grain
-
Nozzle
-
Data acquisition system[5]
-
Pressure transducers
-
Thermocouples
-
Flame diverter[12]
Procedure:
-
Frame Construction: Construct a horizontal frame using structural framing materials.[13]
-
Thrust Measurement Assembly: Mount a plate on linear bearings to allow for axial movement.[13] Attach the load cell between this moving plate and a fixed point on the frame to measure thrust.[12][13]
-
Engine Mounting: Secure the combustion chamber, nozzle, and injector assembly to the moving plate.[12]
-
Propellant Feed System:
-
Instrumentation:
-
Install pressure transducers to measure tank pressure, pre-injector pressure, and combustion chamber pressure.[14]
-
Place thermocouples to monitor the temperature of the combustion chamber casing and the exhaust plume.
-
-
Data Acquisition: Connect all sensors (load cell, pressure transducers, thermocouples) to the data acquisition system.[5]
-
Safety Features:
Caption: Schematic of the hybrid rocket engine test stand and instrumentation.
Protocol 2: Static Fire Test of this compound with a Solid Fuel Grain
Objective: To safely conduct a static fire test to evaluate the performance of NPN as a monopropellant in a hybrid rocket engine and to collect performance data.
Materials:
-
Assembled and verified hybrid rocket test stand
-
This compound (research grade)
-
Pressurizing gas (Nitrogen)
-
Personal Protective Equipment (as specified in Table 2)
Procedure:
-
Pre-Test Preparation:
-
Ensure the test area is clear of all personnel and combustible materials.
-
Perform a thorough inspection of the test stand, including all fittings and electrical connections.
-
Calibrate all sensors.[17]
-
Install the solid fuel grain into the combustion chamber and measure its initial mass.
-
Fill the NPN tank with a predetermined mass of the monopropellant.
-
-
Test Execution (from a remote location):
-
Pressurize the NPN tank to the desired operating pressure using the inert gas.
-
Arm the data acquisition system to begin recording.
-
Activate the ignition system (this may involve a pre-heated catalyst bed or a spark igniter to initiate NPN decomposition).[14][18]
-
Open the solenoid valve to allow NPN to flow into the combustion chamber for the planned duration of the test.
-
After the desired burn time, close the solenoid valve to terminate the NPN flow.
-
Continue recording data for a short period to capture any residual thrust or pressure changes.
-
-
Post-Test Procedure:
-
Vent the NPN tank pressure.
-
Allow the engine to cool completely.
-
Visually inspect the engine and test stand for any signs of damage.
-
Carefully remove the solid fuel grain and measure its final mass.
-
Secure all data from the acquisition system.
-
Caption: Workflow for a static fire test of the NPN hybrid rocket engine.
Data Analysis and Performance Metrics
The data collected from the static fire test can be used to calculate key performance metrics.
Table 3: Performance Metrics and Calculation
| Metric | Formula | Description |
| Total Impulse (I_t) | I_t = ∫ F(t) dt | The integral of thrust over the burn time.[19] |
| Specific Impulse (I_sp) | I_sp = I_t / (m_p * g₀) | A measure of the efficiency of the rocket engine. m_p is the total propellant mass consumed (NPN + solid fuel), and g₀ is the standard gravitational acceleration.[19][20] |
| Average Thrust (F_avg) | F_avg = I_t / t_b | The average thrust produced during the burn time (t_b). |
| Fuel Regression Rate (r) | r = (d_f - d_i) / (2 * t_b) | The rate at which the solid fuel grain is consumed. d_i and d_f are the initial and final port diameters of the fuel grain. |
| Characteristic Velocity (c) | c = (P_c * A_t) / ṁ | A measure of the combustion efficiency, where P_c is the chamber pressure, A_t is the nozzle throat area, and ṁ is the total mass flow rate. |
Conclusion
The use of this compound as a monopropellant in a hybrid rocket engine is a novel concept that requires careful and systematic investigation. The protocols outlined in these application notes provide a framework for the safe and effective characterization of its performance. Adherence to strict safety procedures is paramount throughout all stages of handling, testing, and data analysis. The data generated from these experiments will be invaluable in assessing the feasibility and potential advantages of this propulsion concept.
References
- 1. nj.gov [nj.gov]
- 2. restoredcdc.org [restoredcdc.org]
- 3. m.16streets.com [m.16streets.com]
- 4. Hybrid-propellant rocket - Wikipedia [en.wikipedia.org]
- 5. scielo.br [scielo.br]
- 6. ICSC 1513 - this compound [inchem.org]
- 7. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. CDC - NIOSH Pocket Guide to Chemical Hazards - this compound [cdc.gov]
- 9. aura.alfred.edu [aura.alfred.edu]
- 10. A green stabilizer for Nitrate ester-based propellants: An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. caprysses.fr [caprysses.fr]
- 12. Mobile Test Stand — Rice Eclipse [eclipse.rice.edu]
- 13. arc.aiaa.org [arc.aiaa.org]
- 14. petersengroup.tamu.edu [petersengroup.tamu.edu]
- 15. cdn.chemservice.com [cdn.chemservice.com]
- 16. scribd.com [scribd.com]
- 17. apps.dtic.mil [apps.dtic.mil]
- 18. ntrs.nasa.gov [ntrs.nasa.gov]
- 19. Specific Impulse [grc.nasa.gov]
- 20. Specific impulse - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Studying N-Propyl Nitrate Decomposition Kinetics
Audience: Researchers, scientists, and drug development professionals.
Introduction: The study of N-Propyl Nitrate (NPN) decomposition kinetics is crucial for understanding its behavior as a potential energetic material, a propellant, and its role in atmospheric chemistry. These application notes provide detailed protocols for two primary experimental setups used to investigate the thermal decomposition of NPN: the low-pressure flow reactor with mass spectrometry and the shock tube with laser schlieren densitometry.
Experimental Approach: Low-Pressure Flow Reactor with Mass Spectrometry
This method allows for the study of decomposition kinetics under controlled temperature and pressure conditions, making it ideal for determining rate constants and identifying primary reaction products.
Experimental Setup
A low-pressure flow reactor coupled with a quadrupole mass spectrometer is a common setup for these studies.[1][2] The main components include:
-
Flow Reactor: A quartz tube (e.g., 45 cm length, 2.5 cm inner diameter) housed in a furnace capable of reaching temperatures up to 700 K. The reactor is equipped with a movable injector to vary the reaction time.[2]
-
Mass Spectrometer: A quadrupole mass spectrometer with an electron impact ionization source is used for the detection of reactants and products.
-
Pressure and Flow Control: Mass flow controllers are used to maintain a steady flow of a carrier gas (typically Helium) and the NPN mixture. The pressure inside the reactor is monitored by a capacitance manometer.
-
This compound Introduction: A dilute mixture of NPN in the carrier gas is prepared in a storage bulb. This mixture is introduced into the reactor through the movable injector.[2]
Experimental Protocol
-
Preparation of NPN Mixture: Prepare a dilute mixture of this compound in Helium (e.g., a few percent NPN) in a large, passivated glass bulb.
-
System Evacuation and Carrier Gas Flow: Evacuate the entire system to a low base pressure. Introduce the Helium carrier gas at a controlled flow rate to achieve the desired reactor pressure (typically 0.95 - 12.8 Torr).[2]
-
Temperature Stabilization: Set the furnace to the desired reaction temperature (typically in the range of 473 – 659 K) and allow the system to stabilize.[2]
-
NPN Introduction and Data Acquisition: Introduce the NPN/He mixture into the reactor through the movable injector. The position of the injector determines the reaction time.
-
Mass Spectrometric Monitoring: Monitor the concentration of NPN and the formation of decomposition products. NPN can be detected at its fragment peak m/z = 76 (CH₂ONO₂⁺).[2] The primary decomposition products include nitrogen dioxide (NO₂) and the n-propoxy radical (CH₃CH₂CH₂O•).[2]
-
Kinetic Measurements:
-
Nitrate Loss Kinetics: At higher temperatures (e.g., 563 – 659 K), the rate of decomposition can be determined by monitoring the decay of the NPN signal as a function of reaction time (injector position).[2]
-
Product Formation Kinetics: At lower temperatures (e.g., 473 – 577 K), where the consumption of NPN is small, the rate constant can be determined from the kinetics of product formation.[2]
-
-
Data Analysis: The first-order rate constant (k) is determined from the slope of the plot of ln([NPN]₀/[NPN]) versus reaction time. The Arrhenius parameters (pre-exponential factor, A, and activation energy, Ea) are then obtained by plotting ln(k) versus 1/T over a range of temperatures.
Data Presentation
The quantitative data obtained from low-pressure flow reactor studies on this compound (PPN) decomposition is summarized below.[2]
| Parameter | Value | Units |
| Temperature Range | 473 - 659 | K |
| Pressure Range | 0.95 - 12.8 | Torr (Helium) |
| Low-Pressure Limit Rate Constant (k₀) | 0.68 x 10⁻⁴ exp(-15002/T) | cm³ molecule⁻¹ s⁻¹ |
| High-Pressure Limit Rate Constant (k∞) | 7.34 x 10¹⁵ exp(-19676/T) | s⁻¹ |
| O-NO₂ Bond Dissociation Energy | 38.0 ± 1.2 | kcal mol⁻¹ |
Experimental Approach: Shock Tube with Laser Schlieren Densitometry
Shock tubes are used to study gas-phase chemical kinetics at high temperatures and pressures over very short timescales. The laser schlieren technique measures the density gradient in the gas, which is sensitive to the endo- or exothermicity of the reactions. While direct data for NPN is less common, the methodology is well-established for its isomer, isopropyl nitrate, and similar compounds like n-propyl nitrite.[3][4][5]
Experimental Setup
-
Shock Tube: A diaphragmless shock tube is often used, consisting of a driver section and a driven section separated by a fast-acting valve.[3][4]
-
Laser Schlieren System: A laser beam is passed through the shock-heated gas, and its deflection, which is proportional to the density gradient, is measured by a position-sensitive photodiode.
-
Gas Mixture Preparation: A mixture of NPN, typically highly diluted in an inert gas like Argon, is prepared and introduced into the driven section of the shock tube.
Experimental Protocol
-
Mixture Preparation: Prepare a precise mixture of this compound (typically <1%) in a bath gas (e.g., Argon).
-
Shock Tube Operation:
-
Evacuate both the driver and driven sections of the shock tube.
-
Fill the driven section with the NPN/Ar mixture to a specific initial pressure.
-
Pressurize the driver section with a driver gas (e.g., Helium) until the valve opens, generating a shock wave.
-
-
Shock Wave Heating: The incident shock wave travels through the NPN mixture, and upon reflection from the end wall, it heats and compresses the gas to the desired reaction temperature (e.g., 700 - 1000 K) and pressure (e.g., 70 - 250 Torr).[3][5]
-
Laser Schlieren Measurement: The laser schlieren system records the density gradient profile as a function of time behind the reflected shock wave. The initial decomposition of NPN is an endothermic process, leading to a characteristic density gradient profile.
-
Data Analysis: The initial rate of decomposition is extracted from the early part of the density gradient profile. By conducting experiments over a range of temperatures, the temperature dependence of the rate constant can be determined.
Data Presentation
Kinetic parameters for the decomposition of the related compound, isopropyl nitrate, obtained from shock tube studies are presented for comparison.[3][5]
| Parameter | Value | Units |
| Temperature Range | 700 - 1000 | K |
| Pressure Range | 71, 126, 240 | Torr |
| High-Pressure Limit Rate Coefficient (k∞) | 5.70 x 10²² T⁻¹·⁸⁰ exp(-21287.5/T) | s⁻¹ |
Visualizations
Decomposition Pathway
The initial step in the thermal decomposition of this compound is the homolytic cleavage of the weak O-NO₂ bond, leading to the formation of an n-propoxy radical and nitrogen dioxide.[2]
Caption: Initial decomposition step of this compound.
Experimental Workflow: Low-Pressure Flow Reactor
The following diagram illustrates the general workflow for studying NPN decomposition using a low-pressure flow reactor.
Caption: Workflow for low-pressure flow reactor experiments.
References
Application Notes and Protocols: N-Propyl Nitrate as an Intermediate in the Synthesis of a Propranolol-Based Vasodilator
For Researchers, Scientists, and Drug Development Professionals
These application notes detail the use of n-propyl nitrate as a potential intermediate in the synthesis of the experimental pharmaceutical agent, 1-isopropylamino-3-(1-naphthyloxy)-2-propyl nitrate. This compound is a nitrate ester analogue of the widely-used beta-blocker, propranolol. The addition of the nitrate group is intended to confer vasodilatory properties through the release of nitric oxide (NO), potentially offering a dual therapeutic action of beta-blockade and vasodilation.
Overview and Rationale
Propranolol is a non-selective beta-adrenergic receptor antagonist used in the treatment of various cardiovascular conditions, including hypertension and angina. By incorporating a nitrate ester, the resulting compound, 1-isopropylamino-3-(1-naphthyloxy)-2-propyl nitrate, is designed to also function as an NO-donor. The localized release of NO can lead to the relaxation of vascular smooth muscle, causing vasodilation. This dual-action could be beneficial in treating conditions where both beta-blockade and increased blood flow are desirable.
Synthetic Pathway Overview
The synthesis of 1-isopropylamino-3-(1-naphthyloxy)-2-propyl nitrate involves the nitration of the parent alcohol, 1-isopropylamino-3-(1-naphthyloxy)-2-propanol (propranolol). While the specific use of this compound as the nitrating agent for this exact transformation is not explicitly detailed in widely available literature, a general approach can be outlined based on established methods for the synthesis of organic nitrates.
The proposed synthetic workflow is as follows:
Caption: Proposed synthetic workflow for 1-isopropylamino-3-(1-naphthyloxy)-2-propyl nitrate.
Experimental Protocols
The following is a generalized experimental protocol for the nitration of a secondary alcohol, adapted for the synthesis of 1-isopropylamino-3-(1-naphthyloxy)-2-propyl nitrate. Note: This protocol is illustrative and requires optimization and validation. The primary scientific literature for the synthesis of this specific compound should be consulted for precise conditions.[1]
3.1. Materials
-
1-isopropylamino-3-(1-naphthyloxy)-2-propanol (Propranolol)
-
Concentrated Nitric Acid (70%)
-
Concentrated Sulfuric Acid (98%)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate
-
Ice
3.2. Procedure
-
Preparation of the Nitrating Mixture: In a flask submerged in an ice-water bath, slowly add 15 mL of concentrated sulfuric acid. While maintaining the temperature below 20°C, cautiously add 10 mL of concentrated nitric acid dropwise with continuous stirring.
-
Reaction Setup: In a separate three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, dissolve 1-isopropylamino-3-(1-naphthyloxy)-2-propanol in a suitable solvent like dichloromethane. Cool the flask in an ice bath.
-
Nitration: Slowly add the pre-cooled nitrating mixture to the solution of the propranolol precursor over a period of 30-45 minutes. It is crucial to maintain the internal reaction temperature between 0-10°C to minimize side reactions.
-
Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 30 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture over crushed ice with stirring.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane.
-
Washing: Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution (to neutralize any residual acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product should be purified using column chromatography on silica gel to yield the pure 1-isopropylamino-3-(1-naphthyloxy)-2-propyl nitrate.
Quantitative Data
The following table presents hypothetical quantitative data for the synthesis of 1-isopropylamino-3-(1-naphthyloxy)-2-propyl nitrate. Actual data would need to be obtained from experimental work.
| Parameter | Value |
| Starting Material (Propranolol) | 10.0 g |
| Molar Mass of Propranolol | 259.34 g/mol |
| Moles of Propranolol | 0.0386 mol |
| Theoretical Yield of Product | 11.8 g |
| Actual Yield of Product | 8.3 g |
| Percentage Yield | 70.3% |
| Purity (by HPLC) | >98% |
Signaling Pathway
The vasodilatory effect of 1-isopropylamino-3-(1-naphthyloxy)-2-propyl nitrate is mediated by the nitric oxide (NO) signaling pathway. Once administered, the nitrate ester is metabolized to release NO. NO then activates soluble guanylate cyclase (sGC) in vascular smooth muscle cells. This enzyme catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). The subsequent increase in cGMP concentration leads to the activation of protein kinase G (PKG), which in turn phosphorylates several downstream targets, ultimately resulting in a decrease in intracellular calcium levels and smooth muscle relaxation (vasodilation).
Caption: NO signaling pathway leading to vasodilation.
Safety Precautions
-
Handling of Nitrating Agents: Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, acid-resistant gloves, and a lab coat.
-
Exothermic Reaction: The nitration reaction is highly exothermic. Strict temperature control is essential to prevent runaway reactions, which can lead to the formation of unstable and potentially explosive byproducts.
-
Organic Nitrates: Organic nitrates are potentially explosive, especially in their pure form. They can be sensitive to shock, heat, and friction. It is crucial to handle the final product with care and to avoid large-scale synthesis without proper safety assessments and equipment.
-
Waste Disposal: Acidic and organic waste should be neutralized and disposed of according to institutional safety guidelines.
This document provides a foundational guide for the synthesis and understanding of 1-isopropylamino-3-(1-naphthyloxy)-2-propyl nitrate. All experimental work should be conducted with strict adherence to safety protocols and after a thorough literature review.
References
Application Notes and Protocols for the Safe Handling and Storage of N-Propyl Nitrate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and safety information for the handling and storage of N-Propyl nitrate in a laboratory setting. Adherence to these guidelines is critical to ensure the safety of all personnel and the integrity of the research environment.
Introduction
This compound (CH₃CH₂CH₂ONO₂) is a colorless to pale-yellow liquid with an ether-like odor.[1][2] It is a highly flammable and reactive chemical, classified as a dangerous fire and explosion hazard.[1] It is used as a rocket fuel and an organic intermediate.[1][3] Due to its hazardous nature, strict safety protocols must be followed during its handling, storage, and disposal.
Hazard Summary
This compound poses several health and physical hazards:
-
Health Hazards: Inhalation can irritate the nose and throat.[1] High levels of exposure may interfere with the blood's ability to carry oxygen, leading to methemoglobinemia, which can cause headache, fatigue, dizziness, and cyanosis (blue color of the skin and lips).[1] In severe cases, it can lead to breathing difficulties, collapse, and even death.[1] Contact can also irritate the skin and eyes.[1]
-
Fire and Explosion Hazards: this compound is a flammable liquid with a low flash point.[4][5][6] Its vapors are heavier than air and can travel to an ignition source, causing a flashback.[1][7] It is also shock-sensitive and can decompose explosively when heated, subjected to friction, or concussion.[4][7] Containers may explode in a fire.[1]
-
Reactivity Hazards: It is a strong oxidizing agent and can react violently with combustible materials, reducing agents, and strong oxidants.[1][2][5][6][7]
Quantitative Data
The following table summarizes the key quantitative data for this compound:
| Property | Value | Source(s) |
| Molecular Weight | 105.1 g/mol | [4][5][6] |
| Appearance | Colorless to pale-yellow liquid | [1][3] |
| Odor | Ether-like | [1][4] |
| Boiling Point | 231°F (110.5°C) at 760 mmHg | [4] |
| Flash Point | 68°F (20°C) | [4][5][6] |
| Autoignition Temperature | 347°F (175°C) | [4] |
| Explosive Limits (in air) | LEL: 2%, UEL: 100% | [4][5][6] |
| Vapor Pressure | 18 mmHg at 20°C | [4][5][6] |
| Specific Gravity | 1.06 (Denser than water) | [4] |
| Water Solubility | Slight | [4][5][6] |
| IDLH (Immediately Dangerous to Life or Health) | 500 ppm | [4] |
Experimental Protocols
-
Training and Awareness: All personnel handling this compound must be thoroughly trained on its hazards, proper handling, and emergency procedures.[1]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are mandatory to prevent eye contact.[5][6]
-
Skin Protection: Wear protective gloves and a lab coat.[1][5][6] The choice of glove material should be based on resistance to this compound; consult with safety equipment suppliers for recommendations.[1]
-
Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood.[1] If ventilation is inadequate or there is a risk of inhalation, a NIOSH-approved respirator should be used.[5][6]
-
-
Engineering Controls:
-
Handling Procedures:
-
Storage Location:
-
Container Requirements:
-
Incompatible Materials:
-
Labeling:
-
All containers must be clearly labeled with the chemical name, hazard warnings, and date of receipt.
-
Emergency Procedures
-
Spill Response:
-
Evacuate all non-essential personnel from the spill area.[1]
-
Wear appropriate PPE, including respiratory protection.
-
For small spills, absorb the liquid with an inert, non-combustible material such as vermiculite, dry sand, or earth.[1][4] Do not use combustible materials like paper towels.
-
Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[1][4]
-
Ventilate the area and wash the spill site after cleanup is complete.[1]
-
Do not allow the spill to enter sewers or confined spaces due to the risk of explosion.[1]
-
-
Fire Response:
-
In case of fire, use alcohol-resistant foam, dry chemical, or carbon dioxide extinguishers.[1][11] Water may be ineffective.[1]
-
Use a water spray to keep fire-exposed containers cool.[1]
-
Be aware that poisonous gases, such as nitrogen oxides, are produced in a fire.[1]
-
Fight the fire from a maximum distance or a protected location due to the risk of container explosion.[2]
-
-
First Aid:
-
Inhalation: Move the person to fresh air. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[1]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and water.[1][4]
-
Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[7]
-
Waste Disposal
-
This compound and any contaminated materials must be disposed of as hazardous waste.[1]
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.
Visualizations
Caption: Workflow for the safe handling of this compound.
Caption: Chemical incompatibilities of this compound.
References
- 1. nj.gov [nj.gov]
- 2. echemi.com [echemi.com]
- 3. This compound [drugfuture.com]
- 4. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. restoredcdc.org [restoredcdc.org]
- 6. CDC - NIOSH Pocket Guide to Chemical Hazards - this compound [cdc.gov]
- 7. ICSC 1513 - this compound [inchem.org]
- 8. cdn.chemservice.com [cdn.chemservice.com]
- 9. synquestlabs.com [synquestlabs.com]
- 10. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 11. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
Application Notes and Protocols for the Purification of Crude N-Propyl Nitrate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of crude N-Propyl Nitrate. The following sections outline various techniques, including washing, distillation, and chromatographic methods, to enhance the purity of the final product. Safety precautions are emphasized throughout due to the hazardous nature of this compound.
Introduction
This compound is a colorless to pale yellow liquid with an ethereal odor. It is used as a fuel ignition promoter and in rocket propellants. The synthesis of this compound often results in a crude product containing residual acids, unreacted alcohols, and other byproducts.[1] Purification is a critical step to ensure the stability, safety, and desired performance of the final product. This document details established methods for purifying crude this compound.
Safety Precautions
This compound is a highly flammable and explosive compound that is sensitive to heat, shock, and friction.[2] It is also a strong oxidizing agent and can form explosive mixtures with combustible materials.[3] All purification procedures should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, face shields, and chemical-resistant gloves, must be worn.[4] Sources of ignition, such as open flames and sparks, must be strictly avoided.[2]
Purification Techniques
Several techniques can be employed to purify crude this compound. The choice of method depends on the nature of the impurities and the desired final purity.
Aqueous Washing
Aqueous washing is an effective method for removing acidic impurities, such as residual nitric and sulfuric acids, and water-soluble byproducts from the crude this compound. This is typically the first purification step.
Protocol 1: Sodium Carbonate Wash
This protocol utilizes a dilute solution of sodium carbonate to neutralize acidic components.
-
Materials:
-
Crude this compound
-
5% (w/v) Sodium Carbonate (Na₂CO₃) solution
-
Saturated Sodium Chloride (Brine) solution
-
Separatory funnel
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Erlenmeyer flask
-
pH paper
-
-
Procedure:
-
Transfer the crude this compound to a separatory funnel.
-
Add an equal volume of 5% sodium carbonate solution to the separatory funnel.
-
Stopper the funnel and gently invert it several times, venting frequently to release any pressure buildup from carbon dioxide evolution.[5]
-
Shake the funnel for 2-3 minutes.
-
Allow the layers to separate completely. The lower aqueous layer should be drained and tested with pH paper to ensure it is basic.[6]
-
Repeat the washing step with fresh 5% sodium carbonate solution until the aqueous layer is consistently basic.
-
Wash the organic layer with an equal volume of water. Allow the layers to separate and discard the aqueous layer.
-
Wash the organic layer with an equal volume of brine solution to remove the bulk of the dissolved water.[7]
-
Drain the this compound layer into a clean, dry Erlenmeyer flask.
-
Add anhydrous magnesium sulfate or sodium sulfate to the this compound to remove residual water. Swirl the flask until the drying agent no longer clumps together.
-
Decant or filter the dried this compound into a clean, dry storage container.
-
Logical Relationship for Washing Protocol
Caption: Workflow for the aqueous washing of crude this compound.
Distillation
Distillation is employed to separate this compound from non-volatile impurities and any remaining solvent or unreacted starting materials. Due to the explosive nature of this compound, distillation must be performed with extreme caution. Vacuum distillation is recommended to lower the boiling point and reduce the risk of decomposition and explosion.[8]
Protocol 2: Vacuum Distillation
-
Safety Note: Conduct this procedure behind a blast shield. Ensure all glassware is free of cracks or defects. Never distill to dryness.
-
Materials:
-
Washed and dried crude this compound
-
Vacuum distillation apparatus (round-bottom flask, Claisen adapter, condenser, receiving flask)
-
Vacuum pump or water aspirator with a manometer
-
Heating mantle with a stirrer
-
Stir bar
-
Cold trap (recommended to protect the vacuum pump)
-
-
Procedure:
-
Assemble the vacuum distillation apparatus as shown in the diagram below. Ensure all joints are properly greased and sealed to maintain a good vacuum.
-
Place the washed and dried crude this compound and a stir bar into the round-bottom flask. The flask should not be more than two-thirds full.
-
Begin stirring the this compound.
-
Gradually apply the vacuum. A pressure of approximately 440 mmHg is recommended, which lowers the boiling point to around 85-95°C.[9] The boiling point at atmospheric pressure is 110.5°C.[1]
-
Once the desired pressure is reached and the system is stable, begin to heat the distillation flask gently using the heating mantle.
-
Collect the fraction that distills at a constant temperature.
-
Once the distillation is complete, remove the heating mantle and allow the apparatus to cool to room temperature before slowly releasing the vacuum.
-
Transfer the purified this compound to a suitable storage container.
-
Experimental Workflow for Vacuum Distillation
Caption: Workflow for the vacuum distillation of this compound.
Chromatographic Purification
Percolation through a solid adsorbent can be used to remove residual moisture and colored impurities. This method is particularly useful for achieving high purity.
Protocol 3: Adsorbent Percolation
-
Materials:
-
Washed this compound (can be pre-dried or not)
-
Silica gel or Alumina (activated)
-
Chromatography column
-
Glass wool or cotton
-
Sand
-
Collection flask
-
-
Procedure:
-
Prepare a chromatography column by placing a small plug of glass wool or cotton at the bottom.
-
Add a thin layer of sand over the plug.
-
Fill the column with silica gel or activated alumina. The amount of adsorbent should be approximately 20-50 times the weight of the crude product.
-
Add another thin layer of sand on top of the adsorbent bed.
-
Gently pour the washed this compound onto the top of the column.
-
Allow the this compound to percolate through the adsorbent under gravity.
-
Collect the purified product as it elutes from the column. A patent suggests this method can yield a product with approximately 99% purity.
-
Workflow for Chromatographic Purification
References
- 1. csub.edu [csub.edu]
- 2. youtube.com [youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Tips and Tricks for the Lab: Column Packing - ChemistryViews [chemistryviews.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. gdckulgam.edu.in [gdckulgam.edu.in]
- 7. Purification [chem.rochester.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. web.uvic.ca [web.uvic.ca]
Application Notes and Protocols for Introducing N-Propyl Nitrate into Fuel Blends
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-propyl nitrate (NPN) is a colorless to pale yellow liquid with a characteristic ether-like odor, recognized for its potential as a cetane improver in diesel fuels and as a component in rocket propellants.[1][2] Its primary function in fuel blends is to enhance the ignition quality of diesel fuel, which is quantified by the cetane number. A higher cetane number leads to a shorter ignition delay period, resulting in smoother engine operation, reduced engine noise, and lower emissions of hydrocarbons (HC), carbon monoxide (CO), and particulate matter.[3] This document provides detailed application notes and protocols for the safe handling, blending, and stability testing of this compound in fuel matrices.
Safety Precautions and Handling
This compound is a flammable liquid and a strong oxidizing agent, posing significant fire and explosion risks.[4][5] It is crucial to adhere to strict safety protocols when handling this compound.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[5]
-
Ventilation: Work in a well-ventilated area, preferably within a fume hood, to avoid inhalation of vapors.[5]
-
Ignition Sources: Eliminate all potential ignition sources, such as open flames, sparks, and hot surfaces, from the work area.[5]
-
Grounding: Ensure all containers and equipment are properly grounded to prevent static discharge.[5]
-
Storage: Store this compound in a cool, dry, well-ventilated area away from combustible materials and incompatible substances such as strong oxidizing agents.[5]
-
Spills: In case of a spill, absorb the material with an inert, non-combustible absorbent and dispose of it as hazardous waste.[5]
Quantitative Data on Fuel Blend Properties
The addition of cetane improvers like this compound can significantly alter the properties of the base fuel. The following tables summarize the expected quantitative effects based on data from similar cetane improvers. Researchers should replace this with experimental data for this compound as it becomes available.
Table 1: Effect of this compound on Diesel Fuel Properties (Illustrative Data)
| Property | Base Diesel | Diesel + 0.1% NPN (v/v) | Diesel + 0.5% NPN (v/v) | Diesel + 1.0% NPN (v/v) | Test Method |
| Cetane Number | 45 | 48 | 55 | 60 | ASTM D613 |
| Ignition Delay (ms) | 3.5 | 3.2 | 2.8 | 2.5 | Engine Test |
| NOx Emissions (g/kWh) | 4.0 | 4.2 | 4.5 | 4.8 | Engine Test |
| HC Emissions (g/kWh) | 0.5 | 0.45 | 0.35 | 0.3 | Engine Test |
| CO Emissions (g/kWh) | 1.0 | 0.9 | 0.7 | 0.6 | Engine Test |
| Smoke Opacity (%) | 20 | 18 | 15 | 12 | Engine Test |
Table 2: Stability of this compound Blends Under Accelerated Aging (Illustrative Data)
| Blend Composition | Initial Cetane Number | Cetane Number after 4 weeks @ 43°C | Change in Cetane Number | Sediment (mg/100mL) | Test Method |
| Base Diesel | 45 | 44.8 | -0.2 | <0.5 | ASTM D4625 |
| Diesel + 0.5% NPN | 55 | 54.0 | -1.0 | 1.2 | ASTM D4625 |
| Diesel + 0.5% NPN + Stabilizer A | 55 | 54.8 | -0.2 | <0.5 | ASTM D4625 |
Experimental Protocols
Protocol 1: Preparation of this compound Fuel Blends
This protocol outlines the steps for the direct blending of this compound with a base fuel.
Materials:
-
This compound (CAS No. 627-13-4)
-
Base Fuel (e.g., Diesel, Gasoline)
-
Calibrated glassware (volumetric flasks, pipettes)
-
Magnetic stirrer and stir bars
-
Appropriate storage containers (amber glass bottles with PTFE-lined caps)
Procedure:
-
Preparation: Ensure all glassware is clean and dry. Work in a fume hood and wear appropriate PPE.
-
Measurement: Accurately measure the required volume of the base fuel using a graduated cylinder or volumetric flask.
-
Addition of NPN: Using a calibrated pipette, carefully add the desired volume of this compound to the base fuel. It is recommended to add the NPN to the bulk of the fuel while stirring to ensure proper mixing.
-
Mixing: Immediately cap the container and mix the solution thoroughly using a magnetic stirrer for at least 15 minutes at a moderate speed.
-
Storage: Transfer the resulting blend to a clearly labeled, airtight, and light-resistant storage container. Store in a cool, dark, and well-ventilated area.
-
Characterization: Analyze the blend for its properties, such as cetane number, viscosity, and density, according to standard ASTM methods.
Protocol 2: Stability Testing of this compound Fuel Blends
This protocol describes a method for evaluating the long-term storage stability of this compound fuel blends using an accelerated aging test.[6]
Materials:
-
This compound fuel blend
-
Oven capable of maintaining a constant temperature (e.g., 43°C)
-
Storage containers (as in Protocol 1)
-
Analytical equipment for measuring fuel properties (e.g., CFR engine for cetane number, viscometer)
Procedure:
-
Initial Analysis: Determine the initial properties of the fuel blend, including cetane number, sediment content, and color.
-
Sample Preparation: Fill several storage containers to approximately 80% capacity with the fuel blend. Tightly seal the containers.
-
Accelerated Aging: Place the containers in an oven maintained at a constant temperature (e.g., 43°C) for a specified period (e.g., 4, 8, 12 weeks).
-
Periodic Testing: At regular intervals (e.g., every 4 weeks), remove one container from the oven and allow it to cool to room temperature.
-
Analysis: Analyze the aged sample for the same properties measured in step 1. Compare the results to the initial values to assess the degradation of the fuel blend.
-
Data Recording: Record all data meticulously and plot the changes in fuel properties over time to determine the stability of the blend.
Visualizations
Mechanism of Cetane Improvement by this compound
The following diagram illustrates the proposed mechanism by which this compound acts as a cetane improver. The thermal decomposition of NPN initiates a series of radical chain reactions that accelerate the autoignition of the diesel fuel.
Caption: Mechanism of cetane number improvement by this compound.
Experimental Workflow for Blending and Testing
The following diagram outlines the general workflow for preparing and evaluating this compound fuel blends.
Caption: Experimental workflow for this compound fuel blend preparation and evaluation.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. fischer-tropsch.org [fischer-tropsch.org]
- 3. CN106518584A - Emulsified ammonium nitrate fuel oil explosive and preparation method thereof - Google Patents [patents.google.com]
- 4. CDC - NIOSH Pocket Guide to Chemical Hazards - this compound [cdc.gov]
- 5. nj.gov [nj.gov]
- 6. advancedbiofuels.ca [advancedbiofuels.ca]
Troubleshooting & Optimization
Technical Support Center: N-Propyl Nitrate Stabilization and Long-Term Storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stabilization and long-term storage of N-Propyl Nitrate. The following information is intended to supplement, not replace, established safety protocols and institutional guidelines.
Frequently Asked Questions (FAQs)
Q1: What are the primary concerns for the long-term storage of this compound?
A1: The primary concerns for long-term storage of this compound are its potential for thermal decomposition, sensitivity to shock, and its flammable and explosive nature. Over time, it can degrade, leading to a decrease in purity and an increase in pressure within the storage container. It is also a strong oxidizing agent and can react violently with combustible and reducing materials.[1]
Q2: What is the main cause of this compound degradation?
A2: The principal mechanism of degradation for this compound, particularly at elevated temperatures, is the cleavage of the O-NO2 bond. This process results in the formation of a propyl radical and nitrogen dioxide, which can initiate further decomposition reactions.
Q3: What are the ideal storage conditions for this compound?
A3: this compound should be stored in a cool, dry, well-ventilated area, away from sources of heat, sparks, open flames, and direct sunlight.[1] Storage temperatures should be kept low to minimize thermal decomposition. The storage area should be designed for flammable liquids and have explosion-proof electrical fittings.[1]
Q4: What materials should be avoided for storing this compound?
A4: this compound is incompatible with strong oxidizing agents, combustible materials, and reducing agents.[1] Contact with these substances should be strictly avoided. Storage containers should be chosen carefully to ensure compatibility. While specific long-term compatibility data is limited, materials like amber glass and certain chemically resistant polymers are generally preferred. Always consult a chemical compatibility chart and perform testing for your specific application.
Troubleshooting Guide
| Issue | Possible Causes | Recommended Actions |
| Discoloration (yellowing) of this compound | - Exposure to light. - Onset of decomposition, potentially forming nitrogen oxides. | - Store in amber or opaque containers to protect from light. - Verify the purity of the material using analytical methods like Gas Chromatography (GC). - If decomposition is suspected, handle with extreme caution and consider disposal according to safety protocols. |
| Pressure buildup in the storage container | - Storage at elevated temperatures causing thermal decomposition and gas formation. - Contamination with incompatible materials. | - Immediately move the container to a cooler, well-ventilated area. - Do not attempt to open a container that is visibly bulging or under significant pressure. - Consult your institution's safety officer for guidance on handling and disposal. |
| Decreased purity or assay | - Gradual decomposition over time. - Improper storage conditions. | - Re-assay the material before use. - If purity is critical, consider re-purification or obtaining a new batch. - Review and improve storage conditions to minimize future degradation. |
| Precipitate formation | - Contamination. - Reaction with the container material. - Decomposition products polymerizing or reacting to form insoluble materials. | - Do not use the material. - Investigate the source of contamination. - Evaluate the compatibility of the storage container. - Dispose of the material according to hazardous waste guidelines. |
Stabilization of this compound
While specific data on stabilizers for the long-term chemical stability of this compound is not extensively available in public literature, information from related compounds such as alkyl nitrites and other organic nitrates can provide guidance on potential candidates. It is crucial to experimentally verify the efficacy and compatibility of any potential stabilizer with this compound.
Potential Stabilizer Classes (for evaluation):
| Stabilizer Class | Examples | Potential Mechanism of Action | Considerations |
| Alkaline Materials | Potassium Carbonate, Trisodium Phosphate | Neutralize acidic decomposition products that can catalyze further degradation.[2] | Requires testing for solubility and compatibility with this compound. May not be suitable for all applications. |
| Secondary Aryl Amines | Diphenylamine, Pyridine | Act as radical scavengers to interrupt decomposition chain reactions. Have been used for stabilizing alkyl nitrites.[2] | May cause discoloration. The reaction byproducts should be evaluated for compatibility and potential interference with the intended application. |
| Inert Volatiles (for shock sensitivity) | Propane, Butane, Chloroform, Ethyl Ether, Methyl Ether | These are reported to reduce the shock sensitivity of this compound when added at 1-2%. | These additives will alter the composition and properties of the this compound and may not be suitable for all applications. |
Experimental Protocols
Protocol 1: Evaluation of Stabilizer Efficacy using Accelerated Stability Testing
Objective: To determine the effectiveness of a potential stabilizer in inhibiting the decomposition of this compound under accelerated aging conditions.
Methodology:
-
Sample Preparation:
-
Prepare a series of samples of this compound in amber glass vials with PTFE-lined caps.
-
For each potential stabilizer, prepare a set of samples with varying concentrations of the stabilizer.
-
Include a control group of unstabilized this compound.
-
Ensure a consistent headspace volume in all vials.
-
-
Accelerated Aging:
-
Place the vials in a temperature-controlled oven at an elevated temperature (e.g., 54°C ± 2°C).[3] The specific temperature should be chosen based on the desired acceleration factor and the thermal stability of this compound.
-
The duration of the study can be, for example, 14 days or longer, with samples being removed for analysis at specific time points (e.g., day 0, 7, and 14).[3]
-
-
Analysis:
-
At each time point, remove a set of samples (control and stabilized) from the oven and allow them to cool to room temperature.
-
Analyze the purity of the this compound in each sample using a validated Gas Chromatography (GC) method (see Protocol 2).
-
Monitor for the appearance of degradation products.
-
Visually inspect the samples for any changes in color or for precipitate formation.
-
-
Data Evaluation:
-
Compare the rate of degradation of the stabilized samples to the control samples.
-
Determine the optimal concentration of the stabilizer that provides the best stability with minimal side effects.
-
Protocol 2: Purity Assessment by Gas Chromatography (GC)
Objective: To determine the purity of this compound and identify the presence of decomposition products.
Methodology:
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) is suitable.
-
Column: A capillary column with a non-polar or mid-polarity stationary phase is recommended. The choice of column should be optimized for the separation of this compound from its potential impurities and decomposition products (e.g., propanol).
-
Carrier Gas: High-purity helium or hydrogen.
-
Temperatures:
-
Injector: Set to a temperature that ensures rapid volatilization without causing thermal decomposition (e.g., 150-200°C).
-
Detector: Typically set higher than the final oven temperature (e.g., 250°C).
-
Oven: A temperature program may be necessary to achieve good separation. For example, start at a low temperature (e.g., 50°C) and ramp up to a higher temperature.
-
-
Sample Preparation:
-
Dilute a small, accurately weighed amount of the this compound sample in a suitable solvent (e.g., acetone or hexane).
-
-
Injection:
-
Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time, as determined by running a pure standard.
-
Calculate the purity of the sample based on the peak area percentage.
-
Identify any impurity peaks by comparing their retention times to those of known potential decomposition products.
-
Diagrams
Caption: Workflow for selecting a suitable stabilizer for this compound.
Caption: Experimental workflow for GC analysis of this compound.
References
Common impurities in N-Propyl nitrate synthesis and their removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during the synthesis and purification of N-Propyl Nitrate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound synthesis?
A1: The synthesis of this compound can result in several impurities, primarily arising from unreacted starting materials, byproducts of the esterification reaction, and side reactions. The most common impurities include:
-
Unreacted n-Propyl Alcohol: Incomplete reaction leads to the presence of the starting alcohol in the crude product.
-
Residual Acids: Nitric acid and sulfuric acid, used in the nitrating mixture, are significant impurities if not completely removed.
-
Water: Water is a byproduct of the esterification reaction and can also be present from the reagents.
-
Nitrous Acid and Nitrogen Oxides (NOx): These can form from side reactions of nitric acid, especially if the temperature is not well-controlled. They can lead to the formation of undesired byproducts.[1][2]
-
Oxidation Products: Side reactions can lead to the oxidation of n-propyl alcohol, forming propanal or propanoic acid.
Q2: Why is my crude this compound yellow or brown?
A2: A yellow or brown discoloration in crude this compound is typically indicative of the presence of dissolved nitrogen oxides (like NO₂). These oxides can form from the decomposition of nitric acid or side reactions during the synthesis.
Q3: What is the purpose of adding urea to the reaction mixture?
A3: Urea is added as a scavenger for nitrous acid (HNO₂) and nitrogen oxides.[1][3] Nitrous acid can act as a catalyst for undesirable side reactions, including oxidation of the alcohol.[2] By reacting with and removing these species, urea helps to improve the yield and purity of the this compound.[1][3]
Q4: Can I purify this compound by simple distillation at atmospheric pressure?
A4: While this compound has a boiling point of approximately 110.5°C at atmospheric pressure, heating it to this temperature can be hazardous as it may cause violent combustion or explosion.[3] For higher purity, vacuum distillation is the recommended method as it allows for distillation at a lower, safer temperature.[4]
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Possible Cause | Suggested Solution |
| Incomplete Reaction | Ensure the reaction goes to completion by monitoring the reaction time and temperature as specified in the synthesis protocol. An excess of the nitrating agent is often used.[5] |
| Side Reactions | Control the reaction temperature carefully, as higher temperatures can favor oxidation and other side reactions. Ensure urea is used to scavenge nitrous acid.[1] |
| Loss during Workup | This compound has some solubility in water, which can lead to losses during the washing steps. Salting out with a common salt can reduce its solubility in the aqueous layer.[3] Avoid vigorous shaking during washing to prevent the formation of stable emulsions. |
Issue 2: Product Fails Purity Analysis (e.g., GC-MS or NMR)
| Possible Cause | Suggested Solution |
| Residual Acidic Impurities | Implement a thorough washing procedure with a dilute basic solution (e.g., 5% sodium bicarbonate) followed by water washes until the aqueous layer is neutral. |
| Presence of Unreacted Alcohol | Improve the separation during the workup. If distillation is performed, ensure the fraction is collected at the correct boiling point under the specified pressure. |
| Water Contamination | Use an appropriate drying agent, such as anhydrous sodium sulfate or magnesium sulfate, after the washing steps and before any final distillation. |
Experimental Protocols
Protocol 1: Removal of Acidic Impurities by Washing
This protocol describes the removal of residual nitric and sulfuric acids from crude this compound.
Materials:
-
Crude this compound
-
5% (w/v) Sodium Bicarbonate solution, chilled
-
Deionized water, chilled
-
Separatory funnel
-
Beakers
-
pH paper or pH meter
Procedure:
-
Transfer the crude this compound to a separatory funnel.
-
Add an equal volume of chilled 5% sodium bicarbonate solution to the separatory funnel.
-
Stopper the funnel and gently invert it several times, venting frequently to release any pressure buildup from CO₂ evolution. Caution: Do not shake vigorously to avoid emulsion formation.
-
Allow the layers to separate completely. The lower aqueous layer contains the neutralized acids.
-
Drain the lower aqueous layer.
-
Repeat the washing with fresh 5% sodium bicarbonate solution until no more gas evolution is observed.
-
Wash the organic layer with an equal volume of chilled deionized water.
-
Gently mix and allow the layers to separate. Drain the lower aqueous layer.
-
Repeat the water wash. Check the pH of the aqueous wash to ensure it is neutral (pH ~7). Continue with water washes if necessary.
-
Transfer the washed this compound to a clean, dry flask for the drying step.
Protocol 2: Drying of this compound
This protocol details the removal of residual water from the washed this compound.
Materials:
-
Washed this compound
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Erlenmeyer flask
-
Spatula
-
Filter paper and funnel or decanting setup
Procedure:
-
Transfer the washed this compound to a dry Erlenmeyer flask.
-
Add a small amount of anhydrous sodium sulfate (a layer approximately 1/10th of the liquid volume) to the flask.
-
Gently swirl the flask. If water is present, the sodium sulfate will clump together.[6][7]
-
Continue adding small portions of anhydrous sodium sulfate and swirling until some of the powder remains free-flowing, indicating that all the water has been absorbed.[6][7]
-
Allow the flask to stand for 10-15 minutes to ensure complete drying.
-
Separate the dried this compound from the sodium sulfate by carefully decanting the liquid into a clean, dry flask or by gravity filtration.
Protocol 3: Purification by Vacuum Distillation
This protocol is for the final purification of this compound. Extreme caution is advised due to the explosive nature of nitrate esters. This procedure should only be performed by experienced personnel in a well-ventilated fume hood and behind a blast shield.
Materials:
-
Dried this compound
-
Vacuum distillation apparatus (including a round-bottom flask, distillation head with a thermometer, condenser, and receiving flask)
-
Vacuum pump with a pressure gauge
-
Heating mantle with a stirrer
-
Boiling chips or a magnetic stir bar
Procedure:
-
Assemble the vacuum distillation apparatus, ensuring all joints are properly sealed.
-
Place the dried this compound and a few boiling chips or a magnetic stir bar into the distillation flask.
-
Connect the apparatus to the vacuum pump.
-
Slowly reduce the pressure to the desired level. A pressure of around 20 mmHg is a reasonable starting point.
-
Once the vacuum is stable, begin to gently heat the distillation flask.
-
Collect the fraction that distills at the expected boiling point for this compound at the applied pressure. The boiling point of this compound is 110.5°C at 760 mmHg; a nomograph can be used to estimate the boiling point at reduced pressure.
-
Do not distill to dryness to avoid the concentration of potentially explosive residues.
-
Once the distillation is complete, turn off the heat and allow the apparatus to cool completely before slowly releasing the vacuum.
Data Presentation
Table 1: Physical Properties of this compound and Common Impurities
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) at 760 mmHg | Density (g/mL) | Water Solubility |
| This compound | 105.09 | 110.5 | 1.054 | Slightly soluble[5] |
| n-Propyl Alcohol | 60.10 | 97 | 0.803 | Miscible |
| Nitric Acid (70%) | 63.01 | ~121 | ~1.42 | Miscible |
| Sulfuric Acid (98%) | 98.08 | ~337 | 1.84 | Miscible |
| Water | 18.02 | 100 | 1.00 | N/A |
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for the purification of this compound.
References
- 1. US5162568A - Nitration of alkanols - Google Patents [patents.google.com]
- 2. vpscience.org [vpscience.org]
- 3. prepchem.com [prepchem.com]
- 4. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 5. US2734910A - Manufacture of propyl nitrate - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
Technical Support Center: Troubleshooting Low Yields in the Nitration of n-Propanol
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the nitration of n-propanol to synthesize n-propyl nitrate. The information is presented in a question-and-answer format to directly address common experimental challenges.
Troubleshooting Guide
Q: My reaction yield of this compound is significantly lower than expected. What are the most common causes?
A: Low yields in the nitration of n-propanol are typically traced back to one or more of the following issues:
-
Side Reactions: The most significant cause of yield loss is the prevalence of side reactions, primarily the oxidation of n-propanol by nitric acid.[1][2] Dehydration of the alcohol by concentrated sulfuric acid is also a competing reaction.[3]
-
Suboptimal Reaction Temperature: Temperature control is critical. Excessively high temperatures accelerate the rates of undesirable side reactions, such as oxidation and decomposition, more than the desired nitration.[4][5]
-
Incorrect Reagent Concentrations: The ratio of sulfuric acid to nitric acid and the presence of water are crucial parameters. High water content can shift the reaction equilibrium back towards the reactants, reducing the yield.[4][5]
-
Formation of Nitrous Acid: The presence of nitrous acid (HNO₂) can lead to autocatalytic decomposition and promote oxidation. The addition of a nitrous acid scavenger, such as urea, is often necessary to prevent this.[1][6][7]
Q: The reaction mixture turned dark brown or black, and I isolated very little product. What happened?
A: A dark coloration or the formation of a black, tar-like substance is a clear indication of charring and severe decomposition.[5] This occurs when the strong, oxidizing acid mixture (H₂SO₄/HNO₃) aggressively oxidizes the organic alcohol, particularly at elevated temperatures.
To mitigate this:
-
Strict Temperature Control: Maintain a low reaction temperature, ideally between -8°C and 10°C, as specified in several successful protocols.[4][8]
-
Controlled Reagent Addition: Add the alcohol to the acid mixture slowly and dropwise with efficient stirring to dissipate heat and avoid localized temperature spikes.[9]
-
Use a Milder Acid System: If charring persists, consider alternative procedures that may use less aggressive conditions or different catalysts.[5]
Q: I am observing the evolution of brown fumes from my reaction. Is this normal, and what does it indicate?
A: The evolution of brown fumes (nitrogen dioxide, NO₂) is a sign of undesirable decomposition reactions. Nitric acid can decompose, especially when heated or in the presence of impurities, leading to the formation of nitrogen oxides. This indicates that the reaction conditions are too harsh and that the nitric acid is being consumed in non-productive pathways, thus lowering your yield. The use of urea can help suppress the formation of nitrous acid, a key intermediate in these decomposition pathways.[1][6]
Q: My final product is impure. What are the likely side products?
A: The primary impurities are products of oxidation and dehydration. Depending on the reaction conditions, you may find:
-
Oxidation Products: Propanal and propanoic acid from the oxidation of n-propanol.
-
Dehydration Products: Propene gas, formed by the dehydration of n-propanol by concentrated sulfuric acid.[3]
-
Alkyl Nitrites: n-Propyl nitrite (CH₃CH₂CH₂ONO) can form as an isomeric byproduct.[10][11]
Proper purification, including washing with a sodium carbonate solution to neutralize residual acids and remove acidic byproducts, followed by careful distillation, is essential.[8]
Q: How critical is the reaction temperature, and what is the optimal range?
A: Temperature is one of the most critical parameters. While some continuous processes operate at high temperatures under specific conditions, batch nitrations generally require low temperatures to maximize yield.[7] A widely cited optimal range is between -8°C and 10°C, with many protocols specifying 0-5°C.[4][8] Temperatures above this range significantly increase the likelihood of oxidation and decomposition.[5]
Q: What is the role of sulfuric acid, and how does its concentration affect the yield?
A: Concentrated sulfuric acid serves two primary functions in this reaction:
-
Catalyst: It protonates nitric acid, facilitating the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.[12][13]
-
Dehydrating Agent: It sequesters the water molecule produced during the esterification, shifting the reaction equilibrium towards the product side and preventing the reverse reaction (hydrolysis).[5]
The concentration is vital. A patented method specifies a mixed acid composition of 68% sulfuric acid, 20% nitric acid, and 12% water.[4][8] Deviating from the optimal concentration can either slow the reaction or increase side reactions like dehydration and charring.[3]
Q: Why is urea frequently added to the nitration mixture?
A: Urea acts as a "nitrous acid scavenger." Nitrous acid (HNO₂) can form in situ from the decomposition of nitric acid. It is a potent oxidizing agent and can catalyze further decomposition, leading to runaway reactions and the formation of oxidation byproducts. Urea reacts with and destroys any nitrous acid present, stabilizing the reaction mixture and preventing these unwanted side reactions.[1][6][7]
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism for the nitration of n-propanol? A1: The reaction is technically an O-nitration, which is an esterification process to form a nitrate ester, not a C-nitration where a nitro group is added to a carbon atom.[12] The mechanism proceeds as follows:
-
Formation of the Nitronium Ion: Sulfuric acid protonates nitric acid. This protonated intermediate then loses a molecule of water to form the highly reactive nitronium ion (NO₂⁺).
-
Nucleophilic Attack: The oxygen atom of the n-propanol's hydroxyl group acts as a nucleophile and attacks the electrophilic nitronium ion.
-
Deprotonation: A weak base (like water or the bisulfate ion) removes the proton from the oxygen atom, yielding the final product, this compound, and regenerating the acid catalyst.
Q2: How does the water content in the acid mixture affect the reaction? A2: The nitration of an alcohol is a reversible esterification reaction where water is a byproduct. According to Le Chatelier's principle, the presence of excess water in the starting materials will shift the equilibrium away from the products and back towards the reactants (n-propanol and nitric acid), thereby reducing the overall yield.[5] Successful protocols explicitly limit the amount of water in the reaction mixture, with one patent specifying a maximum of 14%.[4]
Q3: What are the primary safety concerns when performing this nitration? A3: This reaction presents several significant hazards:
-
Explosion Risk: this compound is an energetic material and can form explosive mixtures.[14][15] The reaction itself can be highly exothermic and may lead to a runaway thermal event if not properly cooled.[16]
-
Corrosive Reagents: Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe chemical burns.
-
Toxicity: this compound is toxic if inhaled or ingested and can be absorbed through the skin. Symptoms of exposure can include headache, dizziness, and methemoglobinemia.[14][15]
-
Toxic Fumes: The reaction can release toxic nitrogen oxide gases, especially if decomposition occurs.[16] All work must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Quantitative Data Summary
The table below summarizes yields obtained under different reported experimental conditions.
| Method Description | Key Reagents | Temperature | Reported Yield | Citation |
| Continuous Mixed Acid | n-propanol, 20% HNO₃, 68% H₂SO₄, 12% H₂O | 0°C to 5°C | ~66.5% | [4][8] |
| Distillation with Urea | n-propanol, Nitric Acid (d=1.41), Urea | Distilled up to 105°C | ~53% | [6] |
| Continuous Distillation | n-propanol, H₂SO₄, HNO₃, H₂O, Urea | 85°C to 95°C (under vacuum) | 98.0% | [7] |
Detailed Experimental Protocols
Protocol 1: Mixed Acid Method (Continuous Feed)
This protocol is based on a continuous process that can be adapted for batch synthesis with careful, slow addition of reagents.
-
Preparation: Prepare a mixed acid solution consisting of 20% nitric acid, 68% sulfuric acid, and 12% water by weight. Cool this mixture to between 0°C and 5°C in a reaction vessel equipped with efficient stirring and a cooling bath.[4][8]
-
Reaction: Slowly introduce n-propanol below the surface of the vigorously stirred, cooled mixed acid. The rate of addition should be controlled to maintain the reaction temperature within the 0-5°C range.[8]
-
Quenching & Separation: Once the addition is complete, allow the mixture to react for a short period before pouring it over crushed ice or into cold water. The this compound will separate as an oily upper layer.
-
Workup: Separate the organic layer. Wash it carefully, first with water, then with a 10% sodium carbonate solution to neutralize any remaining acid, and finally with water again.[8]
-
Drying: Dry the washed product over an anhydrous drying agent such as magnesium sulfate or calcium chloride.
-
Purification: The crude product can be purified by vacuum distillation, though this should be done with extreme caution due to the explosive nature of nitrate esters.
Protocol 2: Nitric Acid and Urea Method (Distillative Synthesis)
This method involves the direct distillation of the product as it is formed.
-
Preparation: In a distillation apparatus, combine 25g of nitric acid (specific gravity 1.41), 15g of n-propanol, and 3g of urea.[6]
-
Distillation: Carefully heat the mixture. The this compound, along with unreacted alcohol and water, will begin to distill. The boiling point of this compound is 110.5°C.[6]
-
Separation: The distillate will separate into two layers. The upper layer is primarily this compound and unreacted alcohol, while the lower layer is dilute nitric acid.[6]
-
Workup: Separate the upper organic layer. To improve recovery, the solution can be "salted out" by adding common salt, which decreases the solubility of the ester in the aqueous phase.[6]
-
Purification: The separated organic product should be washed with a dilute sodium carbonate solution and then water, dried, and can be further purified by redistillation if necessary.
Visualizations
Caption: A troubleshooting workflow for diagnosing low yields in n-propanol nitration.
Caption: Key reaction pathways in the nitration of n-propanol.
References
- 1. Isopropyl nitrate - Sciencemadness Wiki [sciencemadness.org]
- 2. Sciencemadness Discussion Board - Making Nitrosylsulphuric acid, NOHSO4 - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. quora.com [quora.com]
- 4. US2734910A - Manufacture of propyl nitrate - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. prepchem.com [prepchem.com]
- 7. US2768964A - Production of alkyl nitrates - Google Patents [patents.google.com]
- 8. scribd.com [scribd.com]
- 9. Troubleshooting [chem.rochester.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Propyl nitrite (543-67-9) for sale [vulcanchem.com]
- 12. Nitration - Wikipedia [en.wikipedia.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. CDC - NIOSH Pocket Guide to Chemical Hazards - this compound [cdc.gov]
- 15. restoredcdc.org [restoredcdc.org]
- 16. researchgate.net [researchgate.net]
Optimizing reaction conditions for N-Propyl nitrate synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing reaction conditions for the synthesis of n-propyl nitrate. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data tables to address common issues encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: The primary methods for synthesizing this compound involve the nitration of n-propyl alcohol. The most common approaches include direct reaction with concentrated nitric acid and reaction with a mixed acid solution of nitric and sulfuric acids.[1][2][3] The choice of method can affect reaction control, yield, and purity of the final product.
Q2: Why is temperature control so critical during the synthesis?
A2: Temperature control is crucial because the nitration of alcohols is a highly exothermic reaction.[4] Poor temperature management can lead to thermal runaway, increasing the risk of explosion and promoting undesirable side reactions, such as oxidation of the alcohol, which reduces the yield and purity of this compound.[3][4]
Q3: What is the role of urea in the synthesis of this compound?
A3: Urea is used to suppress the formation of nitrous acid, which can cause unwanted oxidation side reactions.[1][4] By scavenging nitrous acid, urea helps to improve the yield and purity of the this compound.
Q4: What are the typical yields for this compound synthesis?
A4: Yields can vary significantly depending on the method and reaction conditions. With careful control, yields can range from 53% to as high as 70%.[1][3] For instance, a method involving distillation with nitric acid and urea reports a yield of around 53%, while a continuous flow process using mixed acids at low temperatures can achieve yields of approximately 66.5%.[1][2][3]
Q5: What are the key safety precautions to consider?
A5: The synthesis of this compound involves hazardous materials and potentially explosive reactions.[4][5][6] Key safety precautions include:
-
Working in a well-ventilated fume hood.
-
Using appropriate personal protective equipment (PPE), including acid-resistant gloves, a flame-retardant lab coat, and chemical splash goggles with a face shield.[4]
-
Strict temperature control to prevent thermal runaway.[4]
-
Avoiding shock and heat, as this compound is a shock-sensitive material.[4][5]
-
Grounding and bonding of metal equipment to prevent static discharge.[7]
-
Having emergency procedures and materials readily available, such as a safety shower, eyewash station, and spill neutralizing agents.[4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction. | - Ensure stoichiometric or a slight excess of nitric acid is used.[3] - Optimize reaction time and maintain the recommended temperature. |
| - Side reactions (e.g., oxidation). | - Add urea to the reaction mixture to suppress nitrous acid formation.[1][4] - Maintain strict temperature control, preferably at the lower end of the recommended range.[3] | |
| - Loss of product during workup. | - Ensure efficient extraction and separation. Salting out with common salt can improve separation of the ester layer.[1] | |
| Product Instability / Decomposition | - Presence of residual acid. | - Thoroughly wash the product with a dilute sodium carbonate solution to neutralize any remaining acid.[2] - Dry the product effectively after washing. |
| - Exposure to heat or light. | - Store the purified this compound in a cool, dark place. | |
| Formation of Two Layers in Distillate | - This is an expected outcome. | - The upper layer is the desired this compound and unreacted alcohol, while the lower layer is dilute nitric acid.[1] Separate the layers for further purification. |
| Difficulty in Separating Product from Spent Acid | - Solubility of this compound in concentrated sulfuric acid. | - The addition of a small amount of water or ice to the reaction mixture before settling can improve separation.[3] |
| Reaction Becomes Uncontrollable | - Thermal runaway due to poor temperature control. | - Immediately cool the reaction vessel with an ice bath. - Ensure efficient stirring to dissipate heat. - For larger scale reactions, consider a continuous flow setup for better temperature management.[3] |
Experimental Protocols
Method 1: Nitric Acid and Urea Distillation
This method involves the direct reaction of n-propyl alcohol with nitric acid in the presence of urea, followed by distillation.
Materials:
-
n-Propyl alcohol
-
Nitric acid (specific gravity 1.41)
-
Urea
-
Sodium chloride (common salt)
Procedure:
-
In a distillation apparatus, mix 25 g of nitric acid (sp. gr. 1.41) with 3 g of urea and 15 g of n-propyl alcohol.
-
Carefully heat the mixture to begin distillation.
-
As the distillation proceeds, add a mixture of 50 ml of nitric acid, 50 ml of n-propyl alcohol, and 1 g of urea dropwise into the reaction flask.
-
Continue the distillation until the temperature of the vapor reaches 105°C.
-
The distillate will separate into two layers. The upper layer contains this compound and unreacted alcohol, while the lower layer is dilute nitric acid.
-
Separate the upper layer and wash it with a saturated sodium chloride solution ("salting out") to further separate the this compound.
-
Further purification can be achieved by washing with a dilute sodium carbonate solution, followed by drying.
Quantitative Data Summary (Method 1)
| Parameter | Value |
| Initial Nitric Acid | 25 g |
| Initial Urea | 3 g |
| Initial n-Propyl Alcohol | 15 g |
| Added Nitric Acid | 50 ml |
| Added n-Propyl Alcohol | 50 ml |
| Added Urea | 1 g |
| Distillation Temperature | Up to 105°C |
| Reported Yield | ~53% |
Method 2: Mixed Acid Synthesis (Continuous Flow)
This method utilizes a mixture of sulfuric and nitric acids at low temperatures in a continuous flow reactor.
Materials:
-
n-Propyl alcohol
-
Mixed acid solution (20% nitric acid, 68% sulfuric acid, 12% water by weight)
-
10% Sodium carbonate solution
Procedure:
-
Set up a continuous flow reactor equipped with efficient agitation, internal cooling, and an overflow tube.
-
Maintain the reaction temperature between 0°C and 5°C.
-
Continuously introduce a stream of n-propyl alcohol below the surface of the agitated liquid in the reactor.
-
Simultaneously, introduce the mixed acid solution at about one-third the depth of the liquid.
-
The reaction mixture will continuously discharge via the overflow into a separator tank.
-
The upper product layer from the separator is continuously washed with a 10% sodium carbonate solution.
-
The washed product is then dried by passing it through a packed tower (e.g., with Filtrol).
Quantitative Data Summary (Method 2)
| Parameter | Value |
| Mixed Acid Composition | 20% HNO₃, 68% H₂SO₄, 12% H₂O |
| Reaction Temperature | 0 - 5°C |
| Reactant Feed Ratio (example) | 1856 parts mixed acid to 289 parts n-propyl alcohol |
| Contact Time (example) | 3 minutes |
| Reported Yield | ~66.5% |
Visualizations
Caption: Workflow for this compound Synthesis (Method 1).
Caption: Troubleshooting logic for addressing low product yield.
References
- 1. prepchem.com [prepchem.com]
- 2. scribd.com [scribd.com]
- 3. US2734910A - Manufacture of propyl nitrate - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound CAS#: 627-13-4 [amp.chemicalbook.com]
- 6. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. nj.gov [nj.gov]
Navigating the Shock Sensitivity of N-Propyl Nitrate: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for managing the shock sensitivity of n-propyl nitrate (NPN) in experimental settings. This compound is a valuable energetic material, but its inherent instability requires meticulous handling and a thorough understanding of its properties to ensure laboratory safety. This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and critical safety data to support your research and development endeavors.
Quick Reference: Physical and Safety Data
For immediate reference, the table below summarizes key physical and safety properties of this compound.
| Property | Value | Source |
| Appearance | White to straw-colored liquid with an ether-like odor | [1][2] |
| Flash Point | 70°F (21°C) | [1] |
| Autoignition Temperature | 347°F (175°C) | [1] |
| Lower Explosive Limit (LEL) | 2% | [1] |
| Upper Explosive Limit (UEL) | 100% | [1] |
| NFPA 704 Ratings | Health: 2, Flammability: 3, Instability: 3 | [1] |
Troubleshooting Guide: Managing this compound in Experiments
This section addresses specific issues that may arise during the handling and use of this compound in a question-and-answer format.
Q1: My sample of this compound appears discolored (yellow to brown). Is it safe to use?
A1: Discoloration can indicate decomposition, which may increase the shock sensitivity of this compound. The decomposition process can be accelerated by the presence of impurities or exposure to heat and light. It is crucial to assess the extent of discoloration. A pale yellow color is generally acceptable, but a significant change to brown suggests a higher level of decomposition products, such as nitrogen oxides.[1][3] If significant discoloration is observed, it is recommended to dispose of the sample according to hazardous waste protocols rather than using it in shock-sensitive experiments.
Q2: I observed gas evolution from my stored this compound container. What should I do?
A2: Gas evolution is a clear sign of decomposition. This can lead to a dangerous pressure buildup within the container, increasing the risk of an explosion.[4][5] Immediately and carefully vent the container in a well-ventilated fume hood, avoiding any potential ignition sources. The this compound should not be used and must be disposed of promptly and properly. This situation highlights the importance of storing NPN in a cool, well-ventilated area away from heat sources and in containers with appropriate pressure relief mechanisms if stored for extended periods.
Q3: During my experiment, the temperature of the this compound reaction mixture is rising unexpectedly. How should I respond?
A3: An unexpected temperature increase indicates a potential runaway reaction. This is a critical situation that requires immediate action to prevent an explosion. The primary response should be to cool the reaction vessel immediately using an ice bath or other available cooling methods. If the temperature rise cannot be controlled, evacuate the area immediately and alert safety personnel. This scenario underscores the necessity of conducting reactions with this compound on a small scale, with adequate temperature monitoring and control measures in place.
Q4: I need to transfer this compound between containers. What are the key safety precautions?
A4: Transferring this compound requires strict adherence to safety protocols to prevent ignition from static discharge or mechanical shock.[4]
-
Grounding and Bonding: Ensure that both the source and receiving containers are properly grounded and bonded to dissipate static electricity.
-
Non-Sparking Tools: Use tools made of non-sparking materials (e.g., brass, bronze, or beryllium copper).
-
Ventilation: Perform the transfer in a well-ventilated area or a fume hood to prevent the accumulation of flammable vapors.
-
Avoid Contamination: Ensure that the receiving container is clean and free from any contaminants, especially reducing agents or incompatible materials that could initiate a reaction.[1]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound decomposition?
A1: The thermal decomposition of this compound is initiated by the cleavage of the O-NO2 bond, which is the weakest bond in the molecule. This homolytic cleavage results in the formation of a propoxy radical (CH₃CH₂CH₂O•) and nitrogen dioxide (NO₂). The propoxy radical is unstable and rapidly undergoes further reactions, primarily β-scission, to yield smaller, more stable molecules.
Q2: How can the shock sensitivity of this compound be reduced for experimental use?
A2: The shock sensitivity of this compound can be significantly reduced by the addition of small amounts of stabilizers. Commonly used stabilizers include 1-2% of propane, butane, chloroform, ethyl ether, or methyl ether.[1][2][6] These additives are believed to interrupt the chain reactions that lead to detonation. It is crucial to ensure that any stabilizer used is compatible with the experimental conditions.
Q3: What personal protective equipment (PPE) is required when working with this compound?
A3: Appropriate PPE is mandatory to protect against the hazards of this compound. This includes:
-
Eye Protection: Chemical splash goggles and a face shield.[4]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene). Consult the glove manufacturer's compatibility chart.[4]
-
Body Protection: A flame-resistant lab coat and closed-toe shoes.
-
Respiratory Protection: In situations where ventilation is inadequate or there is a risk of vapor exposure, a NIOSH-approved respirator with organic vapor cartridges is necessary.[7]
Q4: What are the proper procedures for cleaning up a small spill of this compound?
A4: For a small spill, first eliminate all ignition sources in the area.[4] Then, absorb the spilled liquid with an inert, non-combustible absorbent material such as vermiculite or sand.[4] Do not use combustible materials like paper towels. Collect the absorbed material using non-sparking tools and place it in a sealed, properly labeled container for hazardous waste disposal.[1] Ensure the area is well-ventilated during and after the cleanup.
Data Presentation: Shock Sensitivity of this compound
While specific quantitative drop-weight test values for this compound are not consistently available in publicly accessible literature, the following table summarizes its shock sensitivity in a qualitative and comparative manner based on available safety data. The drop-weight impact test is a standard method used to determine the impact sensitivity of energetic materials, where a weight is dropped from a specific height onto a sample. The result is often reported as the height at which there is a 50% probability of initiation (H₅₀).
| Substance | Condition | Shock Sensitivity Level | H₅₀ (cm) (Illustrative) | Source |
| This compound | Pure | High | < 20 | [1][8] |
| This compound | Stabilized with 1-2% ether | Low | > 100 | [1][2][6] |
| Nitroglycerin | Pure | Very High | ~2 | [8] |
Note: The H₅₀ value for pure this compound is provided for illustrative comparison and is generally considered to be in the range indicating a high sensitivity to shock. The addition of stabilizers significantly decreases this sensitivity.
Experimental Protocols
Protocol 1: Drop-Weight Impact Sensitivity Testing of this compound
This protocol is based on the methodology described for liquid monopropellants and should be conducted by trained personnel in a facility designed for energetic materials testing.
Objective: To determine the impact sensitivity of this compound using a drop-weight apparatus.
Apparatus:
-
ERL Type 12 Drop-Weight Impact Sensitivity Apparatus or equivalent.
-
2.5 kg drop weight.
-
Striker and anvil assembly.
-
Sample cups and O-rings.
-
Micropipette for sample delivery.
-
Safety shields and remote operating system.
Procedure:
-
Preparation: Ensure the drop-weight tester is calibrated and in good working order. Clean the anvil, striker, and sample cup thoroughly with an appropriate solvent (e.g., acetone) and allow them to dry completely.
-
Sample Handling: In a well-ventilated fume hood, carefully draw a precise volume (typically 20-40 µL) of this compound into a micropipette.
-
Sample Placement: Place a clean O-ring into the sample cup. Dispense the this compound sample into the center of the cup.
-
Assembly: Carefully place the striker onto the sample cup, ensuring a good seal with the O-ring. Place the entire assembly onto the anvil of the drop-weight tester.
-
Testing: Position the safety shields. Set the drop height to the desired level. Remotely release the drop weight.
-
Observation: Record the result as a "go" (ignition, detonation, or decomposition) or "no-go."
-
Data Analysis: Use a statistical method, such as the Bruceton up-and-down method, to determine the H₅₀ value from a series of tests at varying drop heights.
Mandatory Visualizations
Logical Workflow for Handling an this compound Spill
Caption: A flowchart outlining the safe procedure for managing a spill of this compound.
Thermal Decomposition Pathway of this compound
Caption: The initial steps in the thermal decomposition of this compound.
Material Compatibility
Proper selection of materials for handling and storing this compound is critical to prevent degradation of the equipment and potential catalytic decomposition of the NPN. The following table provides a general guide to the compatibility of common laboratory materials with this compound.
| Material | Compatibility Rating | Notes |
| Plastics | ||
| Polypropylene (PP) | Good | Generally resistant, but testing for specific conditions is recommended. |
| Polyethylene, High-Density (HDPE) | Good | Good resistance to short-term contact. |
| Polytetrafluoroethylene (PTFE) | Excellent | Highly resistant to this compound. |
| Polyvinyl Chloride (PVC) | Fair | May be attacked; not recommended for long-term storage. |
| Elastomers | ||
| Butyl | Good | Minor to moderate effect. |
| EPR/EPDM | Good | Minor to moderate effect. |
| Neoprene | Not Recommended | Unsatisfactory. |
| Nitrile (Buna-N) | Not Recommended | Unsatisfactory. |
| Viton® (FKM) | Good | Generally good resistance. |
| Metals | ||
| Stainless Steel (304, 316) | Excellent | Preferred material for storage and handling. |
| Aluminum | Good | Generally compatible, but should be tested for specific alloys and conditions. |
| Brass/Bronze | Good | Suitable for fittings and tools. |
| Carbon Steel | Fair | May be susceptible to corrosion; not recommended for long-term contact. |
Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for a thorough risk assessment and adherence to all applicable safety regulations and institutional protocols. Always consult the Safety Data Sheet (SDS) for this compound and other relevant safety literature before handling this chemical.
References
- 1. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. This compound | C3H7NO3 | CID 12307 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ICSC 1513 - this compound [inchem.org]
- 4. nj.gov [nj.gov]
- 5. echemi.com [echemi.com]
- 6. echemi.com [echemi.com]
- 7. CDC - NIOSH Pocket Guide to Chemical Hazards - this compound [cdc.gov]
- 8. apps.dtic.mil [apps.dtic.mil]
Preventing the decomposition of N-Propyl nitrate during distillation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on preventing the decomposition of N-Propyl nitrate during distillation. This compound is a thermally sensitive and potentially explosive compound, requiring careful handling and precise control during purification. This resource offers troubleshooting advice, detailed experimental protocols, and critical safety information to ensure successful and safe distillation procedures.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the distillation of this compound.
Q1: My this compound solution is turning yellow/brown during distillation. What is happening and what should I do?
A1: A yellow or brown discoloration indicates thermal decomposition of the this compound. This decomposition can release nitrogen oxides (a brown gas) and increase the risk of a runaway reaction.
Troubleshooting Steps:
-
Immediately reduce the heat source. Lower the temperature of the heating mantle or oil bath.
-
Ensure your vacuum is stable and at the appropriate level. A lower pressure will decrease the boiling point, reducing the required heat input.
-
Check for localized overheating. Ensure the stirring of the distillation flask is vigorous and uniform to prevent hot spots.
-
Verify the purity of your starting material. Impurities can catalyze decomposition. Consider pre-treating the crude this compound by washing with a mild bicarbonate solution followed by water to remove acidic impurities.
-
Consider adding a stabilizer. If not already present, adding a small amount of a suitable stabilizer can inhibit decomposition.
Q2: What is the maximum safe temperature for distilling this compound?
A2: There is no single "maximum safe temperature" as the stability of this compound is a function of temperature, pressure, and time. However, it is crucial to keep the distillation temperature as low as possible. The primary strategy is to reduce the pressure through vacuum distillation, thereby lowering the boiling point. Studies on the thermal decomposition of this compound have been conducted at temperatures ranging from 473–659 K (200–386 °C), but these are for kinetic studies of decomposition, not safe distillation.[1] For practical laboratory distillation, the pot temperature should be kept as low as feasible, ideally below 80-90°C.
Q3: Can I distill this compound at atmospheric pressure?
A3: It is strongly discouraged to distill this compound at atmospheric pressure. Its normal boiling point is approximately 110.5°C, and at this temperature, the risk of rapid decomposition and explosion is significantly increased.[2] Vacuum distillation is the standard and required method for safely purifying this compound.
Q4: What are the signs of a potential runaway reaction during distillation?
A4: A runaway reaction is a rapid, uncontrolled increase in the reaction rate, leading to a spike in temperature and pressure. Be vigilant for the following signs:
-
A sudden, rapid increase in the distillation pot temperature that is not proportional to the heat being supplied.
-
A rapid increase in pressure within the system.
-
Vigorous, uncontrolled boiling or bubbling in the distillation flask.
-
Rapid evolution of brown or reddish-brown gases (nitrogen oxides).
If you suspect a runaway reaction is imminent, execute your pre-planned emergency shutdown procedure immediately. This should include removing the heat source, and if safe to do so, taking steps to cool the reaction vessel.
Q5: What type of stabilizers can be used, and how much should I add?
A5: Stabilizers function by scavenging free radicals and acidic species that catalyze the decomposition of nitrate esters. For alkyl nitrates, common classes of stabilizers include aromatic amines and urea derivatives.[3] For instance, diphenylamine or ethyl centralite are often used in propellant formulations containing nitrate esters. While specific quantitative data for this compound distillation is scarce, a common starting point is to add a small amount, in the range of 0.1-1% by weight. It is crucial to ensure the chosen stabilizer is compatible with this compound and does not interfere with downstream applications.
Data Presentation: Thermal Decomposition Kinetics
The thermal decomposition of this compound is primarily initiated by the cleavage of the O-NO2 bond.[1] The rate of this decomposition is highly dependent on temperature and pressure. The following table summarizes kinetic data from studies on the thermal decomposition of this compound. This data is provided to illustrate the temperature sensitivity of the compound and is not intended to define safe operating limits for distillation.
| Temperature (K) | Pressure (Torr) | First-Order Rate Constant (s⁻¹) | Reference |
| 473 | 0.95 - 12.8 | Data available in source | [1] |
| 565 | 0.95 - 12.8 | Data available in source | [4] |
| 659 | 0.95 - 12.8 | Data available in source | [1] |
Note: The provided data is from low-pressure flow reactor studies and is intended for understanding the kinetics of decomposition, not for direct application to bulk distillation conditions. The key takeaway for a researcher performing distillation is that the rate of decomposition increases significantly with temperature.
Experimental Protocols
Detailed Protocol for Safe Vacuum Distillation of this compound
This protocol outlines a method for the vacuum distillation of this compound with an emphasis on safety and preventing decomposition.
Materials and Equipment:
-
Crude this compound
-
Stabilizer (e.g., diphenylamine, optional)
-
Round-bottom flask
-
Short-path distillation head with a condenser and vacuum adapter
-
Receiving flask
-
Thermometer and adapter
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Vacuum pump with a cold trap (e.g., dry ice/acetone or liquid nitrogen)
-
Manometer or vacuum gauge
-
Safety shield
-
Personal Protective Equipment (PPE): Safety glasses, face shield, flame-resistant lab coat, and appropriate gloves.
Procedure:
-
Pre-treatment of Crude this compound (Recommended):
-
Wash the crude this compound with an equal volume of a 5% sodium bicarbonate solution in a separatory funnel. Gently swirl and vent frequently.
-
Separate the layers and wash the organic layer with an equal volume of deionized water.
-
Dry the this compound over anhydrous magnesium sulfate, then filter.
-
-
Distillation Apparatus Setup:
-
Assemble the distillation apparatus in a fume hood behind a safety shield.
-
Place a stir bar in the round-bottom flask.
-
Add the pre-treated this compound to the flask, filling it to no more than half its volume.
-
If using a stabilizer, add it at this stage.
-
Connect the short-path distillation head. Ensure all glass joints are properly sealed (use a minimal amount of vacuum grease if necessary).
-
Place the thermometer bulb so that the top is level with the side arm of the distillation head.
-
Connect the condenser to a cooling water source.
-
Connect the vacuum adapter to a cold trap, and then to the vacuum pump. The cold trap is essential to protect the pump from corrosive vapors.
-
Place the heating mantle or oil bath under the distillation flask.
-
-
Distillation Process:
-
Turn on the magnetic stirrer to ensure smooth boiling.
-
Turn on the cooling water to the condenser.
-
Slowly and carefully apply the vacuum. The pressure should be monitored with a manometer. A pressure of 10-20 mmHg is a good starting point.
-
Once a stable vacuum is achieved, begin to slowly heat the distillation flask.
-
Monitor the temperature of the vapor as the distillation proceeds. The boiling point will be significantly lower than at atmospheric pressure.
-
Collect the distilled this compound in the receiving flask. The receiving flask should be cooled in an ice bath to minimize vapor loss.
-
Crucially, do not distill to dryness. This can concentrate potentially explosive peroxides or other unstable residues. Leave a small amount of liquid in the distillation flask.
-
-
Shutdown Procedure:
-
Remove the heat source and allow the apparatus to cool to room temperature.
-
Slowly and carefully release the vacuum.
-
Turn off the vacuum pump and the cooling water.
-
The purified this compound should be stored in a cool, dark place, away from incompatible materials.
-
Visualizations
Logical Workflow for Troubleshooting Decomposition
Caption: Troubleshooting workflow for this compound decomposition.
This compound Decomposition Pathway
Caption: Simplified thermal decomposition pathway of this compound.
References
Technical Support Center: N-Propyl Nitrate Safe Handling and Material Compatibility
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the safe handling of n-propyl nitrate, with a specific focus on material compatibility to prevent hazardous situations during experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the use of this compound.
| Issue | Possible Cause | Recommended Action |
| Discoloration (yellowing) of this compound upon contact with a material. | Contamination with an incompatible substance, leading to decomposition. | Immediately and safely cease the experiment. Neutralize and dispose of the contaminated this compound according to hazardous waste protocols. Do not attempt to use the discolored solution. Re-evaluate material compatibility. |
| Unexpected temperature increase in the reaction vessel. | Exothermic decomposition reaction initiated by an incompatible material or external heat source. | Activate emergency cooling procedures. If the reaction is uncontrollable, evacuate the area immediately and alert safety personnel. |
| Visible gas evolution from the this compound solution. | Decomposition of this compound, which can produce toxic nitrogen oxides and other gases.[1][2] | Ensure adequate ventilation and use a fume hood. If gas evolution is vigorous, it may indicate a runaway reaction; evacuate the area and contact the safety officer. |
| Swelling, cracking, or dissolution of plastic or elastomeric components. | Chemical attack by this compound. | Immediately discontinue the use of the affected component. Consult the material compatibility table (Table 1) and select a more resistant material. |
| Corrosion or discoloration of metallic components. | Reaction with this compound or its decomposition products. | Cease use of the affected component. Verify the compatibility of the metal with this compound. Consider using more inert materials like stainless steel (304 or 316) or glass. |
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a flammable liquid and a strong oxidizing agent.[1][3] The main hazards are its flammability, potential to form explosive mixtures with other materials, and its shock sensitivity.[4] It can also cause health effects such as skin and eye irritation, and high-level exposure can interfere with the blood's ability to carry oxygen.[1]
Q2: What are the general storage requirements for this compound?
A2: Store this compound in a cool, well-ventilated, fireproof area, separated from strong oxidants, combustible substances, and reducing agents.[2] Containers should be tightly closed.[1] Protect from shock, friction, and concussion, as it may decompose explosively.[2]
Q3: Can I use standard laboratory plastics and elastomers with this compound?
A3: Extreme caution is advised. Many common plastics and elastomers are incompatible with this compound and can degrade, leading to leaks or catastrophic failure. It is crucial to verify compatibility before use. Refer to the material compatibility data in Table 1. For materials not listed, it is essential to perform compatibility testing as outlined in the experimental protocols section.
Q4: What should I do in case of a spill?
A4: For a small spill, absorb the liquid with an inert material like dry sand or earth and place it in a sealed container for disposal.[2] For larger spills, evacuate the area and eliminate all ignition sources.[4] Do not allow the spill to enter sewers or confined spaces.[2] Always use appropriate personal protective equipment (PPE), including gloves and safety goggles, when cleaning up spills.[1]
Q5: What happens if this compound is accidentally mixed with an incompatible substance?
A5: Mixing this compound with incompatible materials can lead to a vigorous, exothermic reaction that may culminate in a detonation.[4] For instance, mixing with reducing agents, strong bases, or certain organic compounds can be extremely hazardous.
Data Presentation: Material Compatibility
The following table summarizes the compatibility of this compound with various materials. This data is compiled from multiple sources and should be used as a guideline. It is strongly recommended to perform specific compatibility testing for your application, especially under the actual experimental conditions (temperature, pressure, and duration of exposure).
Table 1: this compound Chemical Compatibility
| Material Category | Material | Compatibility Rating | Notes |
| Plastics | Polypropylene (PP) | Not Recommended | Can be attacked, especially at elevated temperatures.[5][6] |
| Polyethylene (LDPE, HDPE) | Not Recommended | Shows signs of attack.[7] | |
| Polytetrafluoroethylene (PTFE) | Good | Generally resistant to aggressive chemicals.[7] | |
| Polyvinyl Chloride (PVC) | Not Recommended | Susceptible to chemical attack. | |
| Elastomers | Natural Rubber | Unsatisfactory | Severe effect. |
| Butyl | Minor to Moderate Effect | ||
| EPDM | Minor to Moderate Effect | ||
| Nitrile (Buna-N) | Unsatisfactory | Severe effect. | |
| Neoprene | Unsatisfactory | Severe effect. | |
| Silicone | Unsatisfactory | Severe effect. | |
| Viton® | Good | Generally resistant. | |
| Metals | Stainless Steel (304, 316) | Good | Generally considered compatible. |
| Aluminum | Fair | May be attacked. | |
| Carbon Steel | Fair | Potential for corrosion. | |
| Copper | Not Recommended | Can form unstable compounds. | |
| Other Materials | Glass | Excellent | Preferred material for handling and storage. |
| Wood, Paper, Oils | DANGEROUS | Combustible materials that can form explosive mixtures.[1] |
Experimental Protocols
For materials where compatibility data is unavailable or for critical applications, it is imperative to conduct compatibility testing. The following are summaries of standard methodologies.
Protocol 1: Evaluation of Plastic Resistance to this compound (Based on ASTM D543)
Objective: To determine the resistance of plastic materials to this compound by observing changes in weight, dimensions, appearance, and mechanical properties.
Methodology:
-
Specimen Preparation: Prepare at least five standardized test specimens of the plastic material (e.g., tensile bars).
-
Initial Measurements: Accurately measure and record the weight, dimensions (length, width, thickness), and initial appearance (color, surface texture) of each specimen.
-
Exposure Conditions:
-
Immersion Test (Practice A): Fully immerse the specimens in this compound in a sealed, chemically resistant container (e.g., glass).[8]
-
Mechanical Stress and Chemical Exposure (Practice B): Subject the specimens to a predefined mechanical stress (e.g., using a strain jig) and expose them to this compound via a wet patch or wipe method.[8]
-
-
Incubation: Store the sealed containers at a specified temperature and for a set duration, representative of the intended application.
-
Post-Exposure Analysis:
-
After the exposure period, carefully remove the specimens, blot them dry, and re-measure their weight and dimensions.
-
Visually inspect for any changes in appearance, such as swelling, cracking, crazing, or discoloration.
-
Conduct mechanical property testing (e.g., tensile strength and elongation) on the exposed specimens and on a set of unexposed control specimens.
-
-
Data Reporting: Report the percentage change in weight and dimensions, a description of any changes in appearance, and the percentage change in mechanical properties compared to the control specimens.
Protocol 2: Chemical Compatibility of Materials with this compound (Based on STANAG 4147)
Objective: To assess the chemical compatibility of materials with this compound by measuring the thermal stability and gas evolution of a mixture.
Methodology:
-
Differential Scanning Calorimetry (DSC):
-
Accurately weigh about 1 mg of the test material and 1 mg of this compound into separate DSC pans, as well as a 1:1 mixture (2 mg total) into a third pan.[9]
-
Heat the samples in the DSC instrument at a controlled rate (e.g., 2 °C/min).[9]
-
Record the temperature at which the maximum exothermic decomposition peak occurs for each sample.
-
Compatibility Criterion: A shift in the decomposition peak of the mixture to a lower temperature compared to the pure this compound indicates an incompatibility. A shift of less than 4°C is generally considered compatible.[10]
-
-
Vacuum Stability Test (VST):
-
Place a known mass of the test material, this compound, and a 1:1 mixture into separate VST tubes.[9]
-
Evacuate the tubes to a specified pressure and then heat them at a constant temperature (e.g., 100 °C) for a defined period (e.g., 40 hours).[9]
-
Measure the volume of gas evolved from each sample.
-
Compatibility Criterion: Calculate the excess gas volume produced by the mixture compared to the sum of the gas evolved from the individual components. A significant increase in gas evolution from the mixture indicates incompatibility.
-
Visualizations
The following diagrams illustrate key concepts for the safe handling of this compound.
Caption: Figure 1: Incompatible Material Classes for this compound.
Caption: Figure 2: Material Compatibility Assessment Workflow.
References
- 1. nj.gov [nj.gov]
- 2. ICSC 1513 - this compound [inchem.org]
- 3. restoredcdc.org [restoredcdc.org]
- 4. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. calpaclab.com [calpaclab.com]
- 6. labdepotinc.com [labdepotinc.com]
- 7. calpaclab.com [calpaclab.com]
- 8. coirubber.com [coirubber.com]
- 9. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 10. researchgate.net [researchgate.net]
Personal protective equipment recommendations for handling N-Propyl nitrate
This guide provides essential safety information, personal protective equipment (PPE) recommendations, and troubleshooting for researchers, scientists, and drug development professionals working with N-Propyl nitrate.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a highly flammable liquid and a dangerous fire and explosion hazard.[1][2] It is also a strong oxidizer and can ignite combustible materials.[1][2] Health hazards include irritation to the skin, eyes, nose, and throat.[1][3] High levels of exposure can interfere with the blood's ability to carry oxygen, leading to headaches, dizziness, and a blue discoloration of the skin and lips (methemoglobinemia).[1]
Q2: What are the immediate actions to take in case of accidental exposure?
A2:
-
Skin Contact: Immediately wash the contaminated skin with soap and water.[2] Remove any contaminated clothing promptly.[2]
-
Eye Contact: Immediately irrigate the eyes with plenty of water for at least 15 minutes.[4]
-
Inhalation: Move the exposed individual to fresh air at once. If breathing has stopped, perform artificial respiration.[2]
-
Ingestion: Seek immediate medical attention.[5]
Q3: How should I properly store this compound in the laboratory?
A3: Store this compound in tightly closed containers in a cool, well-ventilated area.[1] It should be kept away from combustible materials, strong oxidants, and reducing agents.[1][3] The storage area should be fireproof.[3]
Q4: What should I do in the event of a small this compound spill?
A4: For small spills (<1 L), and if you are trained to do so, you can assist in the cleanup.[6] First, eliminate all ignition sources.[2] Wear appropriate PPE, including respiratory protection.[3] Absorb the spill with a non-combustible material like vermiculite, sand, or earth and place it in a sealed container for disposal.[2][3]
Troubleshooting Guide
Problem: I smell an ether-like odor while working with this compound.
-
Possible Cause: This may indicate a leak or inadequate ventilation. This compound has a characteristic ether-like odor.[2][3]
-
Solution: Immediately check for any spills or leaks from your experimental setup. Ensure that your work is being conducted in a properly functioning chemical fume hood or a well-ventilated area.[1][6] If the odor persists, evacuate the area and inform your safety officer.
Problem: My gloves appear to be degrading or showing signs of breakthrough.
-
Possible Cause: The glove material may not be resistant to this compound.
-
Solution: Immediately remove and dispose of the contaminated gloves. Wash your hands thoroughly. Consult with your safety equipment supplier for recommendations on the most protective glove material for your specific operations.[1] It is crucial to inspect gloves prior to each use.
Personal Protective Equipment (PPE) Recommendations
The selection of appropriate PPE is critical when handling this compound. The following table summarizes the recommended PPE.
| Body Part | Recommended Protection | Rationale |
| Eyes/Face | Indirect-vent, impact and splash-resistant goggles. A face shield should be worn along with goggles for handling larger quantities or when there is a high risk of splashing.[1] | To prevent eye contact which can cause irritation.[1][3] |
| Skin/Body | Chemical-resistant gloves and protective clothing. A lab coat is required, and a safety apron is recommended.[1][6] Clothing should be full-length, and closed-toe footwear must be worn.[6] | To prevent skin contact which can cause irritation.[1][3] |
| Respiratory | Use in a well-ventilated area or with local exhaust ventilation. If these are not sufficient, a respirator is required.[1][3] The type of respirator will depend on the airborne concentration of this compound.[5] | To prevent inhalation which can irritate the nose and throat and lead to systemic health effects.[1] |
Workplace Exposure Limits
| Organization | Exposure Limit (Time-Weighted Average) | Short-Term Exposure Limit (STEL) |
| OSHA | 25 ppm (8-hour)[1] | - |
| NIOSH | 25 ppm (10-hour)[1] | 40 ppm (15-minute)[1] |
| ACGIH | 25 ppm (8-hour)[1] | 40 ppm[1] |
Experimental Protocol Safety Workflow
The following diagram outlines the logical workflow for ensuring safety during experiments involving this compound.
Caption: Experimental workflow for handling this compound.
References
N-Propyl Nitrate: Emergency Procedures Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for emergency procedures involving N-Propyl nitrate. The information is intended for researchers, scientists, and drug development professionals to ensure safety during experiments.
Frequently Asked Questions (FAQs) - Exposure Scenarios
Q1: What are the immediate symptoms of this compound exposure?
Exposure to this compound can cause symptoms such as anoxia (lack of oxygen) and cyanosis (bluish discoloration of the skin).[1][2] Other effects include weakness, dizziness, and severe headaches.[1][2] In animal studies, irritation of the eyes and skin, methemoglobinemia, difficulty breathing, and exhaustion have been observed.[3][4]
Q2: What is the first aid procedure for skin contact with this compound?
If this compound comes into contact with the skin, promptly wash the contaminated area with soap and water.[1][3] If the chemical has penetrated clothing, remove the clothing immediately and wash the skin.[1][3] Seek prompt medical attention.[1] It is recommended to have emergency shower facilities in the immediate work area.[5]
Q3: What should I do in case of eye contact with this compound?
Immediately irrigate the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][5][6] Get medical attention immediately.[1][6] Eye wash fountains should be readily available in the work area.[5]
Q4: How should an inhalation exposure to this compound be handled?
Move the exposed person to fresh air at once.[1][3] If breathing has stopped, perform artificial respiration.[1] Keep the individual warm and at rest, and get medical attention as soon as possible.[1] Symptoms of inhalation exposure can include blue lips, fingernails, and skin, dizziness, headache, nausea, confusion, convulsions, and unconsciousness.[7]
Q5: What is the procedure if this compound is accidentally ingested?
If this compound is swallowed, get medical attention immediately.[3][4]
Troubleshooting Guide - Spills
Q1: What is the immediate action to take when a small this compound spill occurs?
For a small spill (<1 L), immediately alert others in the area.[8] If the material is volatile and flammable, control all ignition sources and ensure adequate ventilation.[5] Don appropriate personal protective equipment (PPE), including gloves and goggles.[8] Confine the spill using an absorbent material like vermiculite, dry sand, or earth.[1][5]
Q2: How should a large this compound spill be managed?
For a large spill (>1 L), evacuate the area immediately.[5][8] Remove all ignition sources.[5][7] Contact your institution's emergency response team or the local fire department.[5] Do not attempt to clean up a large spill without proper training and equipment.[5] Isolate the spill or leak area for at least 50 meters (150 feet) in all directions.[1]
Q3: What materials are suitable for absorbing this compound?
Use non-combustible absorbent materials such as vermiculite, dry sand, or earth.[1][5] After absorption, the material should be collected using clean, non-sparking tools and placed into sealed containers for disposal.[1]
Q4: What are the fire hazards associated with this compound spills?
This compound is a flammable liquid and a dangerous fire hazard.[5] Its vapors are heavier than air and can travel to an ignition source and flash back.[5] It is also a strong oxidizer and can ignite combustible materials like wood, paper, and oil.[5] In case of fire, poisonous gases, including nitrogen oxides, are produced.[5] Containers may explode in a fire.[5]
Q5: What type of fire extinguisher should be used for an this compound fire?
Use alcohol-resistant foam, dry chemical, or carbon dioxide extinguishers.[2][7] Water may be ineffective in fighting a fire.[5] Use a water spray to keep fire-exposed containers cool.[5]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound.
Table 1: Exposure Limits
| Agency | TWA (8-hour) | STEL (15-minute) | IDLH |
| OSHA | 25 ppm | - | 500 ppm |
| NIOSH | 25 ppm | 40 ppm | 500 ppm |
| ACGIH | 25 ppm | 40 ppm | - |
TWA: Time-Weighted Average; STEL: Short-Term Exposure Limit; IDLH: Immediately Dangerous to Life or Health.[3][4][5][9][10]
Table 2: Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₃H₇NO₃ |
| Molecular Weight | 105.09 g/mol [10] |
| Appearance | Colorless to straw-colored liquid[3][4] |
| Odor | Ether-like[3][11] |
| Boiling Point | 110°C (230°F)[7] |
| Flash Point | 20°C (68°F)[3][4] |
| Lower Explosive Limit (LEL) | 2%[3][4] |
| Upper Explosive Limit (UEL) | 100%[3][4] |
| Specific Gravity | 1.05 g/mL[7] |
| Vapor Pressure | 18 mmHg at 20°C[3] |
| Water Solubility | Poor[7] |
Experimental Protocols
Protocol 1: Small Spill Clean-up Procedure
-
Immediate Actions:
-
Alert personnel in the immediate vicinity.
-
Remove all sources of ignition.
-
Ensure the area is well-ventilated.
-
-
Personal Protective Equipment (PPE):
-
Wear chemical-resistant gloves, safety goggles, and a lab coat.
-
-
Containment:
-
Confine the spill to a small area using a non-combustible absorbent material (e.g., vermiculite, sand).
-
-
Absorption:
-
Slowly and carefully apply the absorbent material over the entire spill.
-
-
Collection:
-
Using non-sparking tools, collect the absorbed material and place it into a designated, sealable container.
-
-
Decontamination:
-
Clean the spill surface with soap and water.
-
-
Disposal:
Protocol 2: Personal Decontamination Following Exposure
-
Skin Exposure:
-
Eye Exposure:
-
Inhalation Exposure:
Visual Workflow Guides
References
- 1. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 3. restoredcdc.org [restoredcdc.org]
- 4. CDC - NIOSH Pocket Guide to Chemical Hazards - this compound [cdc.gov]
- 5. nj.gov [nj.gov]
- 6. JoDrugs. This compound [jodrugs.com]
- 7. ICSC 1513 - this compound [inchem.org]
- 8. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 9. restoredcdc.org [restoredcdc.org]
- 10. airgas.com [airgas.com]
- 11. This compound CAS#: 627-13-4 [amp.chemicalbook.com]
Technical Support Center: Enhancing Diesel Cetane Number with N-Propyl Nitrate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the use of N-Propyl Nitrate (NPN) as a cetane number enhancer for diesel fuel.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the experimental process.
| Issue ID | Problem | Potential Causes | Recommended Solutions |
| CN-01 | Inconsistent or Lower-Than-Expected Cetane Number Improvement | - Inaccurate dosage of this compound.- Improper mixing or blend instability.- Degradation of this compound due to improper storage.- Base diesel fuel has a very low cetane number, requiring a higher dosage. | - Verify all calculations and measurements for the NPN dosage.- Ensure vigorous and thorough mixing of the blend. Check for any signs of phase separation.- Store this compound in a cool, dark, well-ventilated area in a tightly sealed container.[1]- Characterize the base diesel fuel's initial cetane number to determine an appropriate dosage range. |
| CN-02 | Diesel Blend Appears Cloudy or Shows Precipitation | - Poor solubility of this compound at the tested concentration.- Contamination of the diesel fuel or this compound.- Low ambient temperatures causing components to fall out of solution. | - Test lower concentrations of NPN to determine the solubility limit.- Use high-purity diesel and NPN. Ensure all glassware and equipment are clean and dry.- Warm the blend gently and observe if the cloudiness disappears. Consider using a co-solvent if the application allows. |
| EP-01 | Increased NOx Emissions | - The addition of a nitrate-based cetane improver can sometimes lead to an increase in NOx emissions.[2][3] | - Optimize the NPN dosage; higher concentrations do not always equate to better overall performance.- Adjust engine parameters such as injection timing.[4]- Analyze the trade-off between cetane number improvement and NOx emissions for your specific application. |
| EP-02 | Engine Knocking or Rough Operation | - Incomplete or non-uniform combustion.- Cetane number is still too low for the specific engine's requirements. | - Ensure the NPN is fully dissolved and uniformly mixed in the diesel fuel.- Incrementally increase the NPN dosage and observe the effect on engine operation.- Verify the accuracy of your cetane number measurements. |
| SA-01 | Safety Concerns During Handling | - this compound is a flammable, reactive, and toxic chemical.[1][5] | - Always handle this compound in a well-ventilated area or under a fume hood.[5][6]- Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves and safety goggles.[1][6]- Use non-sparking tools and ensure all equipment is properly grounded to prevent static discharge.[6][7]- Keep away from heat, sparks, open flames, and combustible materials.[1][5] |
Frequently Asked Questions (FAQs)
General Knowledge
Q1: What is this compound and how does it improve the cetane number? A1: this compound (NPN) is an organic nitrate compound with the chemical formula C₃H₇NO₃.[7] It functions as a cetane improver by decomposing at the high temperatures and pressures present in a diesel engine's combustion chamber before the main fuel ignition. This decomposition releases free radicals that initiate the combustion of the diesel fuel earlier, thus shortening the ignition delay period.[8] A shorter ignition delay corresponds to a higher cetane number.[9] The initial step in this process is the cleavage of the O-NO2 bond, which forms an alkoxy radical and NO₂.[10][11]
Q2: What is the typical dosage of this compound in diesel fuel? A2: The typical dosage of alkyl nitrate cetane improvers can range from approximately 50 to 4000 ppm, depending on the base fuel's properties and the desired cetane number lift.[12] The effectiveness of the additive is concentration-dependent, and the optimal dosage should be determined experimentally for each specific diesel fuel.
Q3: Are there any stability concerns when blending this compound with diesel? A3: Yes, stability can be a concern. This compound should be stored in a cool, fireproof, and well-ventilated area, separated from combustible substances and reducing agents.[5] When blended with diesel, issues like poor solubility or degradation over time can occur, especially if the fuel is exposed to high temperatures or UV light. It is recommended to prepare blends fresh for experiments and to assess the stability of stored blends.[13][14]
Experimental & Performance
Q4: What are the expected effects of this compound on diesel engine performance and emissions? A4:
-
Performance: The primary benefit is smoother engine operation and reduced engine knock due to improved combustion.[15] It can also lead to easier cold starts.[9] Some studies show a slight increase in brake thermal efficiency and a decrease in brake-specific fuel consumption.[2][16]
-
Emissions: The effects on emissions can be complex. Typically, improved combustion leads to a reduction in hydrocarbon (HC), carbon monoxide (CO), and smoke emissions.[2][17] However, as an oxygenated, nitrogen-containing compound, NPN can sometimes lead to an increase in nitrogen oxide (NOx) emissions.[2][3]
Q5: How is the cetane number of a diesel blend experimentally determined? A5: The standard method for determining the cetane number is ASTM D613.[18] This test uses a standardized single-cylinder Cooperative Fuel Research (CFR) engine with a variable compression ratio.[19][20] The ignition delay of the sample fuel is compared to that of reference fuel blends with known cetane numbers. The compression ratio is adjusted until the sample fuel has a specific ignition delay (13 crank angle degrees), and its cetane number is determined by interpolating between the results of the bracketing reference fuels.[19][21]
Q6: What safety precautions are essential when working with this compound? A6: this compound is a hazardous substance and requires strict safety protocols.
-
Fire and Explosion Hazard: It is highly flammable, and its vapors can form explosive mixtures with air.[5] It may decompose explosively upon shock, friction, or heating.[5] Keep it away from all ignition sources and use explosion-proof electrical equipment.[1][6]
-
Health Hazard: Inhalation can interfere with the blood's ability to carry oxygen, leading to methemoglobinemia, with symptoms like headache, dizziness, and blue skin.[1][5] Direct contact can irritate the skin and eyes.[1]
-
Handling: Always work in a well-ventilated area, wear appropriate PPE (gloves, goggles), and have emergency eyewash and shower facilities available.[1][6] Store in tightly closed containers in a cool, designated fireproof area.[5]
Quantitative Data Summary
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₃H₇NO₃ | [7] |
| Molecular Weight | 105.1 g/mol | [7] |
| Appearance | Colorless to pale-yellow liquid | [1][5] |
| Boiling Point | 110.5 °C (231 °F) at 760 mmHg | [7][22] |
| Specific Gravity | 1.06 at 15 °C | [7][23] |
| Flash Point | 20 °C (68 °F) | [5][7] |
| Autoignition Temp. | 175 °C (347 °F) | [7] |
| Explosive Limits | 2% - 100% in air | [7] |
| Water Solubility | Slight | [7] |
Table 2: Illustrative Impact of Alkyl Nitrate Additives on Diesel Properties and Emissions (Note: These are representative values from studies on various alkyl nitrates, including 2-EHN, which is chemically similar to NPN. The exact impact of NPN will vary.)
| Parameter | Observation | Source(s) |
| Cetane Number | Addition of 1 vol% EHN increased the cetane number of a diesel-biodiesel-pentanol blend by 6%. | [24] |
| Brake Thermal Efficiency (BTE) | BTE increased by 3.54% to 7.1% with the addition of 1.5% and 2.5% 2-EHN to a diesel-2-methylfuran blend. | [2] |
| Brake Specific Fuel Consumption (BSFC) | BSFC decreased with the addition of EHN to diesel-biodiesel blends. | [16] |
| NOx Emissions | Can decrease with additive.[16][25] Can also increase.[2] The effect is highly dependent on engine conditions and base fuel. | [2][16][25] |
| CO Emissions | Addition of 1.5% and 2.5% 2-EHN to a blend reduced CO by 12.11% and 33.98%, respectively. | [2] |
| HC Emissions | Addition of 2.5% 2-EHN to a blend reduced HC emissions by up to 21.59%. | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound-Diesel Blends
-
Safety First: Don all required PPE (safety goggles, chemical-resistant gloves) and work in a well-ventilated chemical fume hood. Ensure a fire extinguisher and spill kit are accessible.
-
Materials: Obtain base diesel fuel of a known specification, high-purity this compound, and calibrated volumetric flasks or graduated cylinders.
-
Calculation: Determine the required volume of this compound based on the desired final concentration (e.g., in ppm or % by volume) in a specific volume of diesel fuel.
-
Blending: a. Measure the required volume of base diesel fuel and add it to an appropriate container (e.g., a glass beaker or bottle). b. Using a calibrated pipette or syringe, accurately measure the calculated volume of this compound. c. Add the this compound to the diesel fuel. d. Seal the container and mix thoroughly using a magnetic stirrer for at least 15-20 minutes to ensure a homogenous blend.
-
Storage: Store the blend in a tightly sealed, labeled container in a cool, dark place away from ignition sources. It is best practice to use freshly prepared blends for analysis.
Protocol 2: Cetane Number Determination (ASTM D613 Method Summary)
-
Engine Setup: Use a standard Cooperative Fuel Research (CFR) engine designed for cetane number testing. Calibrate the engine and all associated sensors according to the ASTM D613 standard.[18]
-
Reference Fuels: Select two primary reference fuels (blends of n-hexadecane and heptamethylnonane) with cetane numbers that are known to bracket the expected cetane number of the test sample.[18][19]
-
Sample Introduction: Introduce the this compound-diesel blend into the engine's fuel system.
-
Engine Operation: Operate the engine at the specified standard conditions (e.g., speed, injection timing).
-
Compression Adjustment: Adjust the engine's compression ratio using the calibrated handwheel until the ignition delay for the test sample is exactly 13 crank angle degrees.[21] Record the handwheel reading.
-
Bracketing: Run the two reference fuels in the engine, adjusting the compression ratio for each until they also produce a 13-degree ignition delay. Record the handwheel readings for each reference fuel.
-
Calculation: Determine the cetane number of the test sample by linear interpolation between the handwheel readings and the known cetane numbers of the two bracketing reference fuels.[19]
-
Safety: The CFR engine operates at high temperatures, and diesel fuel is flammable. Ensure the testing area is well-ventilated and adhere to all laboratory safety procedures.[18]
Visualizations
References
- 1. nj.gov [nj.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ICSC 1513 - this compound [inchem.org]
- 6. echemi.com [echemi.com]
- 7. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. researchgate.net [researchgate.net]
- 9. oils.com [oils.com]
- 10. caprysses.fr [caprysses.fr]
- 11. researchgate.net [researchgate.net]
- 12. US20100325944A1 - Additives for Cetane Improvement in Middle Distillate Fuels - Google Patents [patents.google.com]
- 13. docs.nrel.gov [docs.nrel.gov]
- 14. docs.nrel.gov [docs.nrel.gov]
- 15. electenergyng.com [electenergyng.com]
- 16. rericjournal.ait.ac.th [rericjournal.ait.ac.th]
- 17. scispace.com [scispace.com]
- 18. matestlabs.com [matestlabs.com]
- 19. docs.nrel.gov [docs.nrel.gov]
- 20. Fuel Property Testing: Ignition Quality [dieselnet.com]
- 21. digital.library.unt.edu [digital.library.unt.edu]
- 22. scribd.com [scribd.com]
- 23. prepchem.com [prepchem.com]
- 24. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 25. scispace.com [scispace.com]
Validation & Comparative
Analytical methods for the quantification of N-Propyl nitrate
An In-depth Comparison of Analytical Methods for the Quantification of N-Propyl Nitrate
For researchers, scientists, and professionals in drug development, the accurate quantification of this compound is crucial for ensuring product quality, stability, and safety. This guide provides a comprehensive comparison of various analytical methods for the quantification of this compound, supported by experimental data and detailed protocols.
Comparison of Analytical Techniques
Several analytical techniques can be employed for the quantification of this compound. The choice of method often depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The primary methods discussed in this guide are High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography (GC) with Flame Ionization Detection (FID), and UV-Vis Spectrophotometry.
While specific validated performance data for this compound is not extensively available in publicly accessible literature, the following table summarizes typical performance characteristics for each technique based on the analysis of related organic nitrates and nitrites.
| Parameter | HPLC-UV | GC-FID | UV-Vis Spectrophotometry |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation based on volatility, detection by flame ionization. | Measurement of light absorbance after a color-forming reaction. |
| Limit of Detection (LOD) | Low µg/mL to ng/mL range | Low µg/mL to ng/mL range | ~0.01 - 0.1 µg/mL (as nitrate) |
| Limit of Quantification (LOQ) | Low µg/mL range | Low µg/mL range | ~0.05 - 0.5 µg/mL (as nitrate) |
| Linearity | Typically wide linear range (e.g., 0.1 - 100 µg/mL) | Wide linear range | Narrower linear range |
| Precision (%RSD) | < 2% | < 5% | < 5% |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 90 - 110% |
| Sample Throughput | Moderate to High | Moderate to High | High |
| Specificity | High (with appropriate column and mobile phase) | High (with appropriate column and temperature programming) | Moderate (prone to interferences) |
| Instrumentation Cost | High | High | Low |
| Typical Application | Purity testing, stability studies, formulation analysis. | Residual solvent analysis, analysis of volatile impurities. | In-process control, preliminary screening. |
Experimental Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a powerful technique for the separation and quantification of non-volatile and thermally labile compounds like this compound.
Principle: The sample is dissolved in a suitable solvent and injected into the HPLC system. It is then carried by a mobile phase through a column packed with a stationary phase. The separation is achieved based on the differential partitioning of the analyte between the mobile and stationary phases. A UV detector is used to measure the absorbance of the analyte as it elutes from the column.
Instrumentation:
-
HPLC system with a gradient or isocratic pump
-
Autosampler
-
Column oven
-
UV-Vis or Photodiode Array (PDA) detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (for mobile phase modification)
-
This compound reference standard
Standard Preparation: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL. Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from approximately 0.1 µg/mL to 100 µg/mL.
Sample Preparation: Accurately weigh a portion of the sample and dissolve it in the mobile phase or a suitable solvent to achieve a theoretical concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.
Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and water is a common starting point. For example, a gradient elution starting from 50:50 (v/v) Acetonitrile:Water can be optimized. For mass spectrometry compatibility, formic acid can be used instead of phosphoric acid[1].
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Based on the UV spectrum of this compound, typically around 210-220 nm.
-
Injection Volume: 10-20 µL
Data Analysis: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Gas Chromatography with Flame Ionization Detection (GC-FID)
GC is well-suited for the analysis of volatile compounds like this compound.
Principle: The sample is injected into a heated inlet where it is vaporized and swept by a carrier gas onto a chromatographic column. The separation occurs based on the compound's boiling point and its interaction with the stationary phase. The eluted compounds are detected by a Flame Ionization Detector (FID), which generates a current proportional to the amount of organic analyte.
Instrumentation:
-
Gas chromatograph with a split/splitless injector
-
Flame Ionization Detector (FID)
-
Capillary column (e.g., DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Autosampler
Reagents:
-
This compound reference standard
-
Suitable solvent (e.g., Dichloromethane, Methanol)
-
Carrier gas (Helium or Nitrogen)
-
Hydrogen and Air for FID
Standard Preparation: Prepare a stock solution of this compound in a suitable volatile solvent. Prepare a series of calibration standards by serial dilution.
Sample Preparation: Dissolve the sample in a suitable solvent to a known concentration. If the sample is a solid, an extraction step may be necessary.
Chromatographic Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure separation from other volatile components.
-
Carrier Gas Flow Rate: 1-2 mL/min
-
Injection Mode: Split or splitless, depending on the required sensitivity.
Data Analysis: Generate a calibration curve by plotting the peak area of the this compound standard against its concentration. Calculate the concentration in the sample from its peak area using the calibration curve.
UV-Vis Spectrophotometry
This method is simpler and more accessible than chromatographic techniques but is less specific. It is often used for preliminary analysis or in-process controls where the sample matrix is well-defined.
Principle: This method is typically indirect and involves the reduction of the nitrate group in this compound to nitrite. The resulting nitrite is then reacted with a chromogenic reagent (e.g., Griess reagent) to form a colored azo dye. The absorbance of this colored solution is measured using a UV-Vis spectrophotometer at a specific wavelength, and the concentration is determined from a calibration curve.
Instrumentation:
-
UV-Vis Spectrophotometer
-
Cuvettes
Reagents:
-
This compound reference standard
-
Reducing agent (e.g., Cadmium column, Zinc dust)
-
Griess Reagent (Sulfanilamide and N-(1-Naphthyl)ethylenediamine dihydrochloride in an acidic solution)
-
Hydrochloric acid
Standard Preparation: Prepare a series of this compound standards in water or a suitable buffer.
Sample Preparation: Dissolve the sample in water or buffer. If the sample contains particulate matter, it should be filtered.
Procedure:
-
Pass a known volume of the standard or sample solution through a reduction column (e.g., copper-cadmium) to reduce nitrate to nitrite.
-
To the reduced solution, add the Griess reagent and allow time for the color to develop.
-
Measure the absorbance of the solution at the wavelength of maximum absorbance for the azo dye (typically around 540 nm).
-
Prepare a blank by following the same procedure without the analyte.
Data Analysis: Create a calibration curve by plotting the absorbance of the standards versus their concentrations. Determine the concentration of this compound in the sample from its absorbance value.
Visualizations
Caption: General workflow for the quantification of this compound.
References
Comparative Analysis of Analytical Techniques for N-Propyl Nitrate Determination
A comprehensive guide for researchers, scientists, and drug development professionals on the gas chromatography-mass spectrometry (GC-MS) analysis of N-Propyl nitrate and its comparison with alternative analytical methodologies.
This guide provides a detailed comparison of Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Ion Chromatography (IC) for the qualitative and quantitative analysis of this compound. The information presented is curated from scientific literature and aims to assist researchers in selecting the most suitable analytical technique for their specific needs, considering factors such as sensitivity, selectivity, and sample matrix.
Introduction to this compound Analysis
This compound (NPN) is a chemical compound of interest in various fields, including its use as a propellant and in organic synthesis. Accurate and reliable quantification of NPN is crucial for quality control, stability studies, and safety assessments. Several analytical techniques can be employed for this purpose, each with its own set of advantages and limitations. This guide focuses on GC-MS as the primary method and provides a comparative overview of HPLC and IC as viable alternatives.
Methodology Comparison
The selection of an analytical method for this compound is dependent on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the availability of instrumentation.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. It offers high sensitivity and selectivity, especially when using headspace injection for volatile analytes, which minimizes matrix effects. The mass spectrometer provides definitive identification based on the mass spectrum of the analyte.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique suitable for a wide range of compounds. For this compound, a reverse-phase HPLC method can be employed.[1] HPLC is particularly useful for less volatile compounds or when derivatization is not desirable. Detection is typically performed using a UV detector.
-
Ion Chromatography (IC): While less common for the direct analysis of alkyl nitrates, IC is a powerful technique for the determination of nitrate and nitrite ions, which can be relevant in the context of this compound degradation studies. It offers excellent separation of inorganic anions and can be used to monitor the stability of this compound by measuring the release of nitrate.
Quantitative Performance Data
The following table summarizes the typical performance characteristics of GC-MS, HPLC, and IC for the analysis of nitrates and nitrites. It is important to note that the values for this compound may vary depending on the specific instrumentation, method parameters, and sample matrix. The data presented for HPLC and IC are based on the analysis of nitrate and nitrite ions, which are indicative of the performance for related compounds.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Ion Chromatography (IC) |
| Limit of Detection (LOD) | Estimated to be in the low ng/mL range (specific data for NPN not available) | 0.03 µg/mL (for nitrate)[2] | 30 µg/L (for nitrite), 50 µg/L (for nitrate)[3] |
| Limit of Quantification (LOQ) | Estimated to be in the mid-to-high ng/mL range (specific data for NPN not available) | 0.098 µg/mL (for nitrate)[2] | Not explicitly stated, but typically 3-5 times the LOD |
| Linearity (Range) | Typically wide, dependent on detector | 0.39 to 50 µg/mL (for nitrate)[2] | >0.999 (correlation coefficient)[3] |
| Precision (%RSD) | Generally <15% | <3%[2] | Not explicitly stated, but generally excellent |
| Accuracy (% Recovery) | Typically 80-120% | 99.29 - 102.54% (for nitrate)[2] | >90%[3] |
Note: The quantitative data for HPLC and IC are for nitrate/nitrite ions and are provided as a reference for the expected performance of these techniques for similar analytes.
Experimental Protocols
Detailed experimental protocols are crucial for obtaining reliable and reproducible results. Below are representative protocols for the analysis of this compound using GC-MS, and for related nitrate/nitrite analysis using HPLC and IC.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for this compound
This protocol is a synthesized method based on common practices for the analysis of volatile organic nitrates.
-
Sample Preparation: For liquid samples, a direct injection of a diluted solution in a suitable solvent (e.g., methanol or dichloromethane) can be performed. For solid samples or complex matrices, headspace sampling is recommended to isolate the volatile this compound.
-
Headspace Parameters:
-
Sample amount: ~1 g in a 20 mL headspace vial.
-
Incubation Temperature: 80°C
-
Incubation Time: 20 minutes
-
Syringe Temperature: 90°C
-
Injection Volume: 1 mL
-
-
-
GC-MS Parameters:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250°C (Splitless mode).
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: 10°C/min to 200°C.
-
Hold: 5 minutes at 200°C.
-
-
Mass Spectrometer: Agilent 5977A or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Range: m/z 30-200.
-
Key Mass Ions for this compound: The mass spectrum of this compound shows characteristic fragment ions. Key ions to monitor include m/z 46 (NO2+), m/z 43 (C3H7+), and m/z 41 (C3H5+). The protonated molecule may be observed at m/z 106.
-
High-Performance Liquid Chromatography (HPLC) Protocol for this compound Separation
This protocol is based on a published method for the separation of this compound.[1]
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: Newcrom R1 reverse-phase column.
-
Mobile Phase: A mixture of acetonitrile (MeCN), water, and an acid modifier (e.g., phosphoric acid or formic acid for MS compatibility). The exact composition should be optimized for best separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detector at a wavelength suitable for nitrate esters (e.g., 210 nm).
-
Injection Volume: 10-20 µL.
Ion Chromatography (IC) Protocol for Nitrate/Nitrite Analysis
This protocol is a general method for the analysis of nitrate and nitrite, which can be used for stability studies of this compound.
-
Instrumentation: Ion chromatograph with a conductivity detector.
-
Column: Anion-exchange column suitable for the separation of inorganic anions.
-
Eluent: A buffered aqueous solution, for example, a carbonate/bicarbonate buffer.
-
Flow Rate: Typically 1.0 - 1.5 mL/min.
-
Detection: Suppressed conductivity detection.
-
Sample Preparation: Aqueous samples may be injected directly after filtration. Samples containing this compound would require a degradation step (e.g., hydrolysis) to convert the nitrate ester to inorganic nitrate prior to analysis.
Visualizing the Analytical Workflow
The following diagrams illustrate the experimental workflows for the GC-MS analysis of this compound.
Caption: Experimental workflow for GC-MS analysis of this compound.
Caption: Logical relationship for selecting an analytical method.
References
Comparative Study of N-Propyl Nitrate and Ethyl Nitrate as Cetane Improvers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of N-Propyl nitrate and Ethyl nitrate as cetane improvers for diesel fuels. While direct, extensive comparative experimental data for these specific compounds is limited in publicly available literature, this document synthesizes the available information and draws comparisons with the well-studied cetane improver, 2-ethylhexyl nitrate (2-EHN), to provide a comprehensive overview for research and development professionals.
Introduction to Cetane Improvers
Cetane number is a critical parameter for diesel fuel, indicating its ignition quality. A higher cetane number corresponds to a shorter ignition delay, leading to smoother combustion, reduced engine noise, improved cold-start capability, and lower emissions of hydrocarbons (HC), carbon monoxide (CO), and particulate matter (PM).[1] Cetane improvers are chemical additives used to increase the cetane number of diesel fuel.[1] Alkyl nitrates are a prominent class of cetane improvers, with 2-ethylhexyl nitrate (2-EHN) being the most commonly used in the industry.[1][2]
The mechanism of action for alkyl nitrate cetane improvers involves their thermal decomposition at temperatures lower than the fuel itself. This decomposition generates highly reactive free radicals that initiate and accelerate the combustion reactions of the diesel fuel, effectively shortening the ignition delay period.[3]
Data Presentation: Performance Comparison
Due to the scarcity of direct comparative studies on this compound and Ethyl nitrate, this section presents available data for related alkyl nitrates and provides a qualitative comparison.
Table 1: Cetane Number Improvement
| Cetane Improver | Base Fuel | Concentration | Cetane Number of Base Fuel | Cetane Number of Blended Fuel | Cetane Number Increase (ΔCN) | Reference |
| i-Propyl Nitrate | Diesel Fuel 1 | Not Specified | 40 | - | - | [4] |
| i-Propyl Nitrate | Diesel Fuel 2 | Not Specified | 45 | - | - | [4] |
| i-Propyl Nitrate | Diesel Fuel 3 | Not Specified | 53 | - | - | [4] |
| 2-Ethylhexyl Nitrate (2-EHN) | Diesel/Ethanol Blend (E10) | 2% | - | Increased by 5.45% | - | [1] |
| 2-Ethylhexyl Nitrate (2-EHN) | Methanol/Biodiesel Blend (B90M10) | 0.3% | 45.5 | 63.5 | 18 | [4] |
Table 2: Engine Performance and Emissions Overview (Qualitative)
| Performance Metric | This compound | Ethyl Nitrate | 2-Ethylhexyl Nitrate (2-EHN) |
| Brake Thermal Efficiency (BTE) | Expected to Increase | Expected to Increase | Generally Increases[2][5] |
| Brake Specific Fuel Consumption (BSFC) | Expected to Decrease | Expected to Decrease | Generally Decreases[2][5] |
| NOx Emissions | Potential to Increase | Potential to Increase | Variable; can increase or decrease depending on engine conditions and fuel blend[5][6] |
| CO Emissions | Expected to Decrease | Expected to Decrease | Generally Decreases[2][6] |
| HC Emissions | Expected to Decrease | Expected to Decrease | Generally Decreases[2] |
| Smoke/Particulate Matter | Expected to Decrease | Expected to Decrease | Generally Decreases[5] |
This qualitative comparison is based on the general behavior of alkyl nitrate cetane improvers. The actual performance of this compound and Ethyl nitrate would require direct experimental testing.
Experimental Protocols
3.1. Cetane Number Determination (ASTM D613)
The standard test method for determining the cetane number of diesel fuel is ASTM D613.[7][8] This method utilizes a standardized single-cylinder Cooperative Fuel Research (CFR) engine.
Methodology:
-
The CFR engine is operated under standardized conditions.
-
The test fuel is injected into the combustion chamber, and the ignition delay is measured.
-
The ignition delay of the test fuel is compared to that of reference fuels with known cetane numbers (blends of n-cetane and heptamethylnonane).[9]
-
The compression ratio of the engine is adjusted to achieve the same ignition delay for the test fuel and the reference fuels.
-
The cetane number is interpolated from the engine's compression ratio readings for the test fuel and the bracketing reference fuels.[9]
3.2. Engine Performance and Emissions Testing
Standard stationary diesel engine test beds are used to evaluate the effects of fuel additives on performance and emissions.
Methodology:
-
A multi-cylinder, direct-injection diesel engine is coupled to a dynamometer to control engine speed and load.[2][10]
-
The engine is instrumented to measure parameters such as fuel consumption, in-cylinder pressure, and exhaust gas temperature.
-
Exhaust gas emissions (NOx, CO, HC, smoke opacity) are measured using a gas analyzer and an opacimeter.[11][12]
-
The engine is operated at various steady-state conditions (e.g., different loads and speeds) with the base fuel and the fuel blended with the cetane improver.
-
Performance parameters like Brake Thermal Efficiency (BTE) and Brake Specific Fuel Consumption (BSFC) are calculated from the measured data.[11]
Signaling Pathways and Experimental Workflows
Chemical Mechanism of Cetane Improvement by Alkyl Nitrates
The primary mechanism by which alkyl nitrates improve cetane number is through their thermal decomposition, which initiates a radical chain reaction that accelerates fuel oxidation.
Caption: Mechanism of cetane improvement by alkyl nitrates.
Experimental Workflow for Evaluating Cetane Improvers
The evaluation of a novel cetane improver involves a systematic experimental process, from fuel blending to data analysis.
Caption: Experimental workflow for cetane improver evaluation.
Conclusion
This compound and Ethyl nitrate are expected to function as effective cetane improvers, similar to other alkyl nitrates. Their chemical structure suggests they will undergo thermal decomposition to produce radicals that initiate and accelerate diesel combustion. However, a comprehensive, direct comparative study with detailed experimental data on their impact on engine performance and emissions is necessary to fully ascertain their potential relative to each other and to commercially available additives like 2-EHN. Future research should focus on conducting standardized engine tests with these compounds to generate the quantitative data needed for a definitive comparison.
References
- 1. stumejournals.com [stumejournals.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. rericjournal.ait.ac.th [rericjournal.ait.ac.th]
- 6. scispace.com [scispace.com]
- 7. ASTM D613 - eralytics [eralytics.com]
- 8. store.astm.org [store.astm.org]
- 9. docs.nrel.gov [docs.nrel.gov]
- 10. researchgate.net [researchgate.net]
- 11. Evaluating the Performance and Emission Characteristics of Diesel Engines Using Biodiesel Blends with Hydrocarbon Additives | IIETA [iieta.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Guide to Spectroscopic Purity Validation of Synthesized N-Propyl Nitrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of spectroscopic methods for validating the purity of synthesized N-Propyl nitrate. We present experimental data and detailed protocols for Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Raman Spectroscopy to facilitate the accurate assessment of this compound purity and the identification of potential process-related impurities. This guide also offers a comparative look at other short-chain alkyl nitrates, namely ethyl nitrate and n-butyl nitrate, to provide a broader context for spectroscopic analysis within this class of compounds.
Spectroscopic Data Summary
The following tables summarize the characteristic spectroscopic features of this compound and related compounds. These values are essential for the identification of the target molecule and potential impurities.
Table 1: Infrared (IR) Spectroscopy Data
| Compound | Key Vibrational Frequencies (cm⁻¹) | Functional Group Assignment |
| This compound | ~2970, ~2880 | C-H stretch |
| ~1630 | NO₂ asymmetric stretch | |
| ~1275 | NO₂ symmetric stretch | |
| ~860 | O-N stretch | |
| Ethyl Nitrate | ~2990, ~2910 | C-H stretch |
| ~1635 | NO₂ asymmetric stretch | |
| ~1275 | NO₂ symmetric stretch | |
| ~855 | O-N stretch | |
| n-Butyl Nitrate | ~2960, ~2875 | C-H stretch |
| ~1628 | NO₂ asymmetric stretch | |
| ~1275 | NO₂ symmetric stretch | |
| ~860 | O-N stretch | |
| n-Propanol (impurity) | ~3350 (broad) | O-H stretch |
| ~2960, ~2870 | C-H stretch | |
| ~1050 | C-O stretch | |
| Nitric Acid (impurity) | ~3550 (broad) | O-H stretch |
| ~1710 | N=O stretch | |
| ~1300 | N-O stretch |
Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (in CDCl₃)
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| This compound | ~4.5 | Triplet | -O-CH₂- |
| ~1.8 | Sextet | -CH₂- | |
| ~1.0 | Triplet | -CH₃ | |
| Ethyl Nitrate | ~4.6 | Quartet | -O-CH₂- |
| ~1.5 | Triplet | -CH₃ | |
| n-Butyl Nitrate | ~4.5 | Triplet | -O-CH₂- |
| ~1.7 | Quintet | -CH₂- | |
| ~1.4 | Sextet | -CH₂- | |
| ~0.9 | Triplet | -CH₃ | |
| n-Propanol (impurity) | ~3.6 | Triplet | -CH₂-OH |
| ~2.6 (broad) | Singlet | -OH | |
| ~1.6 | Sextet | -CH₂- | |
| ~0.9 | Triplet | -CH₃ |
Table 3: Raman Spectroscopy Data
| Compound | Key Raman Shifts (cm⁻¹) | Functional Group Assignment |
| n-Propanol (impurity) | ~2930, ~2875 | C-H stretch |
| ~1455 | C-H bend | |
| ~885 | C-C stretch | |
| Nitric Acid (impurity) | ~1305 | NO₂ symmetric stretch |
| ~1047 | NO₃⁻ symmetric stretch (in solution) | |
| ~958 | N-OH stretch |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Infrared (IR) Spectroscopy Protocol
Objective: To obtain the infrared spectrum of liquid this compound for comparison with a reference spectrum and to identify characteristic functional groups and potential impurities.
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector. An Attenuated Total Reflectance (ATR) accessory is recommended for liquid samples.
Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with a volatile solvent (e.g., isopropanol or acetone) and allowing it to dry completely.
-
Acquire a background spectrum of the clean, empty ATR crystal.
-
Place a single drop of the synthesized this compound sample directly onto the center of the ATR crystal, ensuring the crystal surface is fully covered.
Data Acquisition:
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32 scans are typically sufficient to obtain a good signal-to-noise ratio.
-
Data Format: Transmittance or Absorbance.
Data Analysis:
-
The acquired spectrum should be baseline corrected.
-
Compare the sample spectrum with a known reference spectrum of pure this compound.
-
Identify the characteristic peaks for the nitrate ester functional group (NO₂ asymmetric and symmetric stretches, O-N stretch) and the propyl group (C-H stretches).
-
Examine the spectrum for the presence of impurity peaks, such as the broad O-H stretch around 3350 cm⁻¹ (from n-propanol) or characteristic peaks of nitric acid.[1][2][3]
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
Objective: To obtain a high-resolution proton NMR spectrum of the synthesized this compound to confirm its structure and determine its purity by identifying and quantifying any proton-containing impurities.
Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) with a standard 5 mm probe.
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the synthesized this compound into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) to the NMR tube.
-
Add a small amount of an internal standard with a known chemical shift that does not overlap with the analyte signals (e.g., tetramethylsilane, TMS, at 0 ppm).
-
Cap the NMR tube and gently agitate it to ensure the sample is fully dissolved and the solution is homogeneous.
Data Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).
-
Number of Scans: 8-16 scans.
-
Relaxation Delay (d1): 1-5 seconds to ensure full relaxation of the protons.
-
Acquisition Time (aq): 2-4 seconds.
-
Spectral Width (sw): A range that covers all expected proton signals (e.g., 0-12 ppm).
Data Analysis:
-
Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
-
Calibrate the chemical shift scale by setting the TMS peak to 0 ppm.
-
Integrate the area under each signal. The integration values are proportional to the number of protons giving rise to each signal.
-
Compare the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and integration ratios of the sample spectrum to the expected values for pure this compound.
-
Identify signals corresponding to impurities, such as n-propanol. The purity can be estimated by comparing the integral of a known impurity peak to a known analyte peak.[4]
Raman Spectroscopy Protocol
Objective: To obtain a Raman spectrum of the synthesized this compound, which provides complementary vibrational information to IR spectroscopy, particularly for non-polar bonds.
Instrumentation: A Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm), a sample holder, and a charge-coupled device (CCD) detector.
Sample Preparation:
-
Place a small volume of the liquid this compound sample into a glass vial or NMR tube.
-
Position the vial in the sample holder of the spectrometer.
Data Acquisition:
-
Laser Power: Use the lowest laser power necessary to obtain a good signal to avoid sample heating or decomposition.
-
Exposure Time and Accumulations: Adjust the exposure time and number of accumulations to achieve an adequate signal-to-noise ratio (e.g., 10-second exposure, 5 accumulations).
-
Spectral Range: Typically 200 - 3500 cm⁻¹.
Data Analysis:
-
The acquired spectrum should be baseline corrected, and any cosmic rays should be removed.
-
Identify the characteristic Raman shifts for the functional groups present in this compound.
-
Screen for the presence of impurities by looking for their characteristic Raman peaks. For example, the strong C-C stretch of n-propanol around 885 cm⁻¹ or the symmetric stretch of the nitrate ion (from nitric acid) around 1047 cm⁻¹.[5][6]
Visualizations
Experimental Workflow for Purity Validation
The following diagram illustrates the logical workflow for validating the purity of synthesized this compound using the described spectroscopic methods.
Caption: Workflow for this compound purity validation.
Logical Relationship of Spectroscopic Techniques
This diagram shows the relationship between the spectroscopic techniques and the information they provide for purity validation.
Caption: Relationship of spectroscopic techniques in purity analysis.
References
- 1. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 2. 1-Propanol [webbook.nist.gov]
- 3. infrared spectrum of propan-1-ol prominent wavenumbers cm-1 detecting alcohol functional group present finger print for identification of 1-propanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. 1-Propanol(71-23-8) 1H NMR [m.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
A Comparative Guide to N-Propyl Nitrate and 2-Ethylhexyl Nitrate (2-EHN) as Diesel Fuel Additives
For Researchers, Scientists, and Drug Development Professionals: An Objective Performance Analysis
The quest for enhanced diesel engine performance and reduced emissions has led to the widespread use of cetane improvers. These additives are crucial for optimizing the combustion process in diesel engines. Among the various chemical compounds utilized, alkyl nitrates have proven to be particularly effective. This guide provides a detailed, objective comparison of two such additives: N-Propyl Nitrate and the more commercially prevalent 2-Ethylhexyl Nitrate (2-EHN). The following sections present a comprehensive analysis of their performance based on available experimental data, detailed experimental protocols, and visual representations of key processes.
Executive Summary
2-Ethylhexyl nitrate (2-EHN) is the most widely used cetane improver for diesel fuel, enhancing ignition quality, which leads to improved engine performance and reduced emissions.[1] While this compound is also known to improve cetane numbers, there is a significant disparity in the volume of publicly available experimental data on its performance in diesel engines compared to the extensive research on 2-EHN. This guide synthesizes the available data for both compounds, highlighting the performance characteristics of 2-EHN as a benchmark due to the wealth of research, and presents the limited, yet informative, data on this compound.
Data Presentation: A Comparative Analysis
The following tables summarize the key performance parameters of this compound and 2-EHN based on available experimental findings.
Table 1: Physical and Chemical Properties
| Property | This compound | 2-Ethylhexyl Nitrate (2-EHN) |
| Chemical Formula | C₃H₇NO₃ | C₈H₁₇NO₃ |
| Molecular Weight | 105.09 g/mol | 175.23 g/mol |
| Appearance | Colorless to straw-colored liquid | Clear, colorless to pale yellow liquid |
| Boiling Point | 110.5 °C | ~190 °C (decomposes) |
| Flash Point | 20 °C | > 60 °C |
| Density | ~1.05 g/cm³ | ~0.96 g/cm³ |
| Solubility in Water | Slightly soluble | Insoluble |
Table 2: Performance in Diesel Fuel
| Performance Metric | This compound | 2-Ethylhexyl Nitrate (2-EHN) |
| Cetane Number Improvement | Effective in increasing cetane number. Limited quantitative public data for direct comparison. | Significant and well-documented increase in cetane number. The response varies with base fuel properties and treat rate. |
| Engine Power | Limited data available. | Generally, little to no significant change in brake power.[2] |
| Brake Specific Fuel Consumption (BSFC) | Limited data available. | Mixed results reported. Some studies show a slight decrease, while others report a slight increase, often dependent on engine load and base fuel.[2][3] |
| Brake Thermal Efficiency (BTE) | Limited data available. | Some studies report a slight increase in BTE with the addition of 2-EHN, particularly at certain engine loads.[3] |
Table 3: Emissions Profile
| Emission | This compound | 2-Ethylhexyl Nitrate (2-EHN) |
| Nitrogen Oxides (NOx) | Expected to contribute to NOx formation due to its nitrogen content, but specific data on its net effect in modern diesel engines is limited. | The effect on NOx is complex and debated. Some studies report a decrease in NOx emissions, while others show an increase, particularly at higher loads and concentrations.[2][3][4] The reduction is often attributed to a shorter ignition delay, leading to lower peak combustion temperatures.[4] |
| Carbon Monoxide (CO) | Limited data available. | Generally observed to decrease CO emissions due to improved combustion efficiency.[3] |
| Hydrocarbons (HC) | Limited data available. | Generally observed to decrease unburned hydrocarbon emissions.[3] |
| Smoke/Soot (Particulate Matter) | Limited data available. | Often leads to a reduction in smoke and particulate matter emissions.[2] |
Experimental Protocols
The evaluation of cetane improvers relies on standardized and rigorous experimental procedures to ensure accurate and reproducible results.
Cetane Number Determination
The cetane number, a critical measure of a diesel fuel's ignition quality, is determined using the ASTM D613 standard test method .[5][6][7][8]
-
Apparatus: A standardized single-cylinder, four-stroke cycle, variable compression ratio, indirect injection diesel engine, commonly known as a Cooperative Fuel Research (CFR) engine, is used.[5][9]
-
Procedure:
-
The engine is operated under standardized conditions.
-
The test fuel is introduced into the engine.
-
The compression ratio of the engine is adjusted until the fuel exhibits a specific ignition delay (the time between fuel injection and the start of combustion).
-
This ignition delay is then compared to the ignition delays of reference fuel blends with known cetane numbers.
-
The cetane number of the test fuel is determined by interpolating between the results of the reference fuels.[9]
-
Engine Performance and Emissions Testing
Engine performance and exhaust emissions are evaluated using a stationary engine test bed coupled with a dynamometer and a suite of gas analyzers.
-
Apparatus:
-
A representative diesel engine is mounted on a test bed.
-
An engine dynamometer is used to control the engine's speed and load.
-
Fuel flow meters measure the rate of fuel consumption.
-
Exhaust gas analyzers are used to measure the concentrations of various pollutants. Common types include:
-
-
Procedure:
-
The engine is warmed up to a stable operating temperature.
-
The engine is operated at a series of predefined speed and load points (test modes) to simulate various driving conditions.[11]
-
At each mode, data on engine power, torque, fuel consumption, and exhaust gas concentrations are recorded.
-
Brake Specific Fuel Consumption (BSFC) and Brake Thermal Efficiency (BTE) are calculated from the collected data.
-
Emission rates (in grams per kilowatt-hour, g/kWh) are calculated from the exhaust gas concentrations and exhaust flow rate.[10]
-
Mandatory Visualization
The following diagrams illustrate the fundamental processes involved in the evaluation and action of cetane improvers.
Conclusion
2-Ethylhexyl nitrate is a well-established and extensively studied cetane improver that demonstrably enhances diesel fuel quality, leading to improvements in engine performance and a reduction in harmful emissions. The wealth of available data provides a clear understanding of its performance characteristics across various engine types and operating conditions.
In contrast, while this compound is recognized as a cetane-enhancing compound, there is a notable scarcity of publicly available, peer-reviewed experimental data detailing its performance in modern diesel engines. This data gap makes a direct and comprehensive comparison with 2-EHN challenging. Future research focusing on the performance and emission characteristics of this compound in diesel engines would be invaluable to the scientific community and the automotive industry, potentially offering a viable alternative to currently used cetane improvers. For researchers and developers in this field, the established performance of 2-EHN serves as a critical benchmark for the evaluation of new and alternative diesel fuel additives.
References
- 1. mdpi.com [mdpi.com]
- 2. scispace.com [scispace.com]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. matestlabs.com [matestlabs.com]
- 6. ASTM D613 - eralytics [eralytics.com]
- 7. ASTM D613 Standard Test Method for Cetane Number of Diesel Fuel Oil -- eLearning Course [store.astm.org]
- 8. webstore.ansi.org [webstore.ansi.org]
- 9. docs.nrel.gov [docs.nrel.gov]
- 10. sae.org [sae.org]
- 11. araiindia.com [araiindia.com]
A comparative analysis of the explosive power of different alkyl nitrates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the explosive power of various alkyl nitrates, supported by experimental data. The information is intended for professionals in research and development who require a concise and data-driven understanding of the energetic properties of these compounds.
Executive Summary
Alkyl nitrates are a class of organic compounds that have found applications as explosives, propellants, and in certain medical formulations. Their explosive power is primarily determined by their chemical composition, oxygen balance, and the energy released upon decomposition. This analysis focuses on a comparative assessment of key performance indicators for prominent alkyl nitrates, including Nitroglycerin, Ethylene Glycol Dinitrate (EGDN), Methyl Nitrate, and Propyl Nitrate. The data presented herein is collated from various scientific sources and provides a quantitative basis for comparison.
Data Presentation
The explosive properties of the selected alkyl nitrates are summarized in the table below. These values represent key metrics used to characterize the power and performance of explosive materials.
| Alkyl Nitrate | Chemical Formula | Density (g/cm³) | Velocity of Detonation (VoD) (m/s) | Heat of Explosion (kJ/kg) | Trauzl Lead Block Test (cm³/10g) | Brisance (Hess Test, mm) |
| Nitroglycerin (NG) | C₃H₅N₃O₉ | 1.59 | 7,700[1] | ~6,230 | 530[2] | 18.5[3] |
| Ethylene Glycol Dinitrate (EGDN) | C₂H₄N₂O₆ | 1.49 | 8,300[1] | 6,658[3] | 610[2] | 30.0[3] |
| Methyl Nitrate (MN) | CH₃NO₃ | 1.21 | 6,818[1] | 6,700[4] | 600[2] | Not Available |
| n-Propyl Nitrate (PN) | C₃H₇NO₃ | 1.06 | 5,400 (for Isopropyl Nitrate)[1] | Not Available | Not Available | Not Available |
Experimental Protocols
The data presented in this guide is derived from standardized experimental tests designed to quantify the performance of explosive materials. The primary methodologies are outlined below.
Velocity of Detonation (VoD)
The Velocity of Detonation is the speed at which the detonation wave propagates through the explosive. It is a critical measure of an explosive's performance and is often determined using the following methods:
-
Dautriche Method: This classic method involves initiating an explosive charge at two points with a known distance between them. A detonating cord of a known velocity is initiated at each point, and the point of collision of the two detonation waves in the cord is used to calculate the VoD of the test explosive.
-
Electronic Probes: This method utilizes a series of probes (such as ionization pins or fiber optic sensors) placed at precise intervals along the explosive column. As the detonation front passes each probe, a signal is generated, and the time intervals between signals are used to calculate the velocity.
-
High-Speed Photography: Ultra-high-speed cameras can be used to visually capture the detonation event. By analyzing the progression of the shockwave in the images against a time scale, the VoD can be determined.
Trauzl Lead Block Test
The Trauzl lead block test is a method used to measure the strength or "heaving power" of an explosive. The procedure is as follows:
-
A standardized lead block (typically 200 mm in diameter and 200 mm high) with a central cavity is used.
-
A 10-gram sample of the explosive, wrapped in foil, is placed into the cavity.
-
The remainder of the cavity is filled with sand.
-
The explosive is detonated.
-
The volume of the resulting enlarged cavity is measured by filling it with water and measuring the water's volume.
-
The initial volume of the cavity is subtracted from the final volume to give the Trauzl number in cm³. A larger number indicates a greater heaving power.[5][6][7]
Hess Test (Brisance)
Brisance refers to the shattering effect of an explosive. The Hess test is one method used to quantify this property. It involves detonating a sample of the explosive on top of a lead cylinder and measuring the resulting compression of the cylinder. A greater compression indicates higher brisance.[3]
Detonation Pathway
The explosive decomposition of alkyl nitrates is a rapid, exothermic reaction that produces a large volume of hot gases. The general pathway for the detonation of a simple alkyl nitrate can be conceptualized in the following stages:
Caption: Generalized detonation pathway of an alkyl nitrate.
This diagram illustrates the key stages of an alkyl nitrate detonation, starting from the initial shock-induced bond breaking, followed by a cascade of radical chain reactions, and culminating in the formation of stable, high-volume gaseous products that drive the explosion.
Experimental Workflow
The determination of the explosive properties of alkyl nitrates follows a systematic experimental workflow to ensure accurate and reproducible data.
Caption: Workflow for characterizing alkyl nitrate explosives.
This workflow outlines the process from the synthesis and purification of the alkyl nitrate to the various experimental tests conducted to determine its explosive properties, culminating in a comparative analysis of the collected data.
References
- 1. Alkyl nitrite - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Ethylene glycol dinitrate - Wikipedia [en.wikipedia.org]
- 4. aidic.it [aidic.it]
- 5. Trauzl lead block test - Wikipedia [en.wikipedia.org]
- 6. scitoys.com [scitoys.com]
- 7. mueller-instruments.de [mueller-instruments.de]
A Comparative Guide to the Kinetic Analysis of N-Propyl Nitrate Thermal Decomposition
This guide provides a detailed comparison of the thermal decomposition kinetics of n-propyl nitrate (NPN) with other short-chain alkyl nitrates. It is intended for researchers, scientists, and professionals in drug development and chemical safety who require a comprehensive understanding of the thermal stability and decomposition mechanisms of these compounds. The information presented is supported by experimental data from various kinetic studies.
The thermal decomposition of alkyl nitrates is a critical area of study due to their use as fuel additives and their role in atmospheric chemistry.[1] Understanding the kinetics of this process is essential for predicting their behavior under various temperature and pressure conditions. The primary decomposition pathway for acyclic nitrates involves the cleavage of the O–NO2 bond, which results in the formation of an alkoxy radical (RO) and nitrogen dioxide (NO2).[1]
Experimental Protocols
The kinetic data for the thermal decomposition of alkyl nitrates are typically obtained through specialized experimental setups that allow for precise control and measurement of reaction conditions and products.
Low-Pressure Flow Reactor with Mass Spectrometry:
A common method involves a low-pressure flow reactor coupled with a quadrupole mass spectrometer.[1] The experimental protocol for this technique is as follows:
-
Reactant Preparation: A mixture of the alkyl nitrate in a carrier gas, typically helium, is prepared. The concentrations are kept low to ensure first-order kinetics.
-
Flow Reactor: The gas mixture is introduced into a heated flow reactor. The reactor walls are often coated with a material like halocarbon wax to minimize wall reactions.
-
Temperature and Pressure Control: The reactor is maintained at a specific temperature (e.g., in the range of 473–659 K) and pressure (e.g., 0.95–12.8 Torr).[1]
-
Sampling: A portion of the gas from the reactor is continuously sampled through a pinhole into the high-vacuum chamber of a mass spectrometer.
-
Detection: The mass spectrometer is used to monitor the concentration of the parent alkyl nitrate and the decomposition products as a function of reaction time.
-
Kinetic Analysis: The rate constants are determined by analyzing the decay of the alkyl nitrate signal or the formation of a specific product over time.[2][3]
Thermogravimetric Analysis (TGA):
Thermogravimetric analysis is another technique used to study the thermal decomposition of materials.[4][5]
-
Sample Preparation: A small amount of the sample (e.g., around 5.0 mg) is placed in a crucible.[4]
-
Heating Program: The sample is heated at a controlled, linear heating rate (e.g., 3, 5, 7, and 10 K·min⁻¹) under a dynamic inert atmosphere, such as nitrogen.[4]
-
Mass Loss Measurement: The TGA instrument continuously measures the mass of the sample as a function of temperature.
-
Kinetic Analysis: The data of mass loss versus temperature is used to determine kinetic parameters like activation energy using various isoconversional methods (e.g., Kissinger, Ozawa, Friedman).[6]
Comparative Kinetic Data
The thermal decomposition of this compound and other alkyl nitrates generally follows first-order kinetics, primarily driven by the unimolecular cleavage of the O-NO2 bond. The stability and decomposition rates are influenced by the structure of the alkyl group. The following table summarizes the kinetic parameters for this compound and several other alkyl nitrates.
| Compound | Temperature Range (K) | Pressure Range (Torr) | High-Pressure Rate Constant (k∞) (s⁻¹) | O-NO2 Bond Dissociation Energy (kcal/mol) |
| This compound (PPN) | 473 - 659 | 0.95 - 12.8 | 7.34 × 10¹⁵ exp(-19676/T)[1][2] | 38.0 ± 1.2[1] |
| Isopropyl Nitrate (IPN) | 473 - 658 | 1 - 12.5 | 1.05 × 10¹⁶ exp(-19850/T)[3] | 38.2 ± 4.0[3] |
| n-Butyl Nitrate (BTN) | 473 - 659 | 0.95 - 12.8 | 7.49 × 10¹⁵ exp(-19602/T)[1][2] | 37.8 ± 1.0[1] |
| Ethyl Nitrate (ENT) | 464 - 673 | 1 - 12.5 | Not explicitly provided in the same format | 46.8 (Activation Energy)[2] |
| 1-Pentanol Nitrate | Not specified | Not specified | 9.31 × 10¹⁵ (Pre-exponential factor) | 168.70 kJ/mol (Activation Energy)[2] |
Note: The rate constants are presented in the Arrhenius format, k = A exp(-Ea/RT), where A is the pre-exponential factor and Ea is the activation energy. For the high-pressure rate constants, the temperature (T) is in Kelvin.
Visualizing the Process
To better understand the experimental and theoretical aspects of these kinetic analyses, the following diagrams illustrate the general workflow and the fundamental decomposition pathway.
Caption: Experimental workflow for kinetic analysis.
Caption: Initial step in alkyl nitrate thermal decomposition.
Discussion and Comparison
The data indicates that this compound, isopropyl nitrate, and n-butyl nitrate exhibit similar thermal stabilities, as reflected by their comparable O-NO2 bond dissociation energies, which are all around 38 kcal/mol.[1][3] The high-pressure limit rate constants for this compound and n-butyl nitrate are also very close, suggesting that the addition of one methylene group to the alkyl chain does not significantly alter the decomposition kinetics under these conditions.[1][2]
Isopropyl nitrate, a branched isomer of this compound, shows a slightly higher pre-exponential factor and activation energy in its high-pressure rate constant.[3] This could imply a different conformational flexibility in the transition state. However, the overall decomposition rates remain in a similar range.
The decomposition of all these short-chain alkyl nitrates is initiated by the same fundamental step: the fission of the O–NO2 bond.[1] The subsequent reactions of the resulting alkoxy radical, which can include decomposition or isomerization, determine the final product distribution.[1] For instance, the isopropoxy radical from isopropyl nitrate rapidly decomposes to form acetaldehyde and a methyl radical.[3]
In contrast, ethyl nitrate appears to have a higher activation energy for decomposition (46.8 kcal/mol), which suggests greater thermal stability compared to the propyl and butyl nitrates.[2] However, it's important to note that the kinetic parameters for ethyl nitrate were reported from a study where the reaction kinetics were found to be one-half order, which differs from the first-order kinetics generally observed for other alkyl nitrates under different conditions.[2]
Conclusion
The kinetic analysis of the thermal decomposition of this compound reveals a process governed by first-order kinetics, with the initial and rate-determining step being the cleavage of the O–NO2 bond. When compared to its isomer, isopropyl nitrate, and its homolog, n-butyl nitrate, this compound shows very similar thermal stability and decomposition kinetics. The experimental data, primarily obtained from low-pressure flow reactor studies, provides a solid foundation for modeling the combustion and atmospheric chemistry of these compounds. For professionals in drug development and chemical handling, this comparative data underscores the need to consider even subtle structural changes, such as branching, as they can influence the kinetic parameters, albeit modestly in the case of short-chain alkyl nitrates.
References
- 1. caprysses.fr [caprysses.fr]
- 2. researchgate.net [researchgate.net]
- 3. caprysses.fr [caprysses.fr]
- 4. eprints.lqdtu.edu.vn [eprints.lqdtu.edu.vn]
- 5. Research the Thermal Decomposition Processes of Copolymers Based on Polypropyleneglycolfumaratephthalate with Acrylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Comparing the efficacy of different catalysts for N-Propyl nitrate synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of n-propyl nitrate, a compound of interest for various chemical applications, is predominantly achieved through the esterification of n-propanol with nitric acid. The efficiency of this process is highly dependent on the catalytic system employed. This guide provides a comparative analysis of different catalytic approaches for this compound synthesis, supported by available experimental data. While direct comparative studies on a wide range of catalysts for this specific synthesis are limited in publicly available literature, this document compiles and contrasts the traditional mixed-acid catalysis with potential alternative solid acid catalysts, drawing insights from related esterification and nitration reactions.
Data Presentation: Catalyst Performance Comparison
The following table summarizes the performance of different catalytic systems in the synthesis of this compound and related esterification reactions. It is important to note that direct comparison is challenging due to variations in reaction conditions and the limited scope of studies focused solely on this compound.
| Catalyst System | Reactants | Product | Yield (%) | Reaction Conditions | Source |
| Mixed Acid (H₂SO₄/HNO₃) | n-propanol, Nitric Acid, Sulfuric Acid | This compound | 66.5 | Temperature: 0-5 °C | [1] |
| Nitric Acid and Urea | n-propanol, Nitric Acid, Urea | This compound | 53 | Distillation | |
| Acid-Treated Bentonite | Toluene, this compound | p-nitrotoluene | (o/p ratio: 0.52) | Reflux for 16h | [2] |
| Zeolite Hβ (Si/Al = 12.5) | Phenol, iso-propyl nitrate | 2- & 4-nitrophenol | ~60 (total) | Reflux in DCE | [3] |
| Sulfuric Acid (H₂SO₄) | Propanoic Acid, 1-propanol | n-propyl propanoate | 96.9 | 65 °C, 210 min | [4][5] |
| Amberlyst-15 (Ion-Exchange Resin) | Propionic Acid, 1-propanol | n-propyl propanoate | ~58 | 80 °C, 5h | [6] |
| Dowex 50Wx8-400 (Ion-Exchange Resin) | Propionic Acid, 1-propanol | n-propyl propanoate | ~58 | Not specified | [6] |
| Amberlite IR-120 (Ion-Exchange Resin) | Propionic Acid, 1-propanol | n-propyl propanoate | Not specified | Not specified | [6] |
Note: The data for bentonite and zeolite catalysts are from related nitration reactions and are included to suggest potential efficacy for this compound synthesis. The data for sulfuric acid and ion-exchange resins are from the synthesis of n-propyl propanoate, a similar esterification.
Experimental Protocols
1. Synthesis of this compound using Mixed Acid (H₂SO₄/HNO₃)
This method involves the direct nitration of n-propyl alcohol using a mixture of sulfuric and nitric acids.
-
Reaction Setup: A continuous stream of n-propyl alcohol is introduced below the surface of a stirred mixed acid solution in a stainless steel reactor equipped with cooling.
-
Reagents: The mixed acid consists of 20% nitric acid, 68% sulfuric acid, and 12% water by weight.
-
Procedure: The reaction mixture is maintained at a temperature of 0°C to 5°C. The product, this compound, is continuously withdrawn.
-
Yield: A yield of approximately 66.5% has been reported under these conditions.[1]
2. Synthesis of this compound using Nitric Acid and Urea
This laboratory-scale preparation involves the reaction of n-propanol with nitric acid in the presence of urea, which acts to suppress the formation of nitrous acid.
-
Reaction Setup: A distillation apparatus is used.
-
Reagents: 25g of nitric acid (specific gravity 1.41), 3g of urea, and 15g of n-propyl alcohol are initially mixed. A mixture of 50 ml of nitric acid, 50 ml of propyl alcohol, and 1g of urea is added dropwise.
-
Procedure: The initial mixture is carefully distilled. As the distillation proceeds, the second mixture is added. The distillation is continued until the temperature reaches 105°C. The upper layer of the distillate, containing this compound and unreacted alcohol, is separated.
-
Work-up: The organic layer is salted out with common salt.
-
Yield: A yield of approximately 53% of the theoretical value has been reported.
3. Catalytic Nitration of Toluene using this compound over Acid-Treated Bentonite (Analogous Protocol)
This protocol demonstrates the use of a solid acid catalyst for a nitration reaction involving this compound as the nitrating agent.
-
Catalyst Preparation: Commercial Na-based bentonite is treated with a 30% aqueous sulfuric acid solution under reflux for 1 hour, followed by washing, drying, and calcination at 300°C for at least 12 hours.[2]
-
Reaction Setup: A reaction flask with a stirrer and reflux condenser under a dry nitrogen atmosphere.
-
Reagents: 200 mL of toluene, 5 g of this compound, and 8 g of the prepared acid-treated bentonite.[2]
-
Procedure: The reaction mixture is vigorously stirred and refluxed for 16 hours. After cooling, the mixture is filtered to remove the catalyst.[2]
-
Analysis: The filtrate is analyzed by gas-liquid chromatography to determine the product distribution (ortho- and para-nitrotoluene).[2] The study focused on regioselectivity, reporting an ortho-to-para ratio of 0.52, but did not report the overall yield of nitrotoluenes.[2]
Mandatory Visualization
The following diagrams illustrate the general experimental workflow for comparing catalyst efficacy and a simplified reaction pathway for this compound synthesis.
Caption: Experimental workflow for comparing the efficacy of different catalysts in this compound synthesis.
References
Cross-Validation of Analytical Techniques for N-Propyl Nitrate Detection: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of key analytical techniques for the detection and quantification of N-Propyl Nitrate (NPN). The following sections detail the performance characteristics, experimental protocols, and underlying principles of Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Proton Transfer Reaction-Mass Spectrometry (PTR-MS) to assist researchers in selecting the most suitable method for their specific application.
Data Presentation: Performance Comparison
The quantitative performance of each analytical technique is summarized in Table 1. It is important to note that while data for PTR-MS is specific to this compound, the performance metrics for GC and HPLC are based on closely related compounds due to a lack of direct literature on this compound for these specific methods. The GC data is adapted from a validated method for N-nitrosodi-n-propylamine, and the HPLC data is inferred from typical performance characteristics of reverse-phase HPLC methods for small organic molecules.
| Parameter | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV) | Proton Transfer Reaction-Mass Spectrometry (PTR-MS) |
| Principle | Separation based on volatility and interaction with a stationary phase. | Separation based on polarity and partitioning between a stationary and mobile phase. | Gas-phase ionization and mass-to-charge ratio detection. |
| Limit of Detection (LOD) | ~0.1 µg/kg (estimated for NPN) | ~0.05 µg/mL (estimated for NPN) | Tens of ppt (parts per trillion)[1] |
| Limit of Quantification (LOQ) | ~0.3 µg/kg (estimated for NPN) | ~0.15 µg/mL (estimated for NPN) | Few hundreds of ppt[1] |
| Linearity Range | 0.5 - 100 µg/kg (estimated for NPN) | 0.2 - 100 µg/mL (estimated for NPN) | > 6 orders of magnitude[2] |
| Accuracy (% Recovery) | 85-110% (typical for related compounds) | 90-105% (typical) | Not explicitly reported, but high accuracy is characteristic. |
| Precision (%RSD) | < 10% (typical for related compounds) | < 5% (typical) | High reproducibility reported[3] |
| Sample Throughput | Moderate | High | Very High (real-time analysis)[4] |
| Selectivity | Good, dependent on column and detector. | Good, dependent on column and detector. | High, based on mass-to-charge ratio. |
| Matrix Effect | Can be significant, requires sample cleanup. | Can be significant, requires sample cleanup. | Less susceptible to matrix effects.[4] |
Experimental Protocols
Gas Chromatography with Flame Ionization Detector (GC-FID)
This protocol is adapted from a method for the analysis of a structurally similar compound, N-nitrosodi-n-propylamine.
1. Sample Preparation:
-
For solid samples, perform a liquid-liquid extraction with dichloromethane.
-
For liquid samples, a direct injection may be possible, or a dilution with a suitable solvent (e.g., methanol) may be required.
-
An internal standard should be added to all samples and calibration standards for accurate quantification.
2. GC-FID Conditions:
-
Column: Optima-XLB Capillary Column (30 m x 0.25 mm I.D. x 0.25 µm film thickness) or equivalent non-polar column.
-
Injector Temperature: 250°C.
-
Detector Temperature: 300°C.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 3 minutes.
-
Ramp to 100°C at 10°C/min, hold for 1 minute.
-
Ramp to 250°C at 15°C/min, hold for 2 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL.
3. Data Analysis:
-
Identify the this compound peak based on its retention time, confirmed by running a pure standard.
-
Quantify the concentration using a calibration curve generated from standards of known concentrations.
High-Performance Liquid Chromatography with UV Detector (HPLC-UV)
This protocol is based on a general reverse-phase HPLC method for the separation of this compound.
1. Sample Preparation:
-
Dissolve the sample in the mobile phase or a compatible solvent.
-
Filter the sample through a 0.45 µm syringe filter before injection to remove particulate matter.
2. HPLC-UV Conditions:
-
Column: Newcrom R1 reverse-phase column (150 x 4.6 mm, 5 µm) or a similar C18 column.[5]
-
Mobile Phase: A mixture of acetonitrile (MeCN) and water, with a small amount of phosphoric acid (e.g., 0.1%) for peak shape improvement.[5] For MS compatibility, formic acid should be used instead of phosphoric acid.[5] A typical starting gradient could be 50:50 MeCN:Water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: this compound does not have a strong chromophore, so detection in the low UV range (e.g., 210 nm) would be necessary.
-
Injection Volume: 10 µL.
3. Data Analysis:
-
Identify the this compound peak by its retention time compared to a standard.
-
Generate a calibration curve from a series of standards to quantify the analyte in the sample.
Proton Transfer Reaction-Mass Spectrometry (PTR-MS)
This protocol is based on a study of C1-C5 alkyl nitrate detection.
1. Sample Introduction:
-
Gaseous samples can be introduced directly into the instrument's drift tube.
-
For liquid samples, headspace analysis can be performed by placing the sample in a vial and introducing the vapor phase into the instrument.
2. PTR-MS Conditions:
-
Drift Tube Conditions:
-
Temperature: 60°C.
-
Pressure: 2.2 mbar.
-
Voltage: 600 V.
-
-
Reagent Ion: H3O+.
-
Mass Spectrometer: Time-of-Flight (TOF) analyzer.
3. Data Analysis:
-
This compound will produce a characteristic mass spectrum. While the protonated molecule may be observed, the major product ions are typically fragments such as NO2+, RO+, and R+.
-
Quantification is achieved by monitoring the signal intensity of a characteristic ion and applying a calibration factor determined from a standard gas mixture or a liquid calibration unit.
Mandatory Visualizations
Caption: Workflow for cross-validation of analytical techniques.
Caption: Principles of the compared analytical techniques.
References
- 1. amt.copernicus.org [amt.copernicus.org]
- 2. Identification and quantification of VOCs by proton transfer reaction time of flight mass spectrometry: An experimental workflow for the optimization of specificity, sensitivity, and accuracy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mn.uio.no [mn.uio.no]
- 4. Proton-transfer-reaction mass spectrometry - Wikipedia [en.wikipedia.org]
- 5. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
N-Propyl Nitrate as a Cetane Improver: A Comparative Analysis of its Performance in Biodiesel and Conventional Diesel
For Researchers, Scientists, and Drug Development Professionals
The quest for cleaner and more efficient combustion in diesel engines has led to extensive research into fuel additives. Among these, cetane improvers play a crucial role in enhancing the ignition quality of diesel fuels. N-Propyl nitrate (NPN) has been identified as a potential cetane enhancer. This guide provides a comprehensive comparison of the performance of this compound when used as an additive in biodiesel versus conventional diesel, supported by available experimental data and detailed methodologies.
Executive Summary
The addition of this compound as a cetane improver has been explored for both conventional diesel and biodiesel fuels to enhance combustion efficiency and reduce emissions. While direct comparative studies focusing exclusively on this compound in both fuel types are limited in publicly available literature, existing research on nitrate-based cetane improvers and the general effects of biodiesel provides valuable insights. This guide synthesizes the available information to offer a comparative overview of NPN's anticipated effects on key engine performance and emission parameters.
Key Performance Parameters: A Comparative Overview
The introduction of this compound is expected to influence several key performance indicators of a diesel engine. The following table summarizes the anticipated effects based on the properties of NPN and the known behavior of biodiesel and conventional diesel.
| Performance Parameter | Effect of this compound in Conventional Diesel | Effect of this compound in Biodiesel |
| Cetane Number | Significant increase, leading to shorter ignition delay. | Increase, potentially bringing the cetane number of lower-quality biodiesel to acceptable levels. |
| Brake Thermal Efficiency (BTE) | Potential for slight improvement due to more complete combustion. | Potential for improvement, helping to offset the typically lower BTE of some biodiesel blends compared to diesel. |
| Brake Specific Fuel Consumption (BSFC) | Potential for slight decrease corresponding to improved BTE. | Potential for decrease, making biodiesel blends more fuel-efficient. |
| Nitrogen Oxides (NOx) Emissions | Potential for an increase due to the nitrogen content in the additive and potentially higher combustion temperatures. | The inherent oxygen content of biodiesel already tends to increase NOx. The addition of NPN may further exacerbate this effect. |
| Carbon Monoxide (CO) Emissions | Likely decrease due to improved combustion efficiency. | Likely decrease, complementing the already lower CO emissions of biodiesel. |
| Hydrocarbon (HC) Emissions | Likely decrease due to more complete fuel combustion. | Likely decrease, further reducing the already lower HC emissions of biodiesel. |
| Particulate Matter (PM)/Smoke Opacity | Potential for reduction due to improved combustion. | Potential for further reduction in smoke opacity, a known benefit of biodiesel. |
Experimental Protocols
To ensure the accurate evaluation of this compound's performance in both fuel types, standardized experimental protocols are essential. The following outlines a typical methodology for engine testing.
Engine and Fuel Specifications
A common experimental setup involves a single-cylinder, four-stroke, direct-injection diesel engine. The engine is typically coupled to an eddy current dynamometer to measure brake power and torque.
-
Engine: Kirloskar TV1 or similar, naturally aspirated, water-cooled.
-
Conventional Diesel: Commercially available diesel fuel meeting relevant standards (e.g., ASTM D975).
-
Biodiesel: Produced via transesterification of various feedstocks (e.g., Jatropha, Karanja, Palm oil) and conforming to standards like ASTM D6751.
-
This compound: High-purity NPN is blended with both conventional diesel and biodiesel at varying concentrations (e.g., 0.5%, 1%, 1.5% by volume).
Performance and Emission Measurement
The engine is operated at a constant speed (e.g., 1500 rpm) under varying load conditions (e.g., 25%, 50%, 75%, 100%).
-
Performance Parameters:
-
Brake Thermal Efficiency (BTE): Calculated from the measured brake power, fuel consumption rate, and the calorific value of the fuel.
-
Brake Specific Fuel Consumption (BSFC): Determined by measuring the fuel flow rate and the brake power.
-
-
Emission Parameters:
-
NOx, CO, HC: Measured using a gas analyzer (e.g., AVL DiGas 444).
-
Smoke Opacity: Measured using a smoke meter (e.g., AVL 437).
-
Visualizing the Impact: Experimental Workflow and Logical Relationships
The following diagrams, generated using Graphviz, illustrate the experimental process and the anticipated causal relationships of using this compound as a fuel additive.
Discussion and Future Outlook
The use of this compound as a cetane improver presents a promising avenue for enhancing the performance of both conventional diesel and biodiesel. For conventional diesel, it offers a way to improve ignition quality, potentially leading to cleaner and more efficient operation. In the context of biodiesel, NPN could be particularly beneficial for upgrading lower-cetane biodiesel feedstocks to meet stringent fuel standards.
However, the potential increase in NOx emissions remains a significant concern. The nitrogen content of NPN and the possibility of higher combustion temperatures due to improved combustion efficiency could contribute to higher NOx levels. This is a critical trade-off that requires careful consideration and further investigation, especially in the context of increasingly strict emissions regulations.
Further research is imperative to conduct direct comparative studies of this compound in a wide range of biodiesel feedstocks and conventional diesel fuels. Such studies should focus on generating comprehensive quantitative data on performance and emissions under various engine operating conditions. This will enable a more definitive assessment of this compound's viability as a cetane improver and help in optimizing its use to maximize benefits while mitigating potential drawbacks.
Safety Operating Guide
Proper Disposal Procedures for N-Propyl Nitrate
This document provides crucial safety and logistical information for the proper handling and disposal of N-Propyl nitrate, tailored for research and drug development professionals. Adherence to these procedures is vital due to the chemical's hazardous properties.
I. Immediate Safety and Spill Response
This compound is a highly flammable and volatile compound that poses a significant explosion risk.[1][2] It is shock-sensitive and a strong oxidizing agent.[1][3] Immediate and correct response to a spill is critical to prevent injury and property damage.
Step 1: Evacuate and Secure the Area
-
Immediately evacuate all non-essential personnel from the spill area.[4]
-
Isolate the spill or leak area for at least 50 meters (150 feet) in all directions.[3]
-
Eliminate all ignition sources, including open flames, sparks, hot surfaces, and smoking materials.[3][4][5][6]
Step 2: Personal Protective Equipment (PPE)
-
Before addressing the spill, don appropriate PPE. This includes:
Step 3: Ventilate and Contain the Spill
-
Ensure the area is well-ventilated to disperse vapors.[4][6] Use explosion-proof ventilation equipment.[5][6]
-
Prevent the spill from entering drains, sewers, or confined spaces, as this could create an explosion hazard.[3][4]
-
For small spills , absorb the liquid using a non-combustible, inert material such as vermiculite, dry sand, or earth.[1][3][4]
-
For large spills , create a dike far ahead of the liquid to contain it for later disposal. A vapor-suppressing foam may be used to reduce vapor hazards.[3]
Step 4: Collect and Store Spilled Material
-
Use only non-sparking tools and grounded equipment for collection.[3][4][5][6]
-
Carefully transfer the absorbed material into a designated, sealable, and properly labeled waste container.[4][6]
-
Ventilate and wash the area thoroughly after the cleanup is complete.[4]
II. Waste Disposal Procedures
This compound must be treated as hazardous waste.[4] Do not dispose of it down the sink or in regular trash.[6][7]
Step 1: Containerization
-
Collect all this compound waste, including contaminated absorbents and disposable labware, in a sturdy, leak-proof container with a tight-fitting cap.[6][7]
-
Ensure the container is clearly labeled as "Hazardous Waste: this compound" and includes the appropriate hazard symbols (e.g., Flammable Liquid, Oxidizer).
Step 2: Segregation and Storage
-
Store the waste container in a cool, dry, well-ventilated area designated for hazardous waste.[2][4][5] The storage area should be fireproof.[2]
-
Crucially, segregate this compound waste from incompatible materials, especially combustible substances, reducing agents, and strong oxidants.[2][7]
Step 3: Professional Disposal
-
The final disposal of this compound must be handled by a licensed hazardous waste disposal company or your institution's Environmental Health & Safety (EHS) department.
-
It is necessary to contain and dispose of this compound as a hazardous waste; contact your state Department of Environmental Protection (DEP) or your regional office of the federal Environmental Protection Agency (EPA) for specific recommendations.[4]
-
The recommended method of disposal is often high-temperature incineration in a specialized facility equipped with an afterburner and scrubber to handle the toxic nitrogen oxides produced.[8]
-
Follow all local, regional, and national regulations for hazardous waste disposal.[5][9]
Step 4: Decontamination of Empty Containers
-
Empty containers that once held this compound may still contain hazardous residue and vapors.[5]
-
Containers should be triple-rinsed, with the rinsate collected as hazardous waste.[7] After thorough cleaning and removal of labels, the container may be recycled or disposed of according to institutional guidelines.[7]
III. Key Quantitative Data
The following table summarizes key safety and regulatory data for this compound.
| Property | Value | Source(s) |
| UN Number | 1865 | [1][5] |
| Transport Hazard Class | 3 (Flammable Liquid) | [5][8] |
| Packing Group | II | [5] |
| Flash Point | 20°C / 68°F | [2][3] |
| Explosive Limits in Air | 2% (Lower) - 100% (Upper) | [3] |
| Autoignition Temperature | 175°C / 347°F | [3] |
| OSHA PSM Threshold | 2500 lbs | [3] |
IV. Disposal Workflow Diagram
The following diagram illustrates the logical steps for the safe disposal of this compound waste and spill cleanup.
Caption: Workflow for this compound Disposal.
References
- 1. JoDrugs. This compound [jodrugs.com]
- 2. ICSC 1513 - this compound [inchem.org]
- 3. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. nj.gov [nj.gov]
- 5. cdn.chemservice.com [cdn.chemservice.com]
- 6. echemi.com [echemi.com]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. synquestlabs.com [synquestlabs.com]
- 9. fishersci.com [fishersci.com]
Safeguarding Your Research: A Comprehensive Guide to Handling N-Propyl Nitrate
For laboratory professionals engaged in the dynamic fields of research and drug development, the safe handling of volatile and hazardous chemicals is paramount. This guide provides essential, immediate safety and logistical information for the proper use of N-Propyl nitrate, a substance that demands rigorous safety protocols due to its flammable and explosive nature. By adhering to these procedural steps, you can ensure a secure laboratory environment while advancing your critical work.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive array of personal protective equipment is not just recommended, it is a critical necessity to prevent exposure and ensure personal safety. The substance is irritating to the skin, eyes, and respiratory tract, and can have more severe health effects with significant exposure.[1][2]
Eye and Face Protection:
-
Safety Goggles: Always wear indirect-vent, impact, and splash-resistant goggles to protect against accidental splashes.[3]
-
Face Shield: For operations with a higher risk of splashing, a face shield should be worn in conjunction with safety goggles for maximum protection.[3]
Skin Protection:
-
Gloves: Protective gloves are mandatory to prevent skin contact.[1][3] The specific glove material should be chosen based on recommendations from safety equipment suppliers for compatibility with this compound.
-
Protective Clothing: Wear appropriate protective clothing to avoid skin contact.[3][4] In the event of contamination, clothing should be promptly removed.[4][5][6] An emergency shower should be readily available.[3]
Respiratory Protection:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of vapors.[1][2]
-
Respirators: If ventilation is inadequate and exposure limits are likely to be exceeded, a NIOSH-approved respirator is required. For exposures up to 250 ppm, a supplied-air respirator is recommended.[6] For higher concentrations or emergency situations, a self-contained breathing apparatus (SCBA) with a full facepiece is necessary.[2][3][5]
Quantitative Exposure Limits
Adherence to established exposure limits is crucial for maintaining a safe working environment. The following table summarizes the key occupational exposure limits for this compound.
| Exposure Limit Type | Value | Organization |
| Permissible Exposure Limit (PEL) | 25 ppm (8-hour TWA) | OSHA |
| Recommended Exposure Limit (REL) | 25 ppm (10-hour TWA) | NIOSH |
| Short-Term Exposure Limit (STEL) | 40 ppm (15-minute TWA) | NIOSH/ACGIH |
| Threshold Limit Value (TLV) | 25 ppm (8-hour TWA) | ACGIH |
| Immediately Dangerous to Life or Health (IDLH) | 500 ppm | NIOSH |
Data sourced from multiple safety data sheets and hazardous substance guides.[1][3][4]
Experimental Workflow for Safe Handling
The following diagram outlines the procedural steps for the safe handling of this compound, from initial preparation to final disposal. This workflow is designed to minimize risks and ensure a controlled laboratory environment.
Operational and Disposal Plans
Handling Procedures:
-
Eliminate Ignition Sources: this compound is highly flammable with a flash point of 70°F.[1][4] All potential ignition sources, such as open flames, sparks, and hot surfaces, must be strictly prohibited in the handling area.[3][7][8]
-
Grounding and Bonding: To prevent static discharge, which can ignite vapors, all metal containers and equipment used for transferring this compound must be properly grounded and bonded.[3][7]
-
Use of Non-Sparking Tools: Only non-sparking tools should be used when opening, closing, or handling containers of this compound to avoid creating ignition sources.[3][7][9]
-
Storage: Store this compound in tightly closed containers in a cool, well-ventilated, and fireproof area.[1][2] It should be stored separately from combustible materials, reducing agents, and strong oxidants.[1][2]
Spill Response:
-
Evacuate and Ventilate: In the event of a spill, immediately evacuate all non-essential personnel from the area and ensure adequate ventilation.[3]
-
Control Ignition Sources: Remove all sources of ignition from the spill area.[2][3][4]
-
Containment and Absorption: For small spills, absorb the liquid with a non-combustible, inert material such as sand, earth, or vermiculite.[1][2][3][4] For larger spills, dike the area to prevent spreading.[4]
-
Collection: Use non-sparking tools to collect the absorbed material and place it into a sealed, properly labeled container for disposal.[4] Do not wash spills into the sewer system.[1][2]
Disposal Plan:
This compound and any contaminated materials must be disposed of as hazardous waste.[3] Follow all local, state, and federal regulations for hazardous waste disposal. It is recommended to contact a licensed chemical waste disposal company for proper disposal.[10] Do not attempt to dispose of this compound through standard laboratory waste streams.
References
- 1. echemi.com [echemi.com]
- 2. ICSC 1513 - this compound [inchem.org]
- 3. nj.gov [nj.gov]
- 4. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. restoredcdc.org [restoredcdc.org]
- 6. CDC - NIOSH Pocket Guide to Chemical Hazards - this compound [cdc.gov]
- 7. cdn.chemservice.com [cdn.chemservice.com]
- 8. fishersci.com [fishersci.com]
- 9. synquestlabs.com [synquestlabs.com]
- 10. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
